molecular formula C21H38O4 B7796743 1-Linoleoyl Glycerol

1-Linoleoyl Glycerol

Cat. No.: B7796743
M. Wt: 354.5 g/mol
InChI Key: WECGLUPZRHILCT-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Linoleoyl Glycerol is a useful research compound. Its molecular formula is C21H38O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydroxypropyl (9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6+,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-AVQMFFATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-28-3
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-Linoleoyl Glycerol (1-LG), a significant monoacylglycerol involved in various biological processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological context.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

PropertyValueSource(s)
IUPAC Name (2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate[1]
Synonyms 1-Monolinolein, α-Glyceryl linoleate, 1-Linoleylglycerol[1]
CAS Number 2277-28-3[2]
Molecular Formula C₂₁H₃₈O₄[2]
Molecular Weight 354.5 g/mol [3]
Melting Point 14-15 °C[4][5]
Boiling Point 485.0 ± 40.0 °C (Predicted)[4][5]
Density 0.981 ± 0.06 g/cm³ (Predicted)[4][5]
Physical Form Liquid[6]
XLogP3 4.8[3]
Stability Stable for at least 2 years when stored at -20°C. Some decomposition may occur on storage or in solution.[2][6]

Table 1: Key Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound in various solvents is crucial for its handling, formulation, and application in experimental settings.

SolventSolubilitySource(s)
Water Insoluble[7]
Chloroform Slightly soluble[4][5]
Ethyl Acetate Slightly soluble[4][5]
Methanol Slightly soluble[4][5]
Ethanol 10 mg/mL[2]
DMF 10 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]
Acetonitrile A solution in acetonitrile[2]

Table 2: Solubility of this compound

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established methods for lipid analysis.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[3][8][9][10]

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Watch glass

Procedure:

  • Ensure the this compound sample is dry.

  • Place a small amount of the sample on a clean, dry watch glass.

  • Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[9]

  • Pack the sample by gently tapping the sealed end of the capillary tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.[9]

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

  • Repeat the measurement at least twice for accuracy.[9]

Determination of Solubility

The solubility of this compound in various solvents can be determined by visual observation.[11][12][13][14]

Materials:

  • Test tubes and rack

  • This compound sample

  • A range of solvents (e.g., water, ethanol, chloroform, ethyl acetate)

  • Vortex mixer

  • Water bath (optional, for temperature control)

Procedure:

  • Add a known volume (e.g., 1 mL) of the desired solvent to a clean test tube.

  • Add a small, accurately weighed amount of this compound to the test tube.

  • Vortex the mixture for 1-2 minutes to facilitate dissolution.[12]

  • If the substance does not dissolve, gentle heating in a water bath can be applied, followed by vortexing.

  • Visually inspect the solution against a dark background to determine if the sample has completely dissolved (clear solution) or if it is partially soluble (cloudy suspension) or insoluble (separate layer or precipitate).

  • If the sample dissolves, incrementally add more solute until saturation is reached to determine the approximate solubility in mg/mL or g/L.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is commonly employed for lipid analysis.[15][16][17][18][19]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of chloroform and methanol). Prepare a series of dilutions to create a calibration curve.

  • Mobile Phase: A common mobile phase for lipid analysis is a gradient of acetonitrile and water.[15] For example, a gradient from 50:50 (v/v) acetonitrile:water to 100% acetonitrile can be used.

  • Chromatographic Conditions:

    • Flow rate: 1 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 30-40°C

    • Detection: CAD, ELSD, or MS as appropriate.

  • Analysis: Inject the standards and the sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.[20][21][22][23][24]

Materials:

  • This compound sample

  • Appropriate storage containers (e.g., amber glass vials)

  • Environmental chambers or incubators set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Analytical instrumentation for assessing purity and degradation (e.g., HPLC).

Procedure:

  • Sample Preparation: Aliquot the this compound sample into multiple storage containers under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Storage Conditions: Place the samples in environmental chambers at various conditions. Include a control sample stored at a low temperature (e.g., -20°C).

  • Testing Intervals: At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a sample from each storage condition.[24]

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method, such as HPLC. Assess physical properties like appearance and color.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life under the specified storage conditions.

Biological Context and Signaling Pathways

This compound is recognized for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[4][25]

Lp-PLA2 Signaling Pathway in Atherosclerosis

Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in the plasma. In the arterial wall, oxidized LDL (oxLDL) is a key driver of inflammation. Lp-PLA2 hydrolyzes oxidized phospholipids present in oxLDL, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][26][27] These products promote the recruitment of monocytes, their differentiation into macrophages, and the formation of foam cells, which are characteristic of atherosclerotic plaques.[26] By inhibiting Lp-PLA2, this compound can potentially mitigate these pro-inflammatory and pro-atherogenic processes.[4]

LpPLA2_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_arterial_wall Arterial Wall (Intima) LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation Hydrolysis Hydrolysis of Oxidized Phospholipids LpPLA2 Lp-PLA2 LpPLA2->oxLDL Binds to LpPLA2->Hydrolysis oneLG This compound oneLG->LpPLA2 Inhibits lysoPC Lyso-PC Hydrolysis->lysoPC oxNEFA oxNEFA Hydrolysis->oxNEFA Inflammation Inflammation lysoPC->Inflammation oxNEFA->Inflammation MonocyteRecruitment Monocyte Recruitment Inflammation->MonocyteRecruitment MacrophageFormation Macrophage Formation MonocyteRecruitment->MacrophageFormation FoamCellFormation Foam Cell Formation MacrophageFormation->FoamCellFormation Atherosclerosis Atherosclerosis FoamCellFormation->Atherosclerosis

Caption: Lp-PLA2 signaling pathway in atherosclerosis and its inhibition by this compound.

Metabolic Fate of this compound

Upon cellular uptake, this compound can enter several metabolic pathways. It can be reacylated to form diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs) for energy storage, a process catalyzed by monoacylglycerol acyltransferase (MGAT). Alternatively, it can be hydrolyzed by monoacylglycerol lipase (MAGL) into free linoleic acid and glycerol.[7][28] The released linoleic acid can then be utilized for energy production via β-oxidation or incorporated into other lipids, while glycerol can enter glycolysis or gluconeogenesis.[29]

Metabolic_Fate_1LG cluster_anabolism Anabolic Pathway cluster_catabolism Catabolic Pathway oneLG This compound MGAT MGAT oneLG->MGAT MAGL MAGL oneLG->MAGL DAG Diacylglycerol (DAG) MGAT->DAG Acylation TAG Triacylglycerol (TAG) (Energy Storage) DAG->TAG Acylation LinoleicAcid Linoleic Acid MAGL->LinoleicAcid Hydrolysis Glycerol Glycerol MAGL->Glycerol Hydrolysis BetaOxidation β-Oxidation (Energy Production) LinoleicAcid->BetaOxidation Glycolysis Glycolysis/ Gluconeogenesis Glycerol->Glycolysis

Caption: Metabolic pathways of this compound.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound, complete with experimental protocols and visualizations of its biological roles. The compiled data and methodologies offer a solid foundation for researchers and drug development professionals working with this important lipid molecule. Further investigation into its specific interactions within complex biological systems will continue to unveil its full therapeutic potential.

References

The Biological Role of 1-Monolinolein in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

1-Monolinolein is a monoacylglycerol (MAG) consisting of a glycerol molecule esterified to the omega-6 fatty acid, linoleic acid.[1] While present as an endogenous metabolite in humans, its specific roles in cellular signaling are not yet well-defined. This technical guide consolidates the current understanding of 1-monolinolein's potential biological functions by examining the established signaling activities of its constituent fatty acid, linoleic acid, and other structurally related monoacylglycerols that are known signaling molecules, such as 2-arachidonoylglycerol (2-AG). We explore putative pathways including G-protein coupled receptor (GPCR) activation, calcium mobilization, and protein kinase C (PKC) modulation. This document provides a theoretical framework and detailed experimental protocols to facilitate further research into the direct signaling roles of 1-monolinolein, a molecule poised at the intersection of lipid metabolism and cellular communication.

Introduction to 1-Monolinolein

1-Monolinolein is a lipid molecule belonging to the monoacylglycerol (MAG) class. These molecules are key intermediates in the metabolism of fats, serving as breakdown products of di- and triacylglycerols and as precursors for the synthesis of more complex lipids.[2][3] While MAGs have traditionally been viewed through a metabolic lens, it is now clear that specific species, most notably the endocannabinoid 2-arachidonoylglycerol (2-AG), function as potent signaling molecules that regulate a vast array of physiological processes.[4][5]

Given that 1-monolinolein is composed of linoleic acid, an essential fatty acid with known signaling properties, it is highly plausible that 1-monolinolein itself possesses intrinsic signaling capabilities. This guide will explore these potential roles by extrapolating from the known functions of its molecular relatives.

Potential Cellular Signaling Pathways

Direct experimental evidence for 1-monolinolein's role in specific signaling cascades is currently limited. However, based on the activities of linoleic acid and other monoacylglycerols, we can hypothesize its involvement in several key pathways.

G-Protein Coupled Receptor (GPCR) Agonism

Many lipid-derived molecules exert their effects by acting as ligands for GPCRs. GPR55 and GPR119 are two such receptors known to be activated by lipid mediators, including lysophospholipids and fatty acid derivatives.[6][7]

  • GPR119: Activation of GPR119 typically leads to Gαs coupling, adenylyl cyclase activation, and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] This pathway is particularly important in pancreatic β-cells and intestinal L-cells, where it promotes insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.[7]

  • GPR55: This receptor signals through Gαq and Gα12/13, leading to the activation of RhoA, phospholipase C (PLC), and subsequent release of intracellular calcium.[9][10][11]

It is conceivable that 1-monolinolein could serve as an endogenous ligand for a known or novel lipid-sensing GPCR, thereby initiating downstream signaling cascades.

cluster_membrane Plasma Membrane cluster_cytosol ML 1-Monolinolein (Putative Ligand) GPCR Lipid-Sensing GPCR (e.g., GPR119, GPR55) ML->GPCR G_protein G-Protein (Gαs / Gαq) GPCR->G_protein Activation Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_protein->Effector SecondMessenger Second Messenger (cAMP / Ca2+) Effector->SecondMessenger Downstream Downstream Signaling & Cellular Response SecondMessenger->Downstream

Fig. 1: Putative G-Protein Coupled Receptor signaling cascade for 1-monolinolein.
Modulation of Intracellular Calcium ([Ca2+]) Signaling

Lipids and their metabolites are critical regulators of cellular calcium homeostasis.[12] The parent fatty acid of 1-monolinolein, linoleic acid, has been shown to induce increases in free intracellular calcium.[13] This process involves the recruitment of calcium from endoplasmic reticulum stores via the production of inositol 1,4,5-triphosphate (IP3), followed by an influx of extracellular calcium through store-operated calcium (SOC) channels.[13] This elevation in cytosolic calcium can then trigger a wide range of cellular events, from neurotransmitter release to gene expression.[13][14]

ML 1-Monolinolein / Linoleic Acid PLC Phospholipase C (PLC) ML->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca2+ Release ER->Ca_ER Ca_Cytosol ↑ [Ca2+]i Ca_ER->Ca_Cytosol SOC Store-Operated Ca2+ Channel (SOC) Ca_Cytosol->SOC Activates Response Cellular Response (e.g., Neurotransmitter Release) Ca_Cytosol->Response Ca_Influx Ca2+ Influx SOC->Ca_Influx Ca_Influx->Ca_Cytosol

Fig. 2: Potential mechanism of 1-monolinolein-induced calcium signaling.
Protein Kinase C (PKC) Activation

The Protein Kinase C (PKC) family of serine/threonine kinases are central regulators of numerous cellular functions. Conventional and novel PKC isoforms are allosterically activated by the lipid second messenger diacylglycerol (DAG).[15] Given the structural similarity between MAGs and DAGs, other lipids, including free fatty acids, have been shown to directly activate PKC.[16] Specifically, linoleic acid can activate PKC, albeit to a lesser extent than DAG, by promoting a preferred membrane state that facilitates kinase activation.[17] 1-monolinolein may act similarly, either directly on PKC or by altering membrane properties to enhance the activity of other activators.

cluster_membrane Plasma Membrane ML 1-Monolinolein PKC_active Active PKC (Membrane-Bound) ML->PKC_active Modulates Activation PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Translocation & Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Fig. 3: Hypothetical modulation of Protein Kinase C (PKC) activity by 1-monolinolein.

Quantitative Data on Signaling Activity

Specific quantitative data describing the potency or efficacy of 1-monolinolein on cellular signaling pathways are not available in the published literature. However, to provide a framework for future studies, the table below presents data for related signaling lipids on their respective targets. This illustrates the type of quantitative information necessary to fully characterize the bioactivity of 1-monolinolein.

CompoundTarget/AssayParameterValueCell/System TypeReference
Linoleic AcidPKC ActivationActivation Level~50% of DAGModel membrane system[17]
Linoleic Acid[Ca2+]i IncreaseConcentration10 µMMouse gustatory cells[13]
2-Arachidonoylglycerol (2-AG)CB1 Receptor BindingKi472 ± 47 nMMouse brain membranes[3]
L-α-lysophosphatidylinositol (LPI)GPR55 Activation ([Ca2+]i)EC5049 nMHEK293 cells[6]
Oleoylethanolamide (OEA)GPR119 Activation (cAMP)EC50~100 nMHEK293 cells[18]

Experimental Protocols

To investigate the putative signaling roles of 1-monolinolein, the following detailed experimental protocols are provided.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol details a method to determine if 1-monolinolein can induce intracellular calcium release in a cell line of interest (e.g., HEK293, PC-3, or primary neurons).

Methodology:

  • Cell Culture: Plate cells onto 96-well, black-walled, clear-bottom microplates at an appropriate density to achieve 80-90% confluency on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading: Aspirate the culture medium. Wash cells once with 100 µL of Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Loading Buffer Preparation: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM at 2-5 µM) in HBSS/HEPES. The addition of a mild non-ionic detergent like Pluronic F-127 (0.02%) can aid in dye solubilization.

  • Incubation: Add 50 µL of loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS/HEPES to remove extracellular dye. Add a final volume of 100 µL of HBSS/HEPES to each well.

  • Compound Preparation: Prepare a 2X stock solution of 1-monolinolein in HBSS/HEPES. A dose-response curve is recommended (e.g., final concentrations ranging from 10 nM to 100 µM). Vehicle controls (e.g., DMSO or ethanol) must be included.

  • Measurement: Place the plate into a fluorescence microplate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Inject 100 µL of the 2X 1-monolinolein stock solution (or control) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes. For Fluo-4, use excitation ~485 nm and emission ~525 nm. For Fura-2, use ratiometric measurement at excitation wavelengths of ~340 nm and ~380 nm with emission at ~510 nm.

  • Data Analysis: The change in fluorescence intensity (or ratio) over time reflects the change in intracellular calcium concentration. Quantify the peak response over baseline for each concentration and plot a dose-response curve to determine the EC50.

Start Plate Cells in 96-well Plate Load Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Start->Load Wash1 Wash to Remove Extracellular Dye Load->Wash1 Baseline Measure Baseline Fluorescence in Plate Reader Wash1->Baseline Inject Inject 1-Monolinolein or Vehicle Control Baseline->Inject Kinetic Measure Kinetic Fluorescence Response Inject->Kinetic Analyze Analyze Data: Calculate Peak Response and Plot Dose-Response Curve Kinetic->Analyze End Determine EC50 Analyze->End

Fig. 4: Workflow for the intracellular calcium mobilization assay.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a cell-free assay to determine if 1-monolinolein can directly activate purified PKC enzyme.

Methodology:

  • Reagents and Buffers:

    • PKC Enzyme: Recombinant, purified human PKC isoform (e.g., PKCα, PKCβ).

    • Substrate: A specific PKC peptide substrate (e.g., Ac-FKKSFKL-NH2) or a protein substrate like histone H1.

    • Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2.

    • Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) by sonicating a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC) (e.g., 20:80 mol ratio) in kinase buffer.

    • Activators: 1,2-Dioleoyl-sn-glycerol (DAG) as a positive control. 1-monolinolein dissolved in a suitable solvent (e.g., DMSO).

    • ATP: [γ-32P]ATP or a system for non-radioactive detection (e.g., ADP-Glo™ Assay).

  • Reaction Setup (for radioactive assay):

    • In a microcentrifuge tube, combine kinase buffer, lipid vesicles, PKC substrate, and the desired concentration of 1-monolinolein, DAG, or vehicle control.

    • Add the purified PKC enzyme and pre-incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding [γ-32P]ATP (to a final concentration of ~100 µM, with ~10 µCi per reaction).

  • Incubation: Incubate the reaction mixture for 10-20 minutes at 30°C.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Immediately immerse the paper in a wash buffer (e.g., 0.75% phosphoric acid) and wash several times to remove unincorporated [γ-32P]ATP. Perform a final wash with acetone.

  • Quantification: Allow the paper to dry, then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate transferred to the substrate. Compare the activity in the presence of 1-monolinolein to the basal (vehicle) and positive control (DAG) conditions.

Start Prepare Reaction Mix: Buffer, Lipid Vesicles, PKC Substrate, Activator AddEnzyme Add Purified PKC Enzyme Start->AddEnzyme PreIncubate Pre-incubate at 30°C AddEnzyme->PreIncubate Initiate Initiate Reaction with [γ-32P]ATP PreIncubate->Initiate Incubate Incubate at 30°C (10-20 min) Initiate->Incubate Stop Spot Reaction Mix onto Phosphocellulose Paper Incubate->Stop Wash Wash Paper to Remove Unincorporated ATP Stop->Wash Quantify Measure Radioactivity with Scintillation Counter Wash->Quantify End Calculate Kinase Activity Quantify->End

Fig. 5: Workflow for the in vitro Protein Kinase C (PKC) activity assay.

Conclusion and Future Directions

While direct evidence remains to be established, the molecular structure of 1-monolinolein and the known biological activities of its parent fatty acid and other monoacylglycerols provide a strong rationale for investigating its role as a cellular signaling molecule. The hypothesized involvement in GPCR activation, calcium mobilization, and PKC modulation presents exciting avenues for research. The lack of specific data underscores a significant gap in our understanding of lipid signaling and highlights 1-monolinolein as a target for novel discovery.

Future research should focus on systematically screening 1-monolinolein against known lipid-sensing GPCRs and employing the cellular and biochemical assays detailed in this guide. Elucidating the signaling functions of 1-monolinolein will not only advance our fundamental understanding of cellular communication but may also uncover new therapeutic targets for metabolic, inflammatory, and neurological disorders.

References

An In-depth Technical Guide to the Enzymatic Activity of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that plays a significant role in various physiological and pathophysiological processes. Its enzymatic activity is multifaceted, involving direct inhibition of key inflammatory enzymes, serving as a substrate for metabolic transformation into other signaling molecules, and potential modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the enzymatic activity of 1-LG, including its interactions with Lipoprotein-associated phospholipase A2 (Lp-PLA2), metabolism by lipoxygenases, and its role in inflammatory and metabolic signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting 1-LG and its metabolic network.

Introduction

This compound is an endogenous monoacylglycerol that has garnered increasing interest in the scientific community due to its diverse biological activities. As a product of lipid metabolism, 1-LG is positioned at a critical juncture of signaling pathways implicated in inflammation, atherosclerosis, and metabolic regulation. Understanding the enzymatic control of 1-LG levels and the downstream consequences of its enzymatic modification is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies. This guide will delve into the core aspects of 1-LG's enzymatic activity, providing a detailed technical resource for professionals in the field.

Quantitative Data on Enzymatic Interactions

The enzymatic interactions of this compound are characterized by specific quantitative parameters that define its potency as an inhibitor and its suitability as a substrate for various enzymes.

EnzymeParameterValueNotes
Lipoprotein-associated phospholipase A2 (Lp-PLA2) / Platelet-Activating Factor Acetylhydrolase (PAF-AH)IC5045.0 µM (racemic)[1][2]The inhibitory concentration at which 50% of the enzyme's activity is blocked.
IC5045.0 µM ((R)-enantiomer)[1]The (R)-enantiomer shows similar inhibitory potency to the racemic mixture.
IC5052.0 µM ((S)-enantiomer)[1]The (S)-enantiomer is slightly less potent in inhibiting Lp-PLA2.
15-Lipoxygenase (in human neutrophils)-Metabolized[1]1-LG is a substrate for 15-lipoxygenase, leading to the formation of a 15-LO metabolite. Specific kinetic parameters (Km, Vmax) are not yet fully characterized.
15-Lipoxygenase (in human eosinophils)-Metabolized[1]1-LG is metabolized to 13-HODE-G (13-hydroxy-octadecadienoyl-glycerol) and 13-HODE, with 13-HODE being the predominant product.[1]
Monoacylglycerol Lipase (MAGL)-Potential Substrate1-LG is structurally similar to the endogenous MAGL substrate 2-arachidonoylglycerol (2-AG) and may be hydrolyzed by MAGL. Quantitative kinetic data is limited.
G Protein-Coupled Receptor 119 (GPR119)EC50> 10 µM (estimated)While other monoacylglycerols like 2-oleoyl glycerol (2-OG) are potent agonists (EC50 = 2.5 µM), the activity of 1-LG at GPR119 appears to be significantly lower.[3][4]

Key Enzymatic Pathways and Signaling

Inhibition of Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

1-LG is a recognized inhibitor of Lp-PLA2, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2] This enzyme is implicated in the pathogenesis of atherosclerosis. Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[5] By inhibiting Lp-PLA2, 1-LG can mitigate the inflammatory cascade within the arterial wall, a key process in the development and progression of atherosclerotic plaques.[6] This inhibitory action points to the potential of 1-LG and its analogs as therapeutic agents for cardiovascular diseases.

LpPLA2_Pathway cluster_vessel Arterial Wall oxidized_LDL Oxidized LDL LpPLA2 Lp-PLA2 (PAF-AH) oxidized_LDL->LpPLA2 Substrate lyso_PC Lysophosphatidylcholine (lyso-PC) LpPLA2->lyso_PC Product ox_FA Oxidized Fatty Acids LpPLA2->ox_FA Product inflammation Inflammation lyso_PC->inflammation ox_FA->inflammation atherosclerosis Atherosclerosis Progression inflammation->atherosclerosis one_LG This compound one_LG->LpPLA2 Inhibition (IC50 = 45 µM)

Caption: Inhibition of the Lp-PLA2 pathway by this compound.

Metabolism by 15-Lipoxygenase (15-LOX)

1-LG serves as a substrate for 15-lipoxygenase (15-LOX), an enzyme prominently expressed in inflammatory cells like neutrophils and eosinophils.[1] In human neutrophils, 1-LG is metabolized to a 15-lipoxygenase product, likely 15-hydroxy-eicosatetraenoyl-glycerol (15-HETE-G). In eosinophils, the metabolism of 1-LG yields 13-hydroxy-octadecadienoyl-glycerol (13-HODE-G) and its hydrolysis product 13-HODE.[1] These metabolites are analogs of the well-characterized eicosanoids and may possess their own distinct biological activities, potentially modulating inflammatory responses. For instance, 15-HETE, the free acid counterpart of the likely neutrophil metabolite, is known to have both pro- and anti-inflammatory effects and can act as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ).[7][8]

LOX_Metabolism cluster_cell Inflammatory Cell (e.g., Neutrophil, Eosinophil) one_LG This compound fifteen_LOX 15-Lipoxygenase one_LG->fifteen_LOX Substrate metabolite_15 15-LO Metabolite (e.g., 15-HETE-G) fifteen_LOX->metabolite_15 Product (in Neutrophils) metabolite_13 13-HODE-G fifteen_LOX->metabolite_13 Product (in Eosinophils) downstream Downstream Signaling (e.g., PPARγ activation, modulation of inflammation) metabolite_15->downstream thirteen_HODE 13-HODE metabolite_13->thirteen_HODE Hydrolysis metabolite_13->downstream

Caption: Metabolism of this compound by 15-Lipoxygenase.

G Protein-Coupled Receptor 119 (GPR119) Signaling

Monoacylglycerols are known to be endogenous ligands for GPR119, a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1). While 2-oleoyl glycerol (2-OG) is a potent agonist of GPR119, the activity of 1-LG at this receptor is less pronounced.[3][4] Further investigation is required to fully elucidate the physiological relevance of 1-LG in GPR119-mediated signaling.

GPR119_Signaling cluster_lcell Intestinal L-Cell monoacylglycerols Monoacylglycerols (e.g., 2-OG, 1-LG) GPR119 GPR119 monoacylglycerols->GPR119 Agonist (1-LG is a weak agonist) adenylyl_cyclase Adenylyl Cyclase GPR119->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates GLP1_release GLP-1 Release PKA->GLP1_release insulin_secretion Insulin Secretion (downstream effect) GLP1_release->insulin_secretion LpPLA2_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, DTNB, 1-LG dilutions) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Enzyme, 1-LG/Control) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb add_substrate Initiate Reaction with 2-thio-PAF add_dtnb->add_substrate kinetic_read Kinetic Absorbance Reading (414 nm) add_substrate->kinetic_read data_analysis Calculate Reaction Rates and % Inhibition kinetic_read->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end Neutrophil_Metabolism_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils cell_treatment Treat Neutrophils with 1-LG and Stimulant isolate_neutrophils->cell_treatment incubation Incubate at 37°C cell_treatment->incubation lipid_extraction Extract Lipids with Methanol and SPE incubation->lipid_extraction lcms_analysis Analyze Metabolites by LC-MS/MS lipid_extraction->lcms_analysis identify_quantify Identify and Quantify 15-LO Metabolite lcms_analysis->identify_quantify end End identify_quantify->end

References

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol found in sources such as the roots of Saururus chinensis, has emerged as a bioactive lipid with significant therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-LG, focusing on its interactions with key biological targets, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a detailed resource for researchers and professionals in drug development and lipid signaling.

Introduction

1-Linoleoyl glycerol is a monoglyceride consisting of a glycerol backbone esterified with linoleic acid at the sn-1 position. Its biological activities primarily revolve around the modulation of inflammatory pathways and metabolic processes. Key targets of 1-LG include Lipoprotein-associated phospholipase A2 (Lp-PLA2), Platelet-Activating Factor Acetylhydrolase (PAF-AH), and the G-protein coupled receptor 119 (GPR119). Understanding the relationship between the chemical structure of 1-LG and its biological functions is crucial for the design of novel therapeutics targeting inflammation and metabolic disorders.

Core Biological Activities and Mechanisms of Action

Inhibition of Pro-inflammatory Enzymes: Lp-PLA2 and PAF-AH

1-LG has been identified as an inhibitor of Lp-PLA2 and PAF-AH, enzymes implicated in the generation of pro-inflammatory mediators.

  • Lipoprotein-associated phospholipase A2 (Lp-PLA2): This enzyme hydrolyzes oxidized phospholipids, generating lysophosphatidylcholine (lyso-PC) and oxidized fatty acids, which are potent pro-inflammatory molecules involved in the pathogenesis of atherosclerosis. 1-LG demonstrates inhibitory activity against Lp-PLA2, with stereoselectivity observed between its enantiomers.

  • Platelet-Activating Factor Acetylhydrolase (PAF-AH): This enzyme inactivates the potent inflammatory mediator, platelet-activating factor (PAF). Inhibition of PAF-AH by 1-LG suggests a complex role in modulating inflammatory responses.

Activation of G-protein Coupled Receptor 119 (GPR119)

GPR119 is a class A GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells. It is recognized as a sensor for lipids and plays a crucial role in glucose homeostasis and appetite regulation. 1-LG, along with other monoacylglycerols, has been shown to activate GPR119.

Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in hormone secretion.[1][2][3] Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin secretion.[4][5][6]

Anti-inflammatory Effects

1-LG exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS) in immune cells like macrophages.[7][8] This effect is likely mediated through its actions on Lp-PLA2 and potentially through GPR119 signaling, which can have immunomodulatory roles.

Quantitative Data on Biological Activity

The biological activity of this compound and related compounds has been quantified in various assays. The following tables summarize the key quantitative data available.

CompoundTargetAssay TypeValueReference
(R)-1-Linoleoyl GlycerolLp-PLA2InhibitionIC50: 45.0 µM[7][9]
(S)-1-Linoleoyl GlycerolLp-PLA2InhibitionIC50: 52.0 µM[7][9]
This compoundPAF-AHInhibitionIC50: 45 µM[10]
2-Linoleoyl GlycerolGPR119ActivationEC50: 12 µM[11]
1-Oleoyl GlycerolGPR119ActivationEC50: 2.8 µM[11]
2-Oleoyl GlycerolGPR119ActivationEC50: 2.5 µM[12]

Structure-Activity Relationship (SAR)

The biological activity of monoacylglycerols is intricately linked to their chemical structure. Key structural features that influence the activity of 1-LG and its analogs include:

  • Fatty Acid Chain: The length, degree of unsaturation, and position of double bonds in the fatty acid chain are critical determinants of activity. For instance, the presence of the linoleoyl (18:2) chain in 1-LG is crucial for its observed biological effects.

  • Glycerol Backbone: The position of the fatty acid esterification on the glycerol backbone (sn-1 vs. sn-2) significantly impacts activity. 2-monoacylglycerols are often more potent activators of GPR119 than their 1-monoacylglycerol counterparts.[11][13]

  • Stereochemistry: As evidenced by the different IC50 values for the (R) and (S) enantiomers of 1-LG against Lp-PLA2, the stereochemistry at the sn-2 position of the glycerol backbone can influence biological activity.[7][9]

Systematic studies involving the synthesis and biological evaluation of 1-LG analogs with variations in these structural features are essential to build a comprehensive SAR profile, which can guide the design of more potent and selective modulators of Lp-PLA2, PAF-AH, and GPR119.[11][14][15]

Experimental Protocols

Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and relevant literature for determining the inhibitory activity of compounds like 1-LG against Lp-PLA2.[16]

Materials:

  • Human plasma Lp-PLA2

  • 2-thio-PAF (substrate)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

  • This compound (and other test compounds)

  • Microplate reader

Procedure:

  • Prepare a solution of the 2-thio-PAF substrate in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound (1-LG) at various concentrations, and the Lp-PLA2 enzyme.

  • Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the 2-thio-PAF substrate solution to each well.

  • Add DTNB to each well. DTNB reacts with the free thiol group released upon hydrolysis of 2-thio-PAF by Lp-PLA2, producing a yellow-colored product.

  • Measure the absorbance at 405-414 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the Lp-PLA2 activity.

  • Calculate the percentage of inhibition for each concentration of 1-LG compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GPR119 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the activation of GPR119 by 1-LG through the quantification of intracellular cAMP.[5][6]

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing human GPR119

  • Cell culture medium (e.g., DMEM)

  • This compound (and other test compounds)

  • Forskolin (positive control)

  • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or FRET-based)

Procedure:

  • Seed the GPR119-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with IBMX for a short period to prevent cAMP degradation.

  • Add 1-LG at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin).

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, microplate reader for ELISA).

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 1-LG concentration.

  • Calculate the EC50 value from the dose-response curve.

Anti-inflammatory Assay (IL-6 Measurement in Macrophages)

This protocol outlines an in vitro assay to assess the anti-inflammatory effect of 1-LG by measuring the production of IL-6 in LPS-stimulated macrophages.[2][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • IL-6 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 1-LG for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without 1-LG treatment.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 in the supernatants using an IL-6 ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of 1-LG on LPS-induced IL-6 production.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound via GPR119

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1-LG This compound GPR119 GPR119 1-LG->GPR119 Binds G_protein Gαsβγ GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for GLP-1) CREB->Gene_Transcription Promotes Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Seed RAW 264.7 Macrophages adhere Incubate Overnight start->adhere pretreat Pre-treat with 1-LG adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_treatment Incubate for 24 hours stimulate->incubate_treatment collect Collect Supernatants incubate_treatment->collect elisa Perform IL-6 ELISA collect->elisa analyze Analyze Data elisa->analyze

References

The Natural Occurrence of 1-Linoleoyl Glycerol in Plant Oils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl glycerol (1-LG), a specific monoacylglycerol, is a naturally occurring lipid in various plant oils, albeit typically at low concentrations. As a partial glyceride, its presence is often a result of incomplete biosynthesis or the partial hydrolysis of triglycerides. While extensive data exists on the overall fatty acid composition of plant oils, specific quantitative data for this compound is sparse in the literature. This is largely due to its low abundance and the analytical challenges associated with its quantification. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plant oils, detailed experimental protocols for its analysis, and an exploration of its potential role in cellular signaling pathways.

Introduction

Plant oils are predominantly composed of triacylglycerols (TAGs), which are esters of glycerol and three fatty acids. However, minor components such as mono- and diacylglycerols are also present and play significant roles in the physicochemical properties of the oil and may possess unique biological activities. This compound, consisting of a glycerol backbone esterified with one molecule of the essential omega-6 fatty acid, linoleic acid, at the sn-1 position, is one such monoacylglycerol.

The interest in this compound extends beyond its role as a minor lipid component. It has been investigated for its potential biological activities, including inhibitory effects on certain enzymes and its role as a precursor for various functional lipids.[1][2] Understanding its natural distribution and concentration in common plant oils is crucial for researchers in nutrition, food science, and drug development who may wish to harness its potential benefits or understand its impact on oil quality and stability.

This guide aims to consolidate the available information on the natural occurrence of this compound, provide detailed methodologies for its extraction and quantification, and illustrate its known or potential involvement in biochemical pathways.

Natural Occurrence and Quantitative Data

While this compound is presumed to be present in most plant oils containing linoleic acid, specific quantitative data is not widely reported in scientific literature. The concentration of monoacylglycerols in crude vegetable oils is generally low and can be influenced by factors such as seed quality, ripeness, and processing methods. During the refining process, the levels of mono- and diacylglycerols can change.

The majority of available data focuses on the total fatty acid composition of oils, where linoleic acid is a major component of many common oils. The table below summarizes the linoleic acid content of several plant oils, which can be considered an indirect indicator of the potential for the presence of this compound. It is important to note that the concentration of this compound will be significantly lower than the total linoleic acid content.

Plant OilLinoleic Acid (C18:2) Content (%)Monoacylglycerol ContentReference
Soybean Oil48 - 58Not typically reported[3]
Sunflower Oil20 - 75Not typically reported[4]
Corn Oil34 - 62Not typically reported[5]
Canola Oil15 - 30Not typically reported[6]
Olive Oil3.5 - 21Not typically reported[7]
Grape Seed Oil58 - 78Not typically reported[4]
Pumpkin Seed Oil40 - 65Not typically reported[4]
Wheat Germ Oil50 - 60Not typically reported[4]

Note: The data presented for linoleic acid content represents typical ranges and can vary based on cultivar, growing conditions, and processing. The absence of specific values for this compound highlights the gap in current research.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in plant oils requires sophisticated analytical techniques due to its low concentration and the complexity of the oil matrix. The following protocols outline the key steps involved in its analysis.

Lipid Extraction

A robust lipid extraction method is the first critical step to isolate this compound from the bulk triglycerides.

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize a known weight of the plant oil sample with a 2:1 (v/v) mixture of chloroform:methanol. The ratio of solvent to sample should be at least 20:1 to ensure complete extraction.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly.

  • Centrifugation: Centrifuge the sample to facilitate phase separation. The lower chloroform phase will contain the lipids, including this compound.

  • Collection and Drying: Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean vial. Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.

Separation and Quantification by Chromatography

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the preferred methods for the analysis of monoacylglycerols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Derivatization: Monoacylglycerols are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary. A common method is silylation:

    • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of the hydroxyl groups of this compound.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the TMS-derivatized glycerides.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at an initial temperature of ~150°C, hold for 1-2 minutes, then ramp up to ~340°C at a rate of 5-10°C/min, and hold for 10-15 minutes.

    • Injector and Detector Temperature: Set the injector and transfer line temperatures to ~280°C and the ion source temperature to ~230°C.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • For quantification, use selected ion monitoring (SIM) mode, targeting characteristic fragment ions of the TMS derivative of this compound.

  • Quantification: Prepare a calibration curve using a certified standard of this compound that has undergone the same derivatization procedure. An internal standard (e.g., a monoacylglycerol with a different fatty acid not present in the sample) should be added at the beginning of the sample preparation to correct for extraction and derivatization inefficiencies.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as acetonitrile, isopropanol, and water, often with a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode are effective for the analysis of monoacylglycerols.

    • Analysis Mode: For quantification, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity. The transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion is monitored.

  • Quantification: Similar to GC-MS, quantification is achieved by using a calibration curve generated from a pure standard of this compound and an appropriate internal standard.

Signaling Pathways and Biological Relevance

While research is ongoing, this compound and other monoacylglycerols are recognized as more than just intermediates in lipid metabolism. They can act as signaling molecules and precursors for other bioactive lipids.

Biosynthesis and Degradation

This compound is primarily formed through two main pathways in plants:

  • Incomplete Triacylglycerol Synthesis: During the de novo synthesis of TAGs, the acylation of glycerol-3-phosphate may not proceed to completion, leaving monoacylglycerol intermediates.

  • Lipase-Mediated Hydrolysis of Triacylglycerols: Lipases can hydrolyze TAGs, sequentially removing fatty acids and generating di- and monoacylglycerols.

The degradation of this compound occurs via hydrolysis by monoacylglycerol lipase (MGL) to yield free linoleic acid and glycerol.

cluster_0 Triacylglycerol Metabolism cluster_1 Degradation Triacylglycerol Triacylglycerol 1,2-Diacylglycerol 1,2-Diacylglycerol Triacylglycerol->1,2-Diacylglycerol Lipase 1,2-Diacylglycerol->Triacylglycerol Acyltransferase This compound This compound 1,2-Diacylglycerol->this compound Lipase This compound->1,2-Diacylglycerol Acyltransferase Free Linoleic Acid Free Linoleic Acid This compound->Free Linoleic Acid Monoacylglycerol Lipase Glycerol Glycerol This compound->Glycerol Monoacylglycerol Lipase Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->this compound Acyltransferase Linoleoyl-CoA Linoleoyl-CoA

Biosynthesis and Degradation of this compound.
Potential Signaling Roles

Monoacylglycerols, including this compound, have been implicated in various signaling pathways. For instance, 2-arachidonoylglycerol (2-AG), a structurally related endocannabinoid, is a well-known signaling molecule in mammals. While the direct signaling roles of this compound in plants are less clear, its structural similarity to other bioactive lipids suggests potential involvement in cellular regulation.

Furthermore, this compound can serve as a precursor for the synthesis of other functional lipids, such as phospholipids, which are essential components of cell membranes.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in plant oils.

cluster_workflow Quantitative Analysis Workflow Plant_Oil_Sample Plant Oil Sample Internal_Standard Add Internal Standard Plant_Oil_Sample->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Modified Folch) Derivatization Derivatization (e.g., Silylation for GC) Lipid_Extraction->Derivatization HPLC_MS_Analysis HPLC-MS Analysis (SRM Mode) Lipid_Extraction->HPLC_MS_Analysis GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis HPLC_MS_Analysis->Data_Analysis Internal_Standard->Lipid_Extraction

Workflow for this compound Analysis.

Conclusion

This compound is a naturally occurring monoacylglycerol in plant oils that holds potential for biological activity. However, a significant gap exists in the literature regarding its quantitative levels in common dietary and industrial oils. This guide has provided a framework for researchers to approach the study of this compound by detailing robust analytical protocols for its extraction and quantification. The provided diagrams of the biosynthetic pathway and analytical workflow serve as visual aids to understand the metabolic context and the experimental process. Further research is warranted to establish a comprehensive database of this compound concentrations in a wide variety of plant oils and to fully elucidate its physiological roles. This will be invaluable for the food industry, nutritional science, and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Thermal and Oxidative Stability of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and oxidative stability of 1-Linoleoyl Glycerol (1-LG). Due to the limited availability of direct quantitative data for 1-LG in published literature, this guide integrates foundational principles of lipid stability, detailed analytical methodologies, and data from closely related compounds to project the stability profile of 1-LG. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are working with or considering the use of this compound.

Introduction to this compound

This compound is a monoacylglycerol consisting of a glycerol molecule esterified at the sn-1 position with linoleic acid, an omega-6 polyunsaturated fatty acid. Its structure, containing two double bonds in the acyl chain, makes it susceptible to both thermal and oxidative degradation. Understanding the stability of 1-LG is critical for its application in pharmaceutical formulations, where degradation can impact efficacy, safety, and shelf-life.

Thermal Stability of this compound

The thermal stability of a compound is its ability to resist decomposition at high temperatures. For lipids like 1-LG, thermal stress can lead to hydrolysis, isomerization, and polymerization. The primary methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior
Data on Thermal Analysis of Related Compounds

The following table summarizes thermal analysis data for related compounds to provide a comparative context for the expected thermal behavior of this compound.

Compound/MaterialAnalytical MethodKey FindingsReference
Glycerol TGAComplete vaporization by 300°C in N₂ atmosphere; extrapolated onset at 199°C.[1]
Monoacylglycerols from Linseed Oil TGAMulti-step weight loss (approx. 78%) between 160°C and 510°C.[2]
Crude Glycerol TGA/DSCDegradation temperature in the range of 200-250°C.[3]
Experimental Protocols for Thermal Analysis

Objective: To determine the temperature at which 1-LG begins to decompose and to characterize its thermal degradation profile.

Methodology:

  • A small, precisely weighed sample of 1-LG (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible[4].

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C)[2][5].

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in the presence of an oxidative gas like air to assess thermo-oxidative stability[1].

  • The instrument continuously records the mass of the sample as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum rates of weight loss are determined from the curve and its first derivative (DTG curve).

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine the heat absorbed or released during these events.

Methodology:

  • A small amount of 1-LG (typically 2-10 mg) is hermetically sealed in an aluminum pan[6].

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating and cooling cycles at a rate of 5-10°C/min)[7].

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram plots heat flow versus temperature, revealing endothermic (melting) and exothermic (crystallization) transitions[6].

Logical Workflow for Thermal Stability Assessment

Thermal_Stability_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg 1-LG) TGA_Run Heat at constant rate (e.g., 10°C/min in N₂) TGA_Sample->TGA_Run TGA_Data Record Weight Loss vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Onset of Decomposition TGA_Data->TGA_Analysis DSC_Sample Sample Preparation (2-10 mg 1-LG in sealed pan) DSC_Run Controlled Heating/Cooling Cycles (e.g., 5-10°C/min) DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Identify Phase Transitions (Melting, Crystallization) DSC_Data->DSC_Analysis Start Assess Thermal Stability Start->TGA_Sample Start->DSC_Sample

Caption: Workflow for assessing the thermal stability of this compound.

Oxidative Stability of this compound

The oxidative stability of 1-LG is of paramount importance, as the linoleic acid moiety is highly susceptible to oxidation due to its two double bonds. Lipid oxidation is a free-radical chain reaction that leads to the formation of primary (hydroperoxides) and secondary (aldehydes, ketones) oxidation products, which can cause rancidity and degradation of the active substance.

Expected Oxidative Behavior

The oxidation of 1-LG is expected to follow the general mechanism of polyunsaturated fatty acid oxidation. The presence of the bis-allylic protons in the linoleoyl chain makes it particularly prone to hydrogen abstraction, initiating the auto-oxidation cascade. The rate of oxidation is influenced by factors such as temperature, light, oxygen availability, and the presence of pro-oxidants (e.g., metal ions) or antioxidants.

Data on Oxidative Stability of Related Systems

While specific oxidative stability data for pure this compound is scarce, studies on oils containing linoleic acid and other monoacylglycerols provide valuable context.

SystemAnalytical MethodKey FindingsReference
Olive and Sunflower Oils Peroxide Value (PV), p-Anisidine Value (AV)PVs generally decreased over time with heating, while AVs, indicating secondary oxidation, increased.[8]
Acid Oils and Fatty Acid Distillates PV, p-Anisidine Value (AV)FADs showed higher p-AnV (36.4) compared to AOs (16.4), indicating more advanced secondary oxidation.[9]
Infant Formula Emulsion PV, AV, HexanalAscorbyl palmitate was the most effective antioxidant in inhibiting oxidation. A high correlation was observed between AV and hexanal content.[10]
Experimental Protocols for Oxidative Stability Assessment

Objective: To quantify the concentration of primary oxidation products (hydroperoxides).

Methodology (Iodometric Titration):

  • A known weight of the 1-LG sample (e.g., 1-5 g) is dissolved in a mixture of acetic acid and an organic solvent like chloroform or isooctane[11][12].

  • A saturated solution of potassium iodide (KI) is added to the sample solution[12][13]. The hydroperoxides in the oxidized sample oxidize the iodide ions (I⁻) to iodine (I₂).

  • The mixture is allowed to react in the dark for a short period (e.g., 1 minute)[13].

  • Distilled water is added, and the liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution[11][12].

  • A starch indicator is typically added near the endpoint, which turns the solution blue in the presence of iodine. The titration is complete when the blue color disappears[11].

  • A blank titration is performed under the same conditions without the sample.

  • The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Objective: To measure the content of secondary oxidation products, particularly aldehydes (2-alkenals and 2,4-dienals).

Methodology (Spectrophotometric):

  • A solution of the 1-LG sample is prepared in a suitable solvent, typically isooctane[14].

  • The absorbance of this solution (Ab) is measured at 350 nm using the solvent as a blank[14].

  • The sample solution is then reacted with a solution of p-anisidine in glacial acetic acid[14][15]. The p-anisidine reagent reacts with aldehydes to form colored products.

  • After a specific reaction time (e.g., 10 minutes) in the dark, the absorbance of the reacted solution (As) is measured at 350 nm against a blank containing the solvent and the p-anisidine reagent[14][15].

  • The p-anisidine value is calculated based on the increase in absorbance.

Oxidative Degradation Pathway of this compound

The oxidation of the linoleoyl moiety in 1-LG is the primary degradation pathway. This process involves the formation of hydroperoxides, which then decompose into a variety of secondary oxidation products.

Oxidative_Degradation_Pathway LG This compound Initiation Initiation (H abstraction via light, heat, metal ions) LG->Initiation Radical Linoleoyl Radical Initiation->Radical Oxygen + O₂ Radical->Oxygen Peroxyl_Radical Peroxyl Radical Oxygen->Peroxyl_Radical Propagation Propagation (H abstraction from another 1-LG) Peroxyl_Radical->Propagation Propagation->Radical Chain Reaction Hydroperoxide Hydroperoxide (Primary Oxidation Product) Propagation->Hydroperoxide Decomposition Decomposition (Homolytic cleavage) Hydroperoxide->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products

Caption: Simplified pathway for the oxidative degradation of this compound.

Conclusion

While direct quantitative stability data for this compound is not extensively documented in publicly available literature, a robust understanding of its stability profile can be extrapolated from the behavior of its constituent parts and analogous compounds. The presence of the polyunsaturated linoleoyl chain makes 1-LG particularly susceptible to oxidative degradation, a process that can be meticulously monitored using techniques such as Peroxide Value and p-Anisidine Value determination. Thermally, 1-LG is expected to be stable at moderate temperatures but will likely undergo decomposition at temperatures exceeding 150-200°C, a characteristic that can be precisely defined through TGA and DSC analysis. For professionals in drug development, it is imperative to conduct rigorous stability testing on any formulation containing 1-LG, utilizing the detailed experimental protocols outlined in this guide. Such testing will ensure the development of safe, effective, and stable pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol, also known as 1-monolinolein, is a monoacylglycerol (MAG) containing the essential omega-6 fatty acid, linoleic acid. It serves as a valuable emulsifier in the food, cosmetic, and pharmaceutical industries and is a precursor for the synthesis of various functional lipids[1][2]. Enzymatic synthesis of this compound offers significant advantages over traditional chemical methods, which often require high temperatures and alkaline catalysts, leading to undesirable byproducts and discoloration[3][4]. Lipase-catalyzed reactions proceed under milder conditions, offering higher specificity and yielding a purer product with lower energy consumption[4][5].

This document provides detailed protocols for the synthesis of this compound via two primary enzymatic routes: direct esterification of linoleic acid and glycerol, and glycerolysis of oils rich in linoleic acid.

Principle of Synthesis

The enzymatic synthesis of 1-monoacylglycerols (1-MAGs) like this compound is typically catalyzed by lipases, which are enzymes that hydrolyze fats in nature. In a controlled environment, these enzymes can be used to catalyze the reverse reaction: esterification or transesterification. The two main strategies are:

  • Direct Esterification: This involves the direct reaction between linoleic acid and glycerol. The equilibrium of this reaction is shifted towards the formation of this compound, typically by using an excess of one substrate (usually glycerol) or by removing the water produced during the reaction.

  • Glycerolysis: This process involves the reaction of a triglyceride (an oil rich in linoleic acid, such as sunflower or soybean oil) with glycerol. The lipase catalyzes the transesterification reaction, breaking down the triglyceride and re-esterifying the fatty acids onto the added glycerol, yielding a mixture of mono-, di-, and unreacted triglycerides[3][6].

Immobilized lipases, such as Novozym® 435 (from Candida antarctica lipase B), are frequently used as they offer high stability, reusability, and ease of separation from the reaction mixture[5][7][8].

Data Presentation: Reaction Parameters

The efficiency of enzymatic synthesis is influenced by several factors. The following tables summarize typical conditions and reported yields for monoacylglycerol (MAG) production, which are applicable to the synthesis of this compound.

Table 1: Parameters for Enzymatic Glycerolysis for MAG Production

ParameterRange / ConditionSource
Enzyme Novozym® 435 (Immobilized Candida antarctica lipase B)[4][7][8][9]
Substrates Linoleic acid-rich oil (e.g., Sunflower, Olive, Soybean oil) & Glycerol[4][7][9]
Glycerol:Oil Molar Ratio 3.5:1 to 6:1 (Excess glycerol favors MAG formation)[6][7][9]
Temperature 40°C - 70°C[7][9]
Enzyme Concentration 5% - 15% (w/w of substrates)[8][10]
Reaction Medium Solvent-free or with tert-butanol[4][7][9]
Reaction Time 2 - 24 hours[7][11]
MAG Yield 60% - 82%[4][7]

Table 2: Parameters for Direct Esterification for MAG Production

ParameterRange / ConditionSource
Enzyme Novozym® 435 or Lipozyme® IM-20[12][13]
Substrates Fatty Acid (e.g., Lauric, Oleic) & Glycerol[12][13]
Fatty Acid:Glycerol Molar Ratio 1:1[12][13]
Temperature 50°C - 65°C[12][13]
Enzyme Concentration 0.75% - 3.0% (w/w of fatty acid)[12][13]
Reaction Medium Solvent-free[12][13]
Water Removal Molecular sieves, N₂ stripping, or pervaporation[12]
Reaction Time 6 - 24 hours[12][13]
MAG Yield 35% - 50%[12][13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Glycerolysis

This protocol is optimized for high-yield production of this compound from a linoleic acid-rich oil using an immobilized lipase in a solvent-assisted system, which enhances reaction efficiency[7].

Materials and Reagents:

  • Linoleic acid-rich oil (e.g., high-linoleic sunflower oil, soybean oil)

  • Glycerol (analytical grade)

  • Immobilized Lipase (Novozym® 435)

  • tert-Butanol (analytical grade)

  • Hexane (for purification)

  • Ethanol (for purification)

  • Silica gel for column chromatography

Methodology:

  • Substrate Preparation: In a temperature-controlled stirred-tank reactor, combine the linoleic acid-rich oil, glycerol, and tert-butanol. A typical glycerol-to-oil molar ratio is 4:1, and a solvent-to-oil weight ratio is 2:1[7].

  • Enzyme Addition: Add Novozym® 435 to the mixture. The enzyme loading is typically around 10-15% of the total weight of oil and glycerol[10].

  • Reaction: Maintain the reaction temperature at 40°C with constant stirring for 2 to 4 hours. The progress of the reaction can be monitored by taking samples periodically and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Recovery: After the reaction, stop the agitation and allow the immobilized enzyme to settle. Decant or filter the supernatant to separate the enzyme, which can be washed and reused.

  • Solvent Removal: Remove the tert-butanol from the product mixture using a rotary evaporator.

  • Product Purification:

    • The resulting mixture will contain this compound (MAG), diacylglycerols (DAGs), unreacted triglycerides (TAGs), and excess glycerol.

    • To remove excess glycerol, wash the mixture with warm water.

    • For higher purity, perform liquid-liquid extraction using hexane and ethanol/water. The MAGs are more soluble in the polar phase.

    • Alternatively, silica gel column chromatography can be used for purification, eluting with a gradient of hexane and ethyl acetate.

  • Analysis: Confirm the purity of the final product using GC or High-Performance Liquid Chromatography (HPLC)[14].

Protocol 2: Synthesis of this compound via Direct Esterification (Solvent-Free)

This protocol describes a solvent-free approach, which is considered a greener chemistry method[12].

Materials and Reagents:

  • Linoleic acid (high purity)

  • Glycerol (analytical grade)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (4 Å) to adsorb water

  • Ethyl acetate (for product extraction)

  • Hexane (for purification)

Methodology:

  • Reaction Setup: In a baffled shaker flask, combine linoleic acid and glycerol at a 1:1 molar ratio[12].

  • Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., 1% w/w of fatty acid) and an excess of molecular sieves (e.g., 40-50% of the total reaction weight) to the mixture. The molecular sieves will remove the water produced during esterification, driving the reaction forward[12].

  • Reaction: Place the flask in a shaker incubator at 65°C with agitation (e.g., 200 rpm) for up to 24 hours[12]. Monitor the conversion of linoleic acid periodically using titration or GC analysis.

  • Enzyme and Sieve Removal: After the reaction, filter the mixture to remove the immobilized enzyme and molecular sieves.

  • Product Purification:

    • Dissolve the crude product in ethyl acetate and wash with warm water to remove any remaining glycerol.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • The product can be further purified by recrystallization from hexane at a low temperature to isolate the this compound[15].

  • Analysis: Analyze the final product composition and purity using GC or HPLC.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow sub Substrates (Linoleic Acid/Oil + Glycerol) reac Reaction Vessel (Stirred Tank / Shaker Flask) sub->reac sep Separation (Filtration / Decanting) reac->sep enz Immobilized Lipase (e.g., Novozym 435) enz->reac solv Solvent (Optional) (e.g., tert-Butanol) solv->reac cond Reaction Conditions (Temp, Time, Agitation) cond->reac recy Enzyme Recycling sep->recy Solid Phase crude Crude Product Mixture (MAG, DAG, TAG, Glycerol) sep->crude Product Stream recy->enz Wash & Reuse pur Purification (Extraction / Chromatography) crude->pur final Pure this compound pur->final

Caption: General workflow for lipase-catalyzed synthesis of this compound.

Signaling Pathway Diagram

This diagram illustrates the chemical transformation during the glycerolysis reaction.

Glycerolysis_Pathway TAG Triglyceride (TAG) (in Linoleic-Rich Oil) DAG Diacylglycerol (DAG) + Fatty Acid TAG->DAG Glycerolysis Step 1 GLY Glycerol GLY->DAG MAG This compound (MAG) GLY->MAG LIP Lipase (sn-1,3 specific or non-specific) LIP->DAG LIP->MAG DAG->MAG Glycerolysis Step 2

Caption: Reaction pathway for the enzymatic glycerolysis of triglycerides.

References

Application Notes and Protocols: 1-Linoleoyl Glycerol in pH-Responsive Liquid Crystals for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyotropic liquid crystals (LLCs) have emerged as promising nanocarriers for drug delivery due to their unique self-assembled structures that can encapsulate both hydrophilic and hydrophobic drug molecules.[1][2] A particularly innovative approach involves the use of pH-responsive LLCs, which can trigger drug release in response to specific pH environments, such as those found in tumor tissues or different segments of the gastrointestinal tract.[3][4][5] This document provides detailed application notes and protocols for the use of 1-Linoleoyl Glycerol (also known as monolinolein) in the formulation of pH-responsive liquid crystals for controlled drug delivery.

The system described herein is primarily based on the work of Negrini and Mezzenga, who developed a food-grade lyotropic liquid crystal system composed of monolinolein and linoleic acid.[4][5] This system exhibits a reversible phase transition from a reverse bicontinuous cubic phase (Im3m) at neutral pH to a reverse hexagonal phase (HII) at acidic pH.[4][5] This pH-triggered structural change alters the diffusion pathways for encapsulated drugs, enabling controlled release.[4][5]

Principle of pH-Responsive Drug Release

The pH-responsiveness of the monolinolein-based liquid crystalline system is conferred by the addition of linoleic acid, a weak acid with a pKa of approximately 5.[4][5]

  • At neutral pH (e.g., pH 7.4, simulating the intestine): The carboxylic acid group of linoleic acid is deprotonated and negatively charged. This charge increases the effective size of the lipid headgroup, leading to a critical packing parameter (CPP) that favors the formation of a bicontinuous cubic phase (Im3m). This phase has a complex, three-dimensional network of water channels, allowing for a relatively faster diffusion and release of encapsulated hydrophilic drugs.[4][5]

  • At acidic pH (e.g., pH 2, simulating the stomach, or the acidic microenvironment of tumors): The carboxylic acid group of linoleic acid becomes protonated and neutral. This reduces the headgroup repulsion and changes the CPP, inducing a phase transition to a more compact reverse hexagonal phase (HII). The hexagonal phase consists of cylindrical water channels that are less interconnected, resulting in a significantly slower drug release rate.[4][5]

This reversible phase transition provides a mechanism for "on-demand" drug delivery, where the drug is protected from premature release in one pH environment and released at an accelerated rate in another.

Data Presentation

Table 1: Physicochemical Properties of a pH-Responsive Monolinolein-Linoleic Acid Liquid Crystalline System
ParameterValuepH ConditionReference
CompositionMonolinolein:Linoleic Acid (97:3 wt%)-[4]
Liquid Crystalline PhaseIm3m (reverse bicontinuous cubic)7.0[4]
Liquid Crystalline PhaseHII (reverse hexagonal)2.0[4]
Ionic Strength150 mM-[4]
Temperature37 °C-[4]
Table 2: In Vitro Drug Release Kinetics of Phloroglucinol from a pH-Responsive Monolinolein-Linoleic Acid System
Time (hours)Cumulative Release at pH 7 (%)Cumulative Release at pH 2 (%)Reference
1~20~5[4]
2~35~10[4]
4~55~15[4]
6~70~20[4]
8~80~25[4]
Release Rate Comparison ~4 times faster at pH 7 vs. pH 2 [4]

Experimental Protocols

Protocol 1: Preparation of pH-Responsive this compound Liquid Crystalline Phases

Materials:

  • This compound (Monolinolein, >98% purity)

  • Linoleic Acid

  • Ethanol

  • Buffer solution (e.g., Phosphate Buffered Saline - PBS) at desired pH values (e.g., pH 7.4 and pH 5.5)

  • Hydrophilic drug (e.g., Phloroglucinol, Doxorubicin HCl)

Procedure:

  • Lipid Mixture Preparation:

    • Weigh the desired amounts of this compound and linoleic acid (e.g., a 97:3 weight ratio).[4]

    • Dissolve the lipids in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation:

    • Remove the ethanol under vacuum using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration and Drug Loading:

    • Prepare an aqueous solution of the hydrophilic drug in the desired buffer.

    • Add the drug solution to the lipid film. The final lipid concentration in the aqueous phase should be determined based on the desired formulation.

    • Seal the flask and allow the mixture to hydrate at 37°C for at least 48 hours, with gentle agitation, to ensure the formation of a homogenous liquid crystalline phase.[6] Protect from light, especially when using light-sensitive drugs.

  • Equilibration:

    • Allow the samples to equilibrate at 37°C for up to one week to ensure the formation of a stable mesophase.[7]

Protocol 2: Characterization of Liquid Crystalline Phases using Small-Angle X-ray Scattering (SAXS)

Purpose: To identify the liquid crystalline phase (e.g., cubic, hexagonal) at different pH values.

Instrumentation: A SAXS instrument equipped with a microfocused X-ray source and a 2D detector.

Procedure:

  • Sample Preparation: Load the prepared liquid crystalline sample into a thin-walled quartz capillary.

  • Data Acquisition:

    • Mount the capillary in the sample holder of the SAXS instrument.

    • Acquire scattering data at the desired temperature (e.g., 37°C). The exposure time will depend on the instrument and sample.

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D profile of intensity (I) versus the scattering vector (q).

    • Identify the positions of the Bragg peaks.

    • Determine the ratio of the peak positions to identify the crystallographic symmetry of the mesophase.

      • Im3m (cubic): Peak position ratios of √2:√4:√6:√8...

      • Pn3m (cubic): Peak position ratios of √2:√3:√4:√6...

      • HII (hexagonal): Peak position ratios of 1:√3:√4:√7...

Protocol 3: In Vitro Drug Release Study

Purpose: To quantify the rate of drug release from the liquid crystalline formulation at different pH values.

Methodology: Dialysis or sample and separate method.

Procedure (Dialysis Method):

  • Preparation:

    • Accurately weigh a known amount of the drug-loaded liquid crystal and place it into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liquid crystalline structure.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 or a simulated gastric fluid at pH 2.0) maintained at 37°C with constant, gentle stirring.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

Visualizations

pH-Responsive Drug Release Mechanism

cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 5) Neutral Linoleic Acid (Deprotonated, Charged) Cubic Im3m Cubic Phase (High Drug Release) Neutral->Cubic Favors Formation Hexagonal HII Hexagonal Phase (Low Drug Release) Cubic->Hexagonal pH Decrease Acidic Linoleic Acid (Protonated, Neutral) Acidic->Hexagonal Favors Formation

Caption: pH-triggered phase transition and drug release.

Experimental Workflow

cluster_prep Formulation Preparation cluster_char Characterization cluster_release In Vitro Testing A 1. Lipid & Drug Mixing (Monolinolein, Linoleic Acid, Drug) B 2. Solvent Evaporation A->B C 3. Hydration & Self-Assembly B->C D 4. SAXS Analysis (Phase Identification) C->D E 5. DLS Analysis (Particle Sizing, if dispersed) C->E F 6. Drug Release Study (Different pH values) C->F

Caption: Experimental workflow for pH-responsive liquid crystals.

References

Application Notes: 1-Linoleoyl Glycerol (1-LG) in Cell Culture Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that plays a significant role in various cellular signaling pathways. As a precursor for the synthesis of functional lipids such as phospholipids, it is integral to the study of lipid metabolism.[1][2] In cell culture applications, 1-LG is primarily utilized as a specific inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2) and as an agonist for the G protein-coupled receptor 119 (GPR119).[1][3] These activities make it a valuable tool for researchers in immunology, metabolic diseases, and drug development to investigate inflammation, hormone secretion, and lipid-mediated signaling events.

Key Applications in Cell Culture Studies:

  • Inflammation Research: 1-LG is used to study inflammatory responses by inhibiting Lp-PLA2, an enzyme involved in the generation of pro-inflammatory mediators.[4] It has been shown to mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in interleukin-6 (IL-6), a key pro-inflammatory cytokine.[1]

  • Metabolic and Endocrine Research: As an agonist of GPR119, 1-LG can be used to stimulate Gs-protein signaling pathways, leading to the accumulation of intracellular cyclic AMP (cAMP).[3] This is particularly relevant in studying the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), as GPR119 activation is a known mechanism for GLP-1 release.[3]

  • Lipid Metabolism Studies: In specialized cell types like human eosinophils and neutrophils, 1-LG is metabolized into other bioactive lipids, such as 13-HODE (13-hydroxyoctadecadienoic acid).[1] This allows for its use in tracing and studying specific lipid metabolic pathways and the function of its downstream metabolites.

  • Drug Delivery Systems: While not a direct cell culture application, 1-LG is also used in the development of pH-responsive lyotropic liquid crystals for controlled drug delivery, highlighting its versatile biochemical properties.[5]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's biological activity from in vitro studies.

CompoundTarget/ActivityCell Type / AssayValue
This compound (1-LG)Lp-PLA₂ InhibitionEnzyme AssayIC₅₀: 45 µM[4]
(R)-1-Linoleoyl GlycerolLp-PLA₂ InhibitionEnzyme AssayIC₅₀: 45.0 µM[1]
(S)-1-Linoleoyl GlycerolLp-PLA₂ InhibitionEnzyme AssayIC₅₀: 52.0 µM[1]
This compound (1-LG)GPR119 AgonismTransiently transfected COS-7 cellsEC₅₀: 36 µM[3]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanisms of action and a general experimental workflow for studying this compound in cell culture.

GPR119_Signaling_Pathway cluster_cell Cell Membrane cluster_Gprotein LG This compound GPR119 GPR119 LG->GPR119 Binds Gs_alpha Gαs GPR119->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates Gs_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Activates Response Cellular Response (e.g., GLP-1 Secretion) Downstream->Response

Caption: GPR119 agonist signaling pathway of this compound.

LpPLA2_Inhibition_Pathway OxPL Oxidized Phospholipids (e.g., Ox-LDL) LpPLA2 Lp-PLA₂ OxPL->LpPLA2 Substrate Mediators Pro-inflammatory Mediators (Lyso-PC, Ox-NEFA) LpPLA2->Mediators Hydrolyzes to Inflammation Inflammation Mediators->Inflammation Promote LG This compound LG->LpPLA2 Inhibits

Caption: Mechanism of anti-inflammatory action via Lp-PLA₂ inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays p1 1. Seed Cells in culture plates p2 2. Prepare 1-LG Stock (e.g., in Ethanol or DMF) t1 3. Treat cells with dose-range of 1-LG p1->t1 t2 4. Add Stimulus (optional) (e.g., LPS, ApoCIII) t1->t2 t3 5. Incubate (Time-course) t2->t3 a1 6. Harvest Supernatant or Cell Lysate t3->a1 a2 Downstream Assays a1->a2 assay1 ELISA (Cytokines: IL-6) a2->assay1 assay2 cAMP Assay a2->assay2 assay3 Cell Viability (MTT/CCK-8) a2->assay3 assay4 Western Blot a2->assay4

Caption: General experimental workflow for cell culture studies with 1-LG.

Experimental Protocols

Protocol 1: Investigating the Anti-inflammatory Effects of 1-LG in Macrophages

Objective: To determine the efficacy of 1-LG in reducing the secretion of the pro-inflammatory cytokine IL-6 from lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (1-LG)

  • Ethanol (for stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Mouse IL-6 ELISA Kit

  • Cell Viability Assay Kit (e.g., MTT or CCK-8)

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of 1-LG Solution:

    • Prepare a 10 mM stock solution of 1-LG in ethanol.[4]

    • On the day of the experiment, prepare serial dilutions of 1-LG in complete DMEM to achieve final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final ethanol concentration is below 0.5% in all wells to avoid solvent toxicity.

  • Treatment and Stimulation:

    • Remove the old medium from the cells and wash once with PBS.

    • Add 100 µL of the prepared 1-LG dilutions to the respective wells. Include a vehicle control group (medium with the same final concentration of ethanol).

    • Incubate the cells with 1-LG for 1-2 hours (pre-treatment).

    • Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cytokine Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for IL-6 measurement.

    • Perform the IL-6 ELISA according to the manufacturer’s instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or CCK-8 assay according to the manufacturer's protocol to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Assessing GPR119 Agonism of 1-LG via cAMP Measurement

Objective: To quantify the agonist activity of 1-LG on the human GPR119 receptor by measuring intracellular cAMP accumulation in transiently transfected cells.[3]

Materials:

  • HEK293 or COS-7 cell line[3]

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression vector containing human GPR119 cDNA

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (1-LG)

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP Assay Kit (e.g., HTRF, LANCE, or ELISA-based)

  • 96-well cell culture plates (white, opaque for luminescence/fluorescence assays)

Methodology:

  • Transient Transfection:

    • One day prior to transfection, seed HEK293 or COS-7 cells in a 6-well plate.

    • Transfect the cells with the GPR119 expression vector using a suitable transfection reagent according to the manufacturer's protocol. A mock transfection (empty vector) should be performed in parallel as a negative control.

  • Cell Seeding:

    • 24 hours post-transfection, detach the cells and seed them into a white, 96-well plate at a density of 2 x 10⁴ cells/well.

    • Allow the cells to attach for at least 6 hours or overnight.

  • cAMP Assay:

    • Prepare a dose-response curve of 1-LG (e.g., 0.1, 1, 10, 30, 50, 100 µM) in stimulation buffer (typically HBSS or PBS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.[3]

    • Aspirate the culture medium from the cells.

    • Add the 1-LG dilutions to the cells. Include wells for a vehicle control, a mock-transfected control, and a positive control (e.g., 10 µM Forskolin).

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's protocol precisely for the chosen kit (e.g., HTRF).

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the log of the 1-LG concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration of 1-LG that elicits 50% of the maximal response.

References

Analytical techniques for 1-Linoleoyl Glycerol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 1-Linoleoyl Glycerol

Abstract

This compound (1-LG), a significant monoacylglycerol, plays crucial roles in various biological processes, including cell signaling and inflammation, and is widely used as an emulsifier in the food and pharmaceutical industries.[1][2] Its accurate quantification is essential for research in drug development, lipidomics, and food science. This document provides detailed protocols for the quantification of 1-LG using High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoacylglycerol derived from linoleic acid, an essential omega-6 fatty acid.[2] It functions as a precursor for various functional lipids and is involved in maintaining the structural integrity of cell membranes.[1][2] Recent studies have highlighted its role as an inhibitor of Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) and its ability to mitigate inflammation by reducing interleukin-6 (IL-6).[1] Furthermore, 1-LG and other monoacylglycerols can act as agonists for G protein-coupled receptor 119 (GPR119), which stimulates the release of glucagon-like peptide-1 (GLP-1), a key hormone in metabolic regulation.[3][4] Given these diverse biological activities, robust and reliable analytical methods for its quantification are paramount.

This application note details validated methods for sample preparation and analysis of 1-LG from various matrices.

Analytical Techniques Overview

The choice of analytical technique for 1-LG quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Since simple lipids like 1-LG lack a strong UV-absorbing chromophore, detection methods other than standard UV are often preferred.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating monoacylglycerols.[6] Detection can be achieved using Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Refractive Index (RI) detectors.[5][7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for lipidomics, offering unparalleled sensitivity and specificity. It allows for definitive identification and quantification even at very low concentrations.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, though it typically requires derivatization of 1-LG to increase its volatility.[7][8] This method is often used for fatty acid profiling after hydrolysis of the glycerol backbone.

Experimental Protocols

General Experimental Workflow

The quantification of 1-LG follows a multi-step process, from sample acquisition to final data analysis. Proper handling and preparation are critical to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue, Food) Extract Lipid Extraction (e.g., LLE, SPE) Sample->Extract Purify Purification (Optional) (e.g., TLC, Column Chromatography) Extract->Purify Deriv Derivatization (For GC-MS) Purify->Deriv Analysis Chromatographic Separation (HPLC or GC) Purify->Analysis Deriv->Analysis Detect Detection & Quantification (MS, ELSD, CAD, etc.) Analysis->Detect Process Peak Integration & Calibration Detect->Process Report Concentration Calculation & Reporting Process->Report

Caption: General experimental workflow for 1-LG quantification.

Protocol 1: Quantification of 1-LG using LC-MS/MS

This protocol is optimized for high sensitivity and selectivity, making it ideal for complex biological matrices.

A. Sample Preparation (from Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., 1-heptadecanoyl-rac-glycerol in methanol).

  • Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water) for injection.

B. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (re-equilibration).

  • Mass Spectrometer: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (example):

    • 1-LG: Precursor ion [M+NH₄]⁺ m/z 372.3 → Product ion m/z 263.2

    • IS: (To be determined based on the standard used).

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300°C).

C. Quantification

  • Prepare a calibration curve using a series of 1-LG standards of known concentrations, spiked with the same amount of IS as the samples.

  • Plot the peak area ratio (1-LG/IS) against the concentration of the standards.

  • Calculate the concentration of 1-LG in the unknown samples using the linear regression equation from the calibration curve.

Protocol 2: Quantification of 1-LG using HPLC-CAD/ELSD

This method is suitable for routine analysis when MS is not available and offers good sensitivity for non-volatile analytes.

A. Sample Preparation

  • Sample preparation can follow the same extraction procedure as in Protocol 1.

  • For less complex matrices like food oils, a simple dilution in a suitable solvent may be sufficient.[8] Before HPLC, samples may require purification via TLC or low-pressure column chromatography to remove interfering glycerides.[11]

B. HPLC Conditions

  • LC System: Standard HPLC system.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][12]

  • Mobile Phase: Isocratic elution with Acetonitrile/Acetone or a gradient system. A reported isocratic method uses Acetonitrile/acidified water (99/1, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 10-20 µL.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • CAD Settings: Power function may be used to linearize the response.[8]

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min. (Settings should be optimized).

C. Quantification

  • Prepare a calibration curve by injecting a series of 1-LG standards of known concentrations.

  • Since the response of CAD and ELSD can be non-linear, a quadratic or power function fit may be necessary for the calibration curve.[8][11]

  • Calculate the concentration of 1-LG in the samples based on their peak areas and the calibration curve.

Data Presentation

The following tables summarize typical quantitative performance data for the described methods. Values are indicative and should be determined for each specific assay validation.

Table 1: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (Intra-day RSD)< 10%
Precision (Inter-day RSD)< 15%
Accuracy (Recovery)90 - 110%

Table 2: HPLC-CAD/ELSD Method Performance

ParameterTypical Value
Linearity (r²)> 0.99 (with non-linear fit)
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)50 - 200 ng/mL
Precision (RSD)< 15%
Accuracy (Recovery)85 - 115%

Signaling Pathway of this compound

1-LG is an bioactive lipid that participates in key signaling pathways related to metabolic health and inflammation.

G cluster_membrane Cell Membrane GPR119 GPR119 GLP1 GLP-1 Release (from Intestinal L-Cell) GPR119->GLP1 Stimulates LG This compound (1-LG) LG->GPR119 Agonist LpPLA2 Lp-PLA₂ LG->LpPLA2 Inhibits Inflammation Inflammation (IL-6 Reduction) LG->Inflammation Modulates

Caption: Signaling roles of this compound.

References

Application Note and Protocols for Studying Lp-PLA2 Inhibition using 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids.[1][3] These products contribute to the development and instability of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[3][4] 1-Linoleoyl Glycerol (1-LG) is a monoglyceride that has been identified as an inhibitor of Lp-PLA2.[5][6][7][8] This document provides detailed protocols and data for utilizing this compound as a tool to study the inhibition of Lp-PLA2 in a research setting.

Quantitative Data

The inhibitory activity of this compound against Lp-PLA2 has been quantified, providing a basis for its use in experimental settings. The following table summarizes the available data for the racemic mixture and its individual enantiomers.

CompoundTargetIC50 Value (µM)Source
(R,S)-1-Linoleoyl GlycerolLp-PLA2 (PAF-AH)45[5][7]
(R)-1-Linoleoyl GlycerolLp-PLA245.0[9][10]
(S)-1-Linoleoyl GlycerolLp-PLA252.0[9][10]

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The following diagram illustrates the role of Lp-PLA2 in the progression of atherosclerosis, highlighting the points of action for inhibitors.

Lp-PLA2 Signaling Pathway LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Substrate for LysoPC Lyso-PC LpPLA2->LysoPC Generates oxNEFA Oxidized NEFA LpPLA2->oxNEFA Generates Monocyte Monocyte LysoPC->Monocyte Chemoattraction Macrophage Macrophage Monocyte->Macrophage Differentiation FoamCell Foam Cell Macrophage->FoamCell Lipid Uptake AtheroscleroticPlaque Atherosclerotic Plaque FoamCell->AtheroscleroticPlaque Contributes to Inhibitor This compound Inhibitor->LpPLA2 Inhibits

Caption: Role of Lp-PLA2 in atherosclerosis and the point of inhibition.

Experimental Protocols

Protocol 1: In Vitro Lp-PLA2 Activity Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on Lp-PLA2 activity. The assay utilizes a synthetic substrate, 2-thio-PAF, which releases a thiol group upon hydrolysis by Lp-PLA2. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Materials:

  • Recombinant human Lp-PLA2

  • This compound (1-LG)

  • 2-thio-PAF (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2

  • Solvent for 1-LG (e.g., DMSO or Ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of 1-LG in the assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

    • Prepare a working solution of DTNB (e.g., 2 mM) in the assay buffer.

    • Prepare a working solution of 2-thio-PAF (e.g., 200 µM) in the assay buffer.

    • Prepare a working solution of recombinant Lp-PLA2 in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 10 µL of various concentrations of 1-LG or solvent control.

      • 10 µL of DTNB working solution.

      • A volume of assay buffer to bring the total volume to 180 µL after the addition of the enzyme.

      • 10 µL of Lp-PLA2 enzyme solution.

    • Mix gently and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the 2-thio-PAF substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of 1-LG by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of 1-LG using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the 1-LG concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro Lp-PLA2 inhibition assay.

Lp-PLA2 Inhibition Assay Workflow Start Start PrepReagents Prepare Reagents (1-LG, Lp-PLA2, Substrate, Buffer) Start->PrepReagents PlateSetup Set up 96-well plate (Buffer, 1-LG/Control, DTNB, Lp-PLA2) PrepReagents->PlateSetup PreIncubate Pre-incubate at Room Temperature (10 minutes) PlateSetup->PreIncubate AddSubstrate Add 2-thio-PAF Substrate PreIncubate->AddSubstrate MeasureAbs Measure Absorbance at 414 nm (Kinetic Reading) AddSubstrate->MeasureAbs DataAnalysis Data Analysis (Calculate Reaction Rates, % Inhibition) MeasureAbs->DataAnalysis CalcIC50 Determine IC50 Value DataAnalysis->CalcIC50 End End CalcIC50->End

Caption: Workflow for determining the IC50 of this compound.

Logical Framework for the Study

Logical Framework Hypothesis Hypothesis: This compound inhibits Lp-PLA2 activity. Experiment Experiment: In vitro enzyme activity assay with varying concentrations of 1-LG. Hypothesis->Experiment DataCollection Data Collection: Measure the rate of Lp-PLA2 catalyzed reaction. Experiment->DataCollection Analysis Analysis: Calculate percent inhibition and determine the IC50 value. DataCollection->Analysis Conclusion Conclusion: This compound is a potent inhibitor of Lp-PLA2. Analysis->Conclusion

Conclusion

This compound serves as a valuable research tool for investigating the role of Lp-PLA2 in various pathological conditions, particularly atherosclerosis. The provided protocols and data facilitate the design and execution of experiments aimed at understanding the mechanism of Lp-PLA2 inhibition and exploring the therapeutic potential of Lp-PLA2 inhibitors. Researchers can adapt these methods to screen other potential inhibitors or to study the downstream effects of Lp-PLA2 inhibition in cellular models.

References

Formulation of 1-Linoleoyl Glycerol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in various physiological processes. It has been identified as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting its potential therapeutic applications in conditions like atherosclerosis and inflammation.[1][2][3][4] Furthermore, 1-LG can mitigate inflammation induced by Apolipoprotein CIII through the reduction of IL-6.[1] Effective in vivo studies are crucial to further investigate the therapeutic potential of 1-LG. However, its lipophilic nature presents challenges for formulation and delivery. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research.

Data Presentation: Formulation Components and Properties

The successful formulation of 1-LG for in vivo studies hinges on the appropriate selection of excipients to ensure its solubility, stability, and bioavailability. Lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are promising approaches.[5][6][7][8]

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL (282.07 mM)Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[1]
Ethanol100 mg/mL (282.07 mM)Ultrasonic assistance may be required for dissolution.[1]
AcetonitrileSolutionFormulation is provided as a solution in acetonitrile.[2]
DMF10 mg/mL-
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL-

Table 2: Common Excipients for Lipid-Based Formulations

Excipient TypeExamplesFunction
Lipids/Oils Medium-chain triglycerides (MCT), Long-chain triglycerides (LCT), Oleic acidSolubilize the lipophilic drug.[5]
Surfactants Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80), Cremophor® RH 40Facilitate emulsification and improve stability.[5]
Co-solvents Propylene glycol, Ethanol, Polyethylene glycol 400 (PEG 400), GlycerolEnhance the solvent capacity of the formulation.[5][9]
Solid Lipids (for SLNs/NLCs) Cetyl palmitate, Stearic acid, Glyceryl monostearateForm a solid lipid core.[7]
Liquid Lipids (for NLCs) Caprylic/capric triglycerides (e.g., Miglyol® 812)Create imperfections in the solid lipid matrix to increase drug loading.[7]

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral Administration

This protocol describes the preparation of a SMEDDS formulation, which forms a microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

Materials:

  • This compound (1-LG)

  • Medium-chain triglycerides (MCT oil, e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® RH 40)

  • Co-solvent (e.g., Transcutol® HP)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Screening of Excipients:

    • Determine the solubility of 1-LG in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Add an excess amount of 1-LG to a known volume of each excipient in a glass vial.

    • Vortex the mixture for 2 minutes and then shake it in a water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 3000 rpm for 15 minutes.

    • Quantify the amount of dissolved 1-LG in the supernatant using a suitable analytical method (e.g., HPLC).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility studies, select the optimal oil, surfactant, and co-solvent.

    • Prepare mixtures of the surfactant and co-solvent (S/CoS ratio) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

    • Visually observe the mixtures for transparency and flowability.

    • To each mixture, add a specific amount of water, vortex for 1-2 minutes, and observe the formation of a microemulsion. The region where clear or slightly bluish, transparent microemulsions form is identified as the microemulsion existence area.

  • Preparation of the 1-LG SMEDDS Formulation:

    • Based on the pseudo-ternary phase diagram, select a formulation with a high proportion of oil and the desired S/CoS ratio that falls within the microemulsion region.

    • Accurately weigh the required amounts of 1-LG, oil, surfactant, and co-solvent into a glass vial.

    • Mix the components thoroughly using a magnetic stirrer until a clear and homogenous solution is obtained.

  • Characterization of the SMEDDS Formulation:

    • Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with a suitable aqueous medium (e.g., water or phosphate-buffered saline) and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add a specific amount of the SMEDDS formulation to a known volume of water with gentle agitation and record the time it takes to form a clear microemulsion.

    • Thermodynamic Stability: Subject the formulation to centrifugation at 3500 rpm for 30 minutes and to freeze-thaw cycles to assess for any phase separation or drug precipitation.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for Parenteral Administration

This protocol outlines the preparation of SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound (1-LG)

  • Solid lipid (e.g., Cetyl palmitate)

  • Surfactant (e.g., Polysorbate 80)

  • Distilled water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid (e.g., cetyl palmitate) by heating it to approximately 5-10°C above its melting point in a water bath.

    • Dissolve the 1-LG in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Polysorbate 80) in distilled water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • Ultrasonication:

    • Subject the pre-emulsion to high-power probe sonication for a specific duration (e.g., 15 minutes) to reduce the particle size to the nanometer range. The sonication is typically performed in a pulsed mode to avoid excessive heating.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring. The solidification of the lipid droplets leads to the formation of SLNs.

  • Characterization of the SLNs:

    • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential of the SLN dispersion using a DLS instrument.

    • Entrapment Efficiency (EE) and Drug Loading (DL):

      • Separate the free (unentrapped) 1-LG from the SLNs by ultracentrifugation or centrifugal filter units.

      • Quantify the amount of 1-LG in the supernatant (free drug) and the total amount of 1-LG in the formulation.

      • Calculate EE and DL using the following formulas:

        • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

        • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

    • Morphology: Visualize the shape and surface morphology of the SLNs using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_inflammation Inflammatory Response cluster_1LG This compound Action cluster_metabolism Metabolism cluster_lp_pla2 Lp-PLA2 Pathway ApoCIII Apolipoprotein CIII IL6 IL-6 ApoCIII->IL6 induces Inflammation Inflammation IL6->Inflammation LG This compound LG->IL6 mitigates Eosinophils Human Eosinophils LG->Eosinophils Neutrophils Human Neutrophils LG->Neutrophils LpPLA2 Lp-PLA2 LG->LpPLA2 inhibits HODE_G 13-HODE-G Eosinophils->HODE_G metabolizes to HODE 13-HODE Eosinophils->HODE metabolizes to LO_metabolite 15-LO Metabolite Neutrophils->LO_metabolite metabolizes to Atherosclerosis Atherosclerosis LpPLA2->Atherosclerosis promotes

Caption: Signaling pathways involving this compound.

Experimental Workflow for SMEDDS Formulation and Characterization

G cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Study A Excipient Screening (Solubility Studies) B Construct Pseudo-Ternary Phase Diagrams A->B C Select Optimal Formulation (Oil, S/CoS Ratio) B->C D Prepare 1-LG SMEDDS C->D E Droplet Size & Zeta Potential (DLS) D->E F Self-Emulsification Time D->F G Thermodynamic Stability (Centrifugation, Freeze-Thaw) D->G H Oral Administration to Animal Model D->H

Caption: Workflow for SMEDDS formulation and characterization.

In Vivo Administration Considerations

The choice of administration route for in vivo studies depends on the research objectives, the target organ, and the pharmacokinetic profile of the formulation.

  • Oral Administration: SMEDDS and other self-emulsifying systems are well-suited for oral delivery, as they can enhance the absorption of lipophilic compounds like 1-LG from the gastrointestinal tract.[5]

  • Intravenous (IV) Administration: For rapid systemic exposure and bypassing first-pass metabolism, IV injection is the preferred route. SLNs and other nano-formulations are suitable for IV administration, provided they have a small particle size (typically < 200 nm) to avoid embolism.

  • Intraperitoneal (IP) Administration: IP injection offers a larger surface area for absorption compared to subcutaneous injection and is a common route in rodent studies.[10][11] However, substances administered via this route may still undergo some degree of first-pass metabolism.[10]

  • Subcutaneous (SC) Administration: This route provides slower and more sustained absorption compared to IV or IP routes.

Table 3: Recommended Administration Volumes in Mice

RouteMaximum VolumeNeedle Size (Gauge)
Oral (gavage)10 mL/kg20-22
Intravenous (tail vein)5 mL/kg27-30
Intraperitoneal10 mL/kg25-27
Subcutaneous10 mL/kg25-27

Disclaimer: These protocols and application notes are intended for research purposes only. All experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use. The specific concentrations of 1-LG and excipients may need to be optimized for your particular study.

References

Application Notes and Protocols: 1-Linoleoyl Glycerol in the Development of Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, has emerged as a promising candidate in the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and experimental protocols to facilitate research into its mechanisms of action and therapeutic potential. 1-LG has been shown to exhibit inhibitory effects on key inflammatory enzymes and modulate critical signaling pathways involved in the inflammatory response. These notes are intended to serve as a comprehensive resource for investigating the anti-inflammatory properties of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. It is a known inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2] The (R) and (S) enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 μM and 52.0 μM, respectively.[1][2] Furthermore, 1-LG has been observed to mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] While direct inhibition of Platelet-Activating Factor Acetylhydrolase (PAF-AH) by 1-LG is suggested, specific IC50 values are not yet available in the literature.

The anti-inflammatory activity of related monoacylglycerols, such as glycerol monolaurate, suggests that 1-LG may also modulate key inflammatory signaling pathways. Glycerol monolaurate has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by suppressing the production of reactive oxygen species (ROS) and downregulating Toll-like receptor 4 (TLR4) activation. Given the structural similarity, it is plausible that 1-LG employs a similar mechanism to attenuate the inflammatory cascade.

Data Presentation

Table 1: Inhibitory Activity of this compound

Target EnzymeEnantiomerIC50 Value (μM)Reference
Lipoprotein-associated phospholipase A2 (Lp-PLA2)(R)-1-Linoleoyl Glycerol45.0[1][2]
Lipoprotein-associated phospholipase A2 (Lp-PLA2)(S)-1-Linoleoyl Glycerol52.0[1][2]
Platelet-Activating Factor Acetylhydrolase (PAF-AH)Not SpecifiedData not available-

Table 2: Effect of this compound on Inflammatory Cytokine Production

Cell TypeStimulusCytokineEffect of 1-LGQuantitative DataReference
Not SpecifiedApolipoprotein CIIIIL-6ReductionDose-response data not available[1]

Mandatory Visualizations

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_1LG Therapeutic Intervention cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Stimulus e.g., LPS, Apolipoprotein CIII TLR4 TLR4 Stimulus->TLR4 ROS ROS Production TLR4->ROS 1LG This compound 1LG->ROS Inhibition (Predicted) LpPLA2 Lp-PLA2 1LG->LpPLA2 Inhibition PAFAH PAF-AH 1LG->PAFAH Inhibition (Predicted) MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Activation ROS->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (e.g., Lp-PLA2, PAF-AH) NFkB->Enzymes

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis 1LG_stock This compound Stock Solution Dispense Dispense Assay Buffer, 1-LG, and Enzyme 1LG_stock->Dispense Enzyme_sol Lp-PLA2/PAF-AH Enzyme Solution Enzyme_sol->Dispense Substrate_sol Substrate Solution Add_substrate Add Substrate Substrate_sol->Add_substrate Assay_buffer Assay Buffer Assay_buffer->Dispense 96well 96-well Plate 96well->Dispense Pre_incubate Pre-incubate Dispense->Pre_incubate Pre_incubate->Add_substrate Incubate Incubate Add_substrate->Incubate Read_absorbance Read Absorbance Incubate->Read_absorbance Calc_inhibition Calculate % Inhibition Read_absorbance->Calc_inhibition Plot_curve Plot Dose-Response Curve Calc_inhibition->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50

Caption: General workflow for enzyme inhibition assays.

Experimental Protocols

Protocol 1: Determination of Lp-PLA2 and PAF-AH Inhibition by this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Lp-PLA2 and PAF-AH activity.

Materials:

  • This compound (racemic, (R)-, and (S)-enantiomers)

  • Recombinant human Lp-PLA2 or PAF-AH

  • Enzyme-specific substrate (e.g., 2-thio-PAF for PAF-AH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • DTNB (Ellman's reagent) for colorimetric detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare 1-LG dilutions: Prepare a serial dilution of 1-LG in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer to the final desired concentrations.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add Assay Buffer.

    • Add the 1-LG dilutions to the respective wells. Include a solvent control (no 1-LG) and a positive control inhibitor if available.

    • Add the Lp-PLA2 or PAF-AH enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the enzyme-specific substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes), protected from light.

  • Detection: Add DTNB solution to each well to stop the reaction and develop the color.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 1-LG compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the 1-LG concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Measurement of IL-6 Production in LPS-Stimulated Macrophages

Objective: To evaluate the dose-dependent effect of this compound on IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human or mouse IL-6 ELISA kit

  • Cell culture plates (24- or 48-well)

Procedure:

  • Cell Seeding: Seed macrophages into a 24- or 48-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment with 1-LG: Replace the medium with fresh medium containing various concentrations of 1-LG. Include a vehicle control (solvent used to dissolve 1-LG). Incubate for 1-2 hours.

  • Stimulation with LPS: Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Include an unstimulated control group (no LPS).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

  • ELISA for IL-6: Quantify the concentration of IL-6 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided IL-6 standards.

    • Calculate the concentration of IL-6 in each sample based on the standard curve.

    • Plot the IL-6 concentration against the concentration of 1-LG to determine the dose-dependent inhibitory effect.

Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on the activation of p38 MAPK, JNK, and NF-κB in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-p65 (NF-κB), total p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed macrophages and treat with 1-LG and/or LPS as described in Protocol 2 for appropriate time points (e.g., 15, 30, 60 minutes for MAPK activation; 1-2 hours for NF-κB activation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Compare the levels of phosphorylated proteins in the different treatment groups to determine the effect of 1-LG on the activation of these signaling pathways.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the inhibition of Lp-PLA2 and the likely modulation of the NF-κB signaling pathway. The provided protocols offer a framework for researchers to further elucidate its mechanisms of action and to quantify its therapeutic efficacy. Further investigation is warranted to determine the precise IC50 values for PAF-AH inhibition, the dose-dependent effects on a broader range of inflammatory cytokines, and the specific interactions with the MAPK signaling cascade. Such studies will be crucial in advancing the development of this compound as a novel anti-inflammatory therapeutic.

References

Application Note: Spectroscopic Analysis of 1-Linoleoyl Glycerol (1-LG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Linoleoyl Glycerol (1-LG), a monoacylglycerol containing the essential omega-6 fatty acid linoleic acid, is a key intermediate in lipid metabolism and a component in various biological processes.[1][2] Its precise structural characterization is crucial for understanding its function in biochemical pathways and for its application in the food and pharmaceutical industries.[2] This document provides detailed protocols and data for the spectroscopic analysis of 1-LG using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of 1-LG by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Analysis

The ¹H NMR spectrum of 1-LG provides characteristic signals for the glycerol backbone and the linoleoyl acyl chain. The olefinic protons of the two double bonds in the linoleoyl chain resonate in the region of 5.2-5.5 ppm.[3] Protons on the glycerol moiety appear between 3.70 and 5.10 ppm, while the bis-allylic protons, which are unique to polyunsaturated fatty acids like linoleic acid, produce a characteristic signal around 2.80 ppm.[3][4]

¹³C NMR Analysis

The ¹³C NMR spectrum offers a wider chemical shift range, allowing for the clear resolution of individual carbon signals.[5] Key signals include the ester carbonyl carbon (~173-174 ppm), the olefinic carbons (127-132 ppm), the glycerol backbone carbons (60-72 ppm), and the terminal methyl carbon of the acyl chain (~14.1 ppm).[6][7][8] The specific position of the acyl chain on the glycerol backbone (sn-1) influences the chemical shifts of the glycerol carbons.[7]

Data Summary: NMR Chemical Shifts

The following table summarizes the expected chemical shifts (δ) for this compound in a CDCl₃ solvent.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Reference
Linoleoyl Chain
Olefinic (-CH=CH-)5.30 - 5.40127.0 - 131.0[3][7]
Bis-allylic (=CH-CH₂-CH=)~2.77 - 2.80~25.6[4][7]
Allylic (-CH₂-CH=)~2.00 - 2.05~27.3[3][7]
Ester α-CH₂ (-CH₂-COO)~2.30 - 2.35~34.2[3][7]
Aliphatic Chain (-CH₂-)n1.25 - 1.4029.0 - 30.0[3][7]
Terminal Methyl (-CH₃)~0.88 - 0.90~14.1[3][7]
Carbonyl (-COO-)-~174.1[7]
Glycerol Moiety
sn-1 (-CH₂O-CO)~4.10 - 4.20~68.9[3][7]
sn-2 (-CHOH)~3.90 - 4.00-[3]
sn-3 (-CH₂OH)~3.60 - 3.70~62.1[3][7]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For higher sensitivity, especially in ¹³C NMR, a higher concentration (50-100 mg) can be used.[7]

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans (typically 1000 or more) to achieve an adequate signal-to-noise ratio.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 1-LG and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for analyzing monoacylglycerols.[9]

ESI-QTOF MS Analysis

In positive ion mode ESI-MS, monoacylglycerols like 1-LG characteristically form a dominant protonated molecule [M+H]⁺.[1][10] Adduct ions, such as the ammonium adduct [M+NH₄]⁺, are also frequently observed, especially when ammonium salts are present in the solvent system.[9] Tandem mass spectrometry (MS/MS) of the precursor ion induces fragmentation. A characteristic fragmentation pathway for monoacylglycerols under low collision energy is the neutral loss of the glycerol head group, yielding fragments that correspond to the fatty acyl chain.[10][11]

Data Summary: Mass Spectrometry
Ion Formula Calculated m/z Description Reference
Protonated Molecule[C₂₁H₃₈O₄+H]⁺355.2843Parent ion in positive ESI mode.[1][10]
Ammonium Adduct[C₂₁H₃₈O₄+NH₄]⁺372.3108Parent ion observed with ammonium acetate buffer.[9]
Acylium Ion Fragment[C₁₈H₃₁O]⁺263.2369Resulting from neutral loss of glycerol and water from the [M+H]⁺ ion.[10][11]
Experimental Protocol: ESI-QTOF MS
  • Sample Preparation: Prepare a dilute solution of 1-LG (e.g., 1-10 µM) in a solvent mixture suitable for ESI, such as methanol/chloroform (1:1, v/v) or butanol/methanol (1:1, v/v).[12] To promote adduct formation, 10 mM ammonium formate can be added to the solvent.[9]

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Alternatively, perform separation using liquid chromatography (LC) prior to MS analysis.[9]

    • Use positive ion mode for ESI.

  • Instrument Settings (Typical):

    • Ion Source Gas 1 (GS1): 10 psi

    • Ion Source Gas 2 (GS2): 10 psi

    • Curtain Gas (CUR): 15 psi

    • Temperature (TEM): 300 °C

    • Declustering Potential (DP): 100 V

    • Collision Energy (CE) for MS/MS: 15-20 V[11]

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da). For structural confirmation, perform product ion scans (MS/MS) on the [M+H]⁺ or [M+NH₄]⁺ precursor ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in 1-LG by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

FTIR Analysis

The FTIR spectrum of 1-LG is characterized by several key absorption bands. A broad band around 3300 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups on the glycerol moiety.[13] Strong absorptions in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations of the aliphatic acyl chain.[14] The prominent and sharp peak around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester group.[15] An additional small peak around 3010 cm⁻¹ can indicate the =C-H stretching of the unsaturated bonds in the linoleoyl chain.[12]

Data Summary: FTIR Spectroscopy
Vibrational Mode Wavenumber (cm⁻¹) Functional Group Reference
O-H Stretching3200 - 3500 (broad)Hydroxyl (-OH)[13][15]
=C-H Stretching3000 - 3015Alkene[12]
C-H Stretching2850 - 3000Alkane (-CH₂, -CH₃)[12][14]
C=O Stretching1735 - 1750 (strong, sharp)Ester (-COO-)[15]
C-O Stretching1000 - 1200Ester, Alcohol[13]
Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation.[12]

  • Sample Preparation: If the sample is viscous or solid, dissolve it in a volatile organic solvent like methanol or a butanol:methanol mixture.[12]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Collect a background spectrum of the clean, empty crystal.

  • Sample Analysis:

    • Apply a small drop (1-2 µL) of the 1-LG solution or a small amount of the neat liquid onto the center of the ATR crystal.[12]

    • Allow the solvent to evaporate completely (~30 seconds).[12]

    • Acquire the sample spectrum by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the mid-IR range (e.g., 4000-650 cm⁻¹).[12][16]

  • Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance. Perform atmospheric compensation for CO₂ and water vapor if necessary.[14]

Experimental Workflow and Biological Context

General Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural analysis of this compound.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Analysis A 1-LG Sample B Solvent Dissolution (e.g., CDCl3, MeOH) A->B C NMR (¹H, ¹³C) D Mass Spectrometry (ESI-MS, MS/MS) E FTIR (ATR) F Data Acquisition (FID / Spectra / Ion Counts) C->F D->F E->F G Spectral Processing (FT, Baseline Correction, Calibration) F->G H Structural Elucidation (Peak Assignment, Fragmentation Analysis) G->H

Caption: General workflow for spectroscopic analysis of 1-LG.

Biological Pathway of 1-LG

This compound is a central intermediate in glycerolipid metabolism. It is produced from the hydrolysis of triacylglycerols (fats) and can be either further broken down or used to synthesize more complex lipids.[1][11]

G TAG Triacylglycerol (TAG) DAG Diacylglycerol (DAG) TAG->DAG LPL DAG->TAG DGAT MAG This compound (1-LG) [Monoacylglycerol] DAG->MAG LPL MAG->DAG MGAT FA Linoleic Acid + Glycerol MAG->FA MAGL LPA Lysophosphatidic Acid (LPA) MAG->LPA LPL LPL MAGL MAGL MGAT MGAT DGAT DGAT

Caption: Simplified metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Storage Conditions for 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 1-Linoleoyl Glycerol (1-LG) to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For long-term stability of two years or more, it is recommended to store this compound at -80°C.[1] For shorter periods of up to one month, storage at -20°C is also acceptable.[2]

Q2: My this compound is supplied in a solvent. How should I store it?

This compound is often supplied in a solvent such as acetonitrile or ethanol.[1] It is crucial to store the solution in a tightly sealed container to prevent solvent evaporation and exposure to moisture. Follow the recommended storage temperature for the product as indicated by the supplier, typically -20°C or -80°C.

Q3: Can I store this compound at room temperature?

No, storage at room temperature is not recommended. The polyunsaturated linoleoyl chain in 1-LG is susceptible to oxidation, and the ester bond can undergo hydrolysis, both of which are accelerated at higher temperatures.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of monoglycerides like 1-LG in aqueous environments can be pH-dependent. Generally, neutral to slightly acidic conditions are preferred. High pH can accelerate the hydrolysis of the ester linkage. In some formulations, a pH of 7 or above can enhance the swelling and stability of monoglyceride lamellar gels when a fatty acid co-surfactant is present.[3] However, for storage of 1-LG itself, it is best to maintain a neutral pH and minimize contact with strong acids or bases.

Q5: What are the main degradation pathways for this compound?

The three primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond is cleaved, yielding linoleic acid and glycerol. This can be catalyzed by acids, bases, or enzymes (lipases).

  • Oxidation: The polyunsaturated linoleic acid chain is oxidized, primarily at the double bonds. This process can be initiated by light, heat, or metal ions and leads to the formation of hydroperoxides, which can further decompose into volatile compounds like aldehydes and ketones.

  • Acyl Migration: The linoleoyl group can migrate from the sn-1 position to the sn-2 position, forming the more thermodynamically stable isomer, 2-Linoleoyl Glycerol. This is a spontaneous process that can be accelerated by heat and polar solvents.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.- Always aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Verify the purity of your 1-LG stock using an appropriate analytical method like HPLC.
Presence of unexpected peaks in chromatogram Formation of degradation products such as linoleic acid, glycerol, or 2-Linoleoyl Glycerol.- Review your storage and handling procedures. Ensure the product is stored at the correct temperature and protected from light and oxygen. - Use high-purity solvents and degas them before use. - Consider using an antioxidant in your experimental system if compatible.
Loss of biological activity Degradation of the active this compound molecule.- Confirm the identity and purity of your 1-LG before use. - Minimize the time the compound is kept in solution at room temperature. - If enzymatic degradation is suspected, consider adding a broad-spectrum lipase inhibitor to your control experiments.
Precipitate formation in the stock solution upon thawing The solvent may not be suitable for the concentration at low temperatures, or the compound has degraded.- Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. - If the precipitate remains, it may be a degradation product. In this case, it is recommended to use a fresh vial. - For future use, consider if a different solvent system is more appropriate for your storage conditions.

Quantitative Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound

Storage Temperature Duration Expected Stability Source
-80°CLong-term≥ 2 years[1]
-20°CShort-termUp to 1 month[2]

Table 2: Factors Influencing the Degradation of this compound

Factor Effect on Stability Mechanism of Degradation Recommendations
Temperature Increased temperature accelerates degradation.Increases the rate of hydrolysis, oxidation, and acyl migration.Store at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
pH Extremes in pH (highly acidic or alkaline) can increase degradation.Catalyzes the hydrolysis of the ester bond.Maintain a neutral pH for aqueous solutions. Avoid contact with strong acids and bases.
Light Exposure to UV light can induce degradation.Promotes photo-oxidation of the linoleic acid chain.Store in amber vials or protect from light.
Oxygen The presence of oxygen is necessary for oxidation.Facilitates the oxidation of the polyunsaturated fatty acid chain.Store under an inert atmosphere (e.g., argon or nitrogen). Keep containers tightly sealed.
Solvents Polar protic solvents can promote acyl migration.Can facilitate the movement of the acyl group.For long-term storage, a non-polar aprotic solvent may be preferable if compatible with the intended use.
Enzymes Lipases can catalyze hydrolysis.Enzymatic cleavage of the ester bond.Store in a sterile environment. If used in biological systems, be aware of endogenous lipase activity.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general framework for a stability-indicating HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • A typical mobile phase for monoglyceride separation consists of a mixture of acetonitrile and water.

  • A gradient elution may be necessary to separate 1-LG from more polar (glycerol) and less polar (linoleic acid, di- and triglycerides) degradation products.

  • Example Gradient: Start with a higher aqueous concentration and gradually increase the acetonitrile concentration.

3. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration.

  • For the stability study, store aliquots of the stock solution under the desired conditions (e.g., different temperatures, pH values, light exposure).

  • At specified time points, dilute the samples to an appropriate concentration for HPLC analysis.

4. Analysis:

  • Inject a fixed volume of the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of this compound.

  • The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area (time zero).

5. Validation:

  • The stability-indicating nature of the method should be confirmed by forced degradation studies (e.g., exposure to acid, base, heat, and oxidizing agents) to ensure that the degradation products are well-separated from the parent compound.

Protocol 2: Measurement of Lipid Hydroperoxides (Primary Oxidation Products)

This spectrophotometric assay can be used to quantify the formation of hydroperoxides, which are primary products of 1-LG oxidation.

1. Reagents:

  • Chloroform/methanol mixture (2:1, v/v)

  • 0.5 M Ferrous chloride solution (prepared in 0.2 M HCl)

  • 30% (w/v) Ammonium thiocyanate solution

  • Cumene hydroperoxide (for standard curve)

2. Procedure:

  • Dissolve a known amount of the this compound sample in the chloroform/methanol mixture.

  • To a portion of this solution, add the ferrous chloride solution, followed by the ammonium thiocyanate solution.

  • Vortex the mixture thoroughly and incubate at room temperature in the dark for a specified time (e.g., 5-10 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 500-510 nm) using a spectrophotometer. The red color is due to the formation of ferric thiocyanate.

3. Quantification:

  • Prepare a standard curve using known concentrations of cumene hydroperoxide.

  • Calculate the concentration of hydroperoxides in the 1-LG sample by comparing its absorbance to the standard curve. The results are typically expressed as milliequivalents of peroxide per kilogram of lipid.

Visualizing Degradation Pathways and Workflows

Hydrolysis_Pathway This compound This compound Linoleic Acid Linoleic Acid This compound->Linoleic Acid Hydrolysis (H2O) (Acid, Base, or Lipase) Glycerol Glycerol This compound->Glycerol

Figure 1. Hydrolysis of this compound.

Oxidation_Pathway cluster_0 Primary Oxidation cluster_1 Secondary Oxidation This compound This compound Lipid Hydroperoxides Lipid Hydroperoxides This compound->Lipid Hydroperoxides Initiation (Light, Heat, Metal Ions) + Propagation (O2) Secondary Products Aldehydes, Ketones, Acids Lipid Hydroperoxides->Secondary Products Decomposition

Figure 2. Oxidation of this compound.

Acyl_Migration_Pathway This compound This compound 2-Linoleoyl Glycerol 2-Linoleoyl Glycerol This compound->2-Linoleoyl Glycerol Isomerization (Acyl Migration)

Figure 3. Acyl Migration of this compound.

Experimental_Workflow cluster_0 Sample Preparation and Storage cluster_1 Time-Point Analysis cluster_2 Data Interpretation Stock_Solution Prepare 1-LG Stock Solution Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Storage_Conditions Store under Varied Conditions (Temp, pH, Light) Aliquoting->Storage_Conditions Sampling Withdraw Samples at Time Points (t=0, t1, t2...) Storage_Conditions->Sampling Analysis Analyze by HPLC, etc. Sampling->Analysis Data_Collection Quantify 1-LG and Degradation Products Analysis->Data_Collection Degradation_Kinetics Determine Degradation Rate Data_Collection->Degradation_Kinetics Shelf_Life Establish Optimal Storage Conditions & Shelf-Life Degradation_Kinetics->Shelf_Life

Figure 4. Workflow for Stability Assessment.

References

Technical Support Center: Purification of Synthetic 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 1-Linoleoyl Glycerol (1-LG).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound.

Issue 1: Low Purity of Final this compound Product

  • Question: After purification by column chromatography, my this compound is still contaminated with other lipids. How can I improve the purity?

  • Answer: Low purity after column chromatography is a common issue. Here are several factors to consider and steps to improve your separation:

    • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials like linoleic acid and glycerol.

    • Side Reactions: The synthesis of monoacylglycerols is often accompanied by the formation of di- and triglycerides.

    • Inadequate Separation: The polarity of your solvent system in column chromatography may not be optimal to resolve this compound from these impurities.

    Troubleshooting Steps:

    • Analyze the Crude Mixture: Before purification, analyze your crude reaction mixture using Thin Layer Chromatography (TLC) to identify the number of components. A common solvent system for this is hexane/diethyl ether/acetic acid (70:30:1, v/v).[1] This will give you an idea of the separation challenge.

    • Optimize Column Chromatography:

      • Solvent Gradient: Instead of isocratic elution (using a single solvent mixture), try a gradient elution. Start with a non-polar solvent system and gradually increase the polarity. This will help to first elute the less polar triglycerides, followed by diglycerides, free fatty acids, and finally your desired this compound.

      • Silica Gel to Product Ratio: Ensure you are using an adequate amount of silica gel. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations.

    • Alternative Purification Techniques:

      • Flash Chromatography: This technique can provide better separation and is faster than traditional gravity column chromatography.

      • Preparative High-Performance Liquid Chromatography (HPLC): For very high purity, preparative HPLC with a silica gel or a reverse-phase column is an excellent option.

Issue 2: Presence of an Isomeric Impurity (2-Linoleoyl Glycerol)

  • Question: My purified this compound shows a second spot on TLC with a similar Rf value, which I suspect is the 2-isomer. How can I prevent its formation and separate it?

  • Answer: The presence of 2-Linoleoyl Glycerol is a frequent challenge due to a phenomenon called acyl migration . The acyl group from the sn-1 position can migrate to the sn-2 position, which is thermodynamically more stable.[2][3]

    Factors Influencing Acyl Migration:

    • Temperature: Higher temperatures accelerate acyl migration.[4][5]

    • pH: Both acidic and basic conditions can catalyze acyl migration.

    • Solvents: Polar solvents can promote acyl migration.

    • Stationary Phase in Chromatography: The surface of silica gel can be slightly acidic and can promote isomerization.[2]

    Troubleshooting and Prevention:

    • Low-Temperature Purification: Perform all purification steps, including column chromatography, at a low temperature (e.g., in a cold room) to minimize isomerization.[4]

    • Use of Boric Acid: For analytical TLC, using silica gel plates impregnated with boric acid can help to suppress acyl migration by forming a complex with the diol system of the glycerol backbone.[1][6]

    • Specialized Chromatography:

      • Flash chromatography with a carefully selected solvent system (e.g., a hexane/acetone gradient) has been shown to be effective in purifying 2-monoacylglycerols with minimal acyl migration.[2]

      • HPLC with a chiral column can be used to separate sn-1 and sn-3 isomers.[7] A tandem column system, combining a silica gel column and an enantioselective column, has been used to resolve all three isomers (sn-1, sn-2, and sn-3) of monoacylglycerols.[8]

Issue 3: Low Yield of Purified this compound

  • Question: I am losing a significant amount of my product during the purification process. What are the potential causes and how can I improve my yield?

  • Answer: Low yield can be attributed to several factors throughout the purification workflow.

    Potential Causes and Solutions:

    • Product Adsorption on Silica Gel: Monoacylglycerols are polar and can strongly adsorb to the silica gel in column chromatography, making them difficult to elute.

      • Solution: After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., methanol) to recover any strongly bound product.

    • Acyl Migration to 2-LG: As discussed, acyl migration can lead to a mixture of isomers, and if the separation is not efficient, the yield of pure 1-LG will be reduced.

      • Solution: Implement the strategies to minimize acyl migration as described in the previous section.

    • Incomplete Extraction from Aqueous Washes: If your workup procedure involves aqueous washes to remove water-soluble impurities like glycerol, you might be losing some of the monoacylglycerol, which has some slight water solubility.

      • Solution: Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Crystallization Issues: If crystallization is used for purification, the choice of solvent is critical. Using a solvent in which the 1-LG is only sparingly soluble at low temperatures is key.

      • Solution: A mixture of n-alkanes like n-hexane can be effective for crystallizing monoacylglycerols.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities found in synthetic this compound are:

  • Unreacted Starting Materials: Linoleic acid and glycerol.

  • Reaction Byproducts: Di-linoleoyl glycerol (diglycerides) and tri-linoleoyl glycerol (triglycerides).

  • Isomers: 2-Linoleoyl Glycerol, formed via acyl migration.[2][3]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: The following techniques are commonly used:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a sample and to monitor the progress of a purification.[1][10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can be used to separate isomers, especially when coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).[11][12][13]

  • Gas Chromatography (GC): Often requires derivatization of the monoacylglycerol to a more volatile form (e.g., trimethylsilyl ether).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified this compound and to detect and quantify impurities.

Q3: How can I store purified this compound to prevent degradation?

A3: To prevent degradation and isomerization, this compound should be stored under the following conditions:

  • Low Temperature: Store at -20°C or -80°C.[14]

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation of the linoleoyl chain.

  • In Solution: Storing in a suitable organic solvent like acetonitrile or ethanol can also help maintain stability.[14]

Quantitative Data Summary

The following tables summarize typical purity and yield data for monoacylglycerol purification. Note that specific values for this compound may vary depending on the exact experimental conditions.

Table 1: Comparison of Purification Techniques for Monoacylglycerols

Purification MethodTypical Purity AchievedTypical YieldReference
Column Chromatography>90%Variable[15]
Flash Chromatography95-97%60%[2]
Solvent Extraction~89%~77%[15]
Crystallization>99%Variable[9]

Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC) of this compound

This protocol is for the routine analysis of the crude reaction mixture and purified fractions.

Materials:

  • Silica gel 60 TLC plates (or boric acid impregnated plates to minimize acyl migration)

  • Developing solvent: Hexane/Diethyl ether/Acetic acid (70:30:1, v/v/v)[1]

  • Visualization reagent: Primuline spray (5 mg in 100 ml of acetone/water, 80:20, v/v) or iodine vapor.[1]

Procedure:

  • Dissolve a small amount of your sample in a volatile solvent like chloroform or ethyl acetate.

  • Spot the dissolved sample onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the developing solvent.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots by spraying with the primuline solution and viewing under UV light, or by placing the plate in a chamber with iodine crystals.

  • Calculate the Rf values of the spots for comparison.

Protocol 2: Purification of this compound by Flash Chromatography

This protocol provides a general guideline for purifying this compound using flash chromatography.

Materials:

  • Flash chromatography system

  • Silica gel cartridge

  • Solvent A: Hexane

  • Solvent B: Acetone

  • Crude synthetic this compound

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the sample onto the silica gel cartridge.

  • Set up a gradient elution program on the flash chromatography system. A suggested gradient is:

    • 0-100% Solvent B over a set number of column volumes. The exact gradient will need to be optimized based on TLC analysis.

  • Collect fractions as they elute from the column.

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Dry the final product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude 1-LG Synthesis workup Aqueous Workup synthesis->workup Remove water-soluble impurities column Column Chromatography workup->column Separate lipid components analysis Purity Analysis (TLC/HPLC) column->analysis Assess purity product Pure this compound analysis->product Yields pure product

Caption: Experimental workflow for the synthesis and purification of this compound.

acyl_migration cluster_problem The Problem of Acyl Migration cluster_factors Contributing Factors lg1 This compound (Desired Product) lg2 2-Linoleoyl Glycerol (Isomeric Impurity) lg1->lg2 Spontaneous Isomerization temp High Temperature temp->lg1 ph Acidic/Basic pH ph->lg1 solvent Polar Solvents solvent->lg1 silica Silica Gel Surface silica->lg1

Caption: The challenge of acyl migration in the purification of this compound.

References

Troubleshooting low yield in enzymatic synthesis of 1-monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of 1-monolinolein in enzymatic synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the enzymatic synthesis of 1-monolinolein, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My overall reaction conversion is low. What are the potential causes and how can I improve it?

Low conversion of substrates to products can be attributed to several factors related to the enzyme, reaction conditions, and substrate properties.

  • Sub-optimal Reaction Conditions: Temperature, pH, and reaction time significantly impact enzyme activity. Ensure these parameters are optimized for the specific lipase being used.[1][2][3][4]

  • Poor Substrate Miscibility: Linoleic acid/oil and glycerol have different polarities, leading to poor miscibility and a slow reaction rate.[5] Consider using a solvent system to create a homogeneous reaction medium or adsorbing glycerol onto a solid support like silica gel.[5][6]

  • Enzyme Inhibition or Deactivation: The enzyme may be inhibited by substrates or products, or it could be deactivated by harsh reaction conditions. The presence of excess water can also lead to hydrolysis, a competing reaction.[3][5][7][8]

  • Insufficient Mixing: Inadequate agitation can lead to mass transfer limitations, preventing the substrates from accessing the enzyme's active site.[3]

Recommended Solutions:

  • Optimize Reaction Parameters: Refer to the tables below for recommended starting points for various lipases. Systematically vary temperature, substrate molar ratio, and enzyme concentration to find the optimal conditions for your specific setup.[1][2][4]

  • Improve Substrate Mixing: Increase the stirring speed to reduce external mass transfer limitations.[3] The use of a solvent such as tert-butanol or acetone can also improve miscibility.[7]

  • Control Water Activity (aw): The amount of water in the reaction medium is critical. While a small amount of water is essential for lipase activity, excess water can promote the reverse reaction (hydrolysis).[5][9][10][11][12] The optimal water content depends on the specific lipase and reaction system. Consider adding molecular sieves to remove excess water produced during esterification.[13]

  • Enzyme Immobilization: Using an immobilized lipase can enhance stability and allow for easier separation and reuse, potentially reducing costs.[14][15]

Q2: The conversion is high, but the selectivity for 1-monolinolein is low, with significant amounts of di- and triglycerides being formed. How can I improve selectivity?

Low selectivity towards monoglycerides is a common challenge, often due to further esterification of the desired product.

  • Acyl Migration: The acyl group in the 1-position of the monoglyceride can migrate to the 2-position, and this 2-monoglyceride can be further esterified to form diglycerides.[7][16][17][18][19] This migration can be influenced by temperature, solvent, and pH.

  • Non-specific Lipase: Some lipases are not strictly 1,3-regiospecific and can catalyze esterification at the sn-2 position of glycerol, leading to the formation of diglycerides and triglycerides.

  • Prolonged Reaction Time: Longer reaction times can lead to the accumulation of di- and triglycerides as the initial monoglyceride product is further esterified.

Recommended Solutions:

  • Choose a 1,3-Regiospecific Lipase: Employing a lipase with high specificity for the primary hydroxyl groups of glycerol will favor the formation of 1-monoglycerides.

  • Optimize Reaction Time: Monitor the reaction progress over time to determine the point of maximum 1-monolinolein concentration before significant amounts of byproducts are formed.

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of acyl migration.[18]

  • Solvent Selection: The choice of solvent can influence acyl migration. Polar solvents may inhibit this migration to some extent.[20]

Q3: My enzyme activity seems to decrease over time or upon reuse. What could be the cause and how can I improve enzyme stability?

Enzyme deactivation is a critical factor, especially in industrial applications where enzyme reuse is desirable.

  • Thermal Denaturation: High reaction temperatures can lead to the unfolding and denaturation of the enzyme, causing a loss of activity.[3][8]

  • Inhibition by Substrates or Products: High concentrations of substrates (like linoleic acid) or the accumulation of products can inhibit the enzyme.

  • Mechanical Stress: Vigorous mixing can cause physical damage to the enzyme, particularly if it is immobilized on a fragile support.

Recommended Solutions:

  • Operate within the Optimal Temperature Range: Each enzyme has an optimal temperature for activity and stability. Exceeding this can lead to rapid deactivation.[3][8]

  • Immobilize the Enzyme: Immobilization can protect the enzyme from harsh environmental conditions and prevent aggregation, thereby enhancing its stability and reusability.[14][15]

  • Control Substrate and Product Concentrations: A fed-batch or continuous reactor setup can help maintain optimal substrate and product concentrations, avoiding enzyme inhibition.

Quantitative Data Summary

The following tables summarize optimal reaction conditions for the enzymatic synthesis of monoglycerides using different lipases, as reported in the literature. These values can serve as a starting point for process optimization.

Table 1: Optimal Conditions for Monoglyceride Synthesis via Esterification

LipaseFatty AcidMolar Ratio (Glycerol:Fatty Acid)Temperature (°C)Enzyme Conc. (% w/w)SolventMax. Yield/ConversionReference
Novozym 435Oleic Acid4:160-705-10Acetone / Solvent-free~70-90%[7]
Novozym 435Conjugated Linoleic Acid1:3 (CLA:Glycerol)601Solvent-free94.11%[2]
Novozym 435Ibuprofen-50-8030 g/LToluene-[3][8]
Lipozyme RM IMLauric Acid4:1604-93.23%[14]
Penicillium camembertii lipaseVarious---Solvent-free-[14]

Table 2: Optimal Conditions for Monoglyceride Synthesis via Glycerolysis

LipaseOilMolar Ratio (Glycerol:Oil)Temperature (°C)Enzyme Conc. (% w/w)SolventMax. Yield/ConversionReference
Novozym 435Soybean Oil5.7:165.212.7Solvent-free28.93%[1][21]
Lipozyme TL IMSoybean Oil2:1505Solvent-free~18%[1]
Lipozyme RM IMSoybean Oil2:1505Solvent-free~15%[1]
Lipozyme® IMRapeseed Oil6:175-Isooctane17.4%[5]
Chromobacterium lipaseSunflower Oil-----[22][23]

Experimental Protocols

Protocol 1: Enzymatic Esterification of Linoleic Acid and Glycerol

This protocol provides a general procedure for the synthesis of 1-monolinolein via esterification.

  • Reactant Preparation: Prepare a mixture of linoleic acid and glycerol in a desired molar ratio (e.g., 1:4) in a suitable reaction vessel. If using a solvent (e.g., tert-butanol or acetone), add it to the mixture.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates) to the reaction mixture.

  • Reaction Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor at the optimal temperature (e.g., 60°C). Maintain constant agitation.

  • Water Removal (Optional): If operating in a solvent-free system, consider adding molecular sieves (3Å or 4Å) to the reaction mixture to remove the water produced during the reaction, which can drive the equilibrium towards product formation.

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., hexane/isopropanol) and filter to remove the immobilized enzyme.

  • Product Analysis: Analyze the composition of the reaction mixture (monolinolein, dilinolein, trilinolein, and unreacted linoleic acid) using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[24][25][26]

  • Reaction Termination: Once the desired conversion and selectivity are achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent and stored for reuse.

  • Product Purification: The final product can be purified to remove unreacted substrates and byproducts, for example, by liquid-liquid extraction or column chromatography.

Protocol 2: HPLC Analysis of Reaction Products

This protocol outlines a general method for the analysis of monoglycerides.

  • Mobile Phase Preparation: Prepare the mobile phase according to the specific HPLC method. A common mobile phase for normal-phase HPLC is a gradient of n-hexane and 2-propanol, sometimes with a small amount of acetic or formic acid.[24] For reversed-phase HPLC, a mixture of acetonitrile and water is often used.[25][27]

  • Standard Preparation: Prepare standard solutions of 1-monolinolein, 1,2-dilinolein, 1,3-dilinolein, trilinolein, and linoleic acid of known concentrations in the mobile phase or a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each component.

  • Sample Injection: Inject the prepared sample from the enzymatic reaction onto the HPLC column.

  • Data Analysis: Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curves.

Visualizations

The following diagrams illustrate key aspects of the enzymatic synthesis of 1-monolinolein.

Enzymatic_Synthesis_Pathway cluster_esterification Esterification Pathway cluster_glycerolysis Glycerolysis Pathway Linoleic Acid Linoleic Acid 1-Monolinolein 1-Monolinolein Linoleic Acid->1-Monolinolein + Glycerol (Lipase) Glycerol Glycerol Glycerol->1-Monolinolein 1,3-Dilinolein 1,3-Dilinolein 1-Monolinolein->1,3-Dilinolein + Linoleic Acid (Lipase) Trilinolein Trilinolein 1,3-Dilinolein->Trilinolein + Linoleic Acid (Lipase) Trilinolein_g Trilinolein 1,3-Dilinolein_g 1,3-Dilinolein Trilinolein_g->1,3-Dilinolein_g + Glycerol (Lipase) Glycerol_g Glycerol Glycerol_g->1,3-Dilinolein_g 1-Monolinolein_g 1-Monolinolein 1,3-Dilinolein_g->1-Monolinolein_g + Glycerol (Lipase)

Caption: Reaction pathways for 1-monolinolein synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing A Mix Linoleic Acid & Glycerol B Add Immobilized Lipase A->B C Incubate with Agitation (Controlled Temperature) B->C D Monitor Reaction Progress (HPLC) C->D Periodic Sampling E Stop Reaction & Separate Enzyme D->E Desired Conversion Reached F Purify 1-Monolinolein E->F G Final Product Analysis F->G Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Low Selectivity Start Low 1-Monolinolein Yield Low_Conversion Low Overall Conversion? Start->Low_Conversion Low_Selectivity High Conversion, Low Selectivity? Start->Low_Selectivity Opt_Conditions Optimize Temp, pH, Time Low_Conversion->Opt_Conditions Yes Improve_Mixing Increase Agitation / Use Solvent Low_Conversion->Improve_Mixing Yes Control_Water Control Water Activity (aw) Low_Conversion->Control_Water Yes Check_Enzyme Check Enzyme Activity / Stability Low_Conversion->Check_Enzyme Yes Acyl_Migration Reduce Acyl Migration (Lower Temp) Low_Selectivity->Acyl_Migration Yes Specific_Lipase Use 1,3-Regiospecific Lipase Low_Selectivity->Specific_Lipase Yes Opt_Time Optimize Reaction Time Low_Selectivity->Opt_Time Yes

References

Technical Support Center: Overcoming 1-Linoleoyl Glycerol Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 1-Linoleoyl Glycerol (1-LG) in solution. By understanding the degradation pathways and implementing the recommended handling and analytical procedures, you can ensure the integrity of your experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and why is it unstable?

A1: this compound is a monoacylglycerol consisting of a glycerol backbone esterified with linoleic acid at the sn-1 position. Its instability arises from three primary degradation pathways:

  • Isomerization: The acyl group can migrate from the sn-1 to the more thermodynamically stable sn-2 position, forming 2-Linoleoyl Glycerol (2-LG). This process, known as acyl migration, is a significant challenge with monoacylglycerols.[1]

  • Hydrolysis: The ester bond linking linoleic acid to the glycerol backbone can be cleaved by water, releasing free linoleic acid and glycerol. This reaction is influenced by pH and temperature.

  • Oxidation: The two double bonds in the linoleoyl chain are susceptible to oxidation, leading to the formation of various oxidation products, including hydroperoxides and aldehydes, which can compromise the biological activity of 1-LG.

Q2: How should I store my this compound, both neat and in solution?

A2: Proper storage is critical to maintaining the stability of 1-LG.

  • Neat (as supplied): Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2] Supplier recommendations suggest stability for at least two years under these conditions.[3]

  • Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or ethanol. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

  • Working Solutions: It is highly recommended to prepare fresh working solutions for each experiment on the day of use.[4] If temporary storage is necessary, keep the solution on ice and protected from light for no more than a few hours.

Q3: What solvents are recommended for dissolving this compound?

A3: 1-LG is soluble in a range of organic solvents. The choice of solvent can impact its stability.

SolventSolubilityNotes
DMSO ≥ 2.5 mg/mLA common choice for preparing concentrated stock solutions. Ensure it is anhydrous.
Ethanol 10 mg/mLAnother good option for stock solutions. Use absolute ethanol.
Acetonitrile Solution FormOften used as the solvent for commercially available 1-LG solutions.[3]
DMF 10 mg/mLAn alternative aprotic solvent.
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mLUse with caution due to the presence of water, which can promote hydrolysis. Prepare fresh.[3]
Corn Oil ≥ 2.5 mg/mLSuitable for in vivo formulations.[4]

Data compiled from multiple sources.[3][4]

Q4: Can I heat or sonicate my 1-LG solution to aid dissolution?

A4: Yes, gentle heating and/or sonication can be used if precipitation or phase separation occurs during preparation.[4] However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.

This is a common problem when working with unstable compounds like 1-LG. The root cause is likely degradation of the parent molecule.

start Inconsistent/Low Activity Observed check_storage Verify Storage Conditions (-80°C, airtight, dark) start->check_storage check_prep Review Solution Preparation (Freshly prepared? Anhydrous solvent?) check_storage->check_prep check_handling Assess Experimental Handling (Duration, temperature, light exposure) check_prep->check_handling analyze_purity Analyze Purity of Stock and Working Solutions (HPLC/LC-MS) check_handling->analyze_purity degradation_confirmed Degradation Confirmed analyze_purity->degradation_confirmed retest Re-run Experiment analyze_purity->retest No Degradation Detected (Consider other experimental variables) implement_stabilization Implement Stabilization Strategies (Use antioxidants, optimize pH, lower temp) degradation_confirmed->implement_stabilization Yes implement_stabilization->retest end Consistent Activity Achieved retest->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unknown peaks in my chromatogram when analyzing 1-LG.

The appearance of new peaks is a strong indicator of degradation.

Degradation PathwayPrimary ProductsExpected Chromatographic Behavior (Reversed-Phase HPLC)
Isomerization 2-Linoleoyl Glycerol (2-LG)2-LG is typically more polar and will elute slightly earlier than 1-LG.
Hydrolysis Linoleic AcidLinoleic acid is significantly more polar and will have a much shorter retention time than 1-LG.
Oxidation Hydroxylated and other oxidized forms of linoleic acid glyceridesOxidation increases polarity, leading to earlier elution times. A broad range of peaks may appear.

Stabilization Strategies

To minimize degradation, consider the following strategies:

  • Solvent Choice: Aprotic, anhydrous solvents such as DMSO and ethanol are preferable for stock solutions. For aqueous-based assays, prepare the solution immediately before use and keep it on ice. Polar solvents can accelerate acyl migration.[5]

  • pH Control: Acyl migration is pH-dependent, with increased rates at both acidic and basic pH.[6][7] Whenever possible, maintain solutions at a neutral pH. If the experimental conditions require acidic or basic pH, minimize the exposure time.

  • Temperature Control: Keep 1-LG solutions cold. Acyl migration and hydrolysis are temperature-dependent processes.[1] Perform experiments at the lowest feasible temperature.

  • Use of Antioxidants: To prevent oxidation of the linoleoyl chain, consider adding an antioxidant to your solution.

    • Butylated Hydroxytoluene (BHT): A lipophilic antioxidant effective in organic solvents and lipids.[8][9] A typical starting concentration is 0.01-0.1% (w/v).

    • Tocopherols (Vitamin E): Natural lipid-soluble antioxidants. Their effectiveness can vary depending on the solvent system.[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mg/mL stock solution of 1-LG in DMSO with an antioxidant for long-term storage.

Materials:

  • This compound (neat)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance and pipettes

Procedure:

  • Allow the vial of neat 1-LG to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of 1-LG in a sterile amber vial.

  • Prepare a 1% (w/v) stock solution of BHT in anhydrous DMSO.

  • To the vial containing 1-LG, add the appropriate volume of anhydrous DMSO to achieve a concentration of 10 mg/mL.

  • Add 1 µL of the 1% BHT stock solution for every 100 µL of the 1-LG solution (final BHT concentration of 0.01%).

  • Vortex gently until the 1-LG and BHT are completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Flush the vials with an inert gas (e.g., argon or nitrogen) before capping tightly.

  • Label the vials clearly and store them at -80°C.

Protocol 2: Stability-Indicating HPLC Method for 1-LG and its Degradation Products

Objective: To quantify 1-LG and separate it from its primary degradation products, 2-LG and linoleic acid.

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v)

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 205 nm or CAD

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the 1-LG test solution in the initial mobile phase composition (60:40 Acetonitrile/Isopropanol:Water).

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.[11]

Visualization of Degradation Pathways

The following diagram illustrates the main routes of 1-LG degradation.

LG1 This compound (1-LG) LG2 2-Linoleoyl Glycerol (2-LG) LG1->LG2 Isomerization (Acyl Migration) - pH, Temp, Solvent dependent LA Linoleic Acid + Glycerol LG1->LA Hydrolysis - Water, pH, Temp dependent Oxidation Oxidized Products (Hydroperoxides, Aldehydes, etc.) LG1->Oxidation Oxidation - Oxygen, Light, Metal Ions dependent LG2->LG1 (Reversible)

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: 1-Linoleoyl Glycerol (1-LG) In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective in vitro delivery of 1-Linoleoyl Glycerol (1-LG). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and what is its primary mechanism of action in vitro?

A1: this compound (1-LG), also known as 1-Monolinolein, is a monoglyceride that functions as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] It has been shown to inhibit PAF-AH (Platelet-Activating Factor Acetylhydrolase) with an IC50 value of 45 µM.[2] In cell culture models, 1-LG can mitigate inflammation; for instance, it has been observed to reduce Interleukin-6 (IL-6) production induced by Apolipoprotein CIII.[1] It also serves as a precursor for the synthesis of various functional lipids, such as phospholipids.[1]

Q2: How should I store 1-LG to ensure its stability?

A2: Proper storage is critical as decomposition may occur over time.[3] For long-term stability (up to 2 years or more), 1-LG powder should be stored at -20°C.[2][4] Stock solutions prepared in solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q3: Can I use glycerol directly from the bottle to treat my cells?

A3: While liquid glycerol can be used for cell-related experiments, it is recommended to first prepare a high-concentration stock solution.[5] This stock solution should then be serially diluted using your cell culture medium to achieve the desired final working concentration.[5] This ensures accurate and consistent dosing.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation

Q: My 1-LG is not dissolving properly, or it precipitates when added to my cell culture medium. What should I do?

A: This is a common issue due to the lipophilic nature of 1-LG. The preparation of fatty acid solutions is a critical step that can significantly impact experimental outcomes.[6][7] Here are several factors to consider:

  • Choice of Solvent: 1-LG has limited solubility in aqueous solutions. Organic solvents are required to create a stock solution. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]

  • Solvent Concentration: The final concentration of the organic solvent in your cell culture medium must be kept low (typically <0.1% to <1% v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[8][9] High concentrations of solvents like DMSO can suppress cell cycle progression and interfere with assays.[6][10]

  • Use of a Carrier Molecule (BSA): For many cell types, complexing 1-LG with fatty acid-free Bovine Serum Albumin (BSA) is the most effective method for delivery.[6][11][12] BSA acts as a carrier, improving solubility in the aqueous medium and facilitating cellular uptake while mitigating the toxicity associated with free fatty acids and solvents.[6]

  • Physical Dissolution Aids: If you observe precipitation during the preparation of your stock solution, gentle heating and/or sonication can help dissolve the compound.[1]

Quantitative Data: Solubility of 1-LG

The following table summarizes the reported solubility of 1-LG in various solvents. Note that values may vary slightly between suppliers and batches.

SolventReported SolubilitySource
DMSO≥ 100 mg/mL (282.07 mM)MedchemExpress[1]
Ethanol100 mg/mL (282.07 mM)MedchemExpress[1]
Ethanol10 mg/mLCayman Chemical[2]
DMF10 mg/mLCayman Chemical[2]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLCayman Chemical[2]
Issue 2: Cellular Toxicity and Off-Target Effects

Q: I'm observing unexpected cell death or changes in cell behavior. Could the 1-LG delivery method be the cause?

A: Yes, the delivery method, particularly the solvent and its concentration, can cause significant cellular stress.

  • Solvent Toxicity: As mentioned, solvents like DMSO and ethanol can be toxic to cells, even at low concentrations.[6] It is imperative to run a vehicle control experiment, treating cells with the highest concentration of the solvent (e.g., DMSO) and carrier (e.g., BSA) used in your experiment, but without 1-LG. This will help you distinguish the effects of the delivery system from the effects of 1-LG itself.

  • Lipotoxicity: High concentrations of free fatty acids or their derivatives can be toxic to cells, a phenomenon known as lipotoxicity.[6] This can induce mitochondrial dysfunction, oxidative stress, and endoplasmic reticulum stress.[6] Using a BSA complex can help buffer the concentration of free 1-LG and reduce this effect.

  • Contamination: Ensure all solutions, including the 1-LG stock, are sterile-filtered (using a 0.22 µm filter) before adding to your cell culture.[6] Chemical or biological contaminants can lead to unexpected results.[13]

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates the general workflow for preparing and delivering 1-LG to cells in vitro.

G cluster_prep Solution Preparation cluster_cell_culture Cell Treatment prep_stock Prepare High-Concentration Stock Solution (e.g., in 100% DMSO) prep_carrier Prepare Carrier Solution (e.g., Fatty Acid-Free BSA in PBS or Media) complex Complex 1-LG with BSA (Incubate at 37°C) prep_stock->complex prep_carrier->complex prep_working Prepare Final Working Solution (Dilute complex in culture medium) complex->prep_working sterile_filter Sterile Filter (0.22 µm filter) prep_working->sterile_filter add_treatment Remove old medium and add 1-LG working solution sterile_filter->add_treatment plate_cells Plate Cells and Allow Attachment/Acclimatization plate_cells->add_treatment incubate Incubate for desired time add_treatment->incubate assay Perform Downstream Assays incubate->assay

General workflow for preparing and delivering 1-LG to cells.
Protocol 1: Preparation of 1-LG Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which must be diluted further before use.

Materials:

  • This compound (1-LG) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

Procedure:

  • Bring the 1-LG vial to room temperature before opening.

  • Weigh the desired amount of 1-LG powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 100 mM).

  • Vortex thoroughly to dissolve. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months.[4]

Protocol 2: Complexing 1-LG with Bovine Serum Albumin (BSA)

This protocol, adapted from methods for other fatty acids, is highly recommended for improving solubility and reducing toxicity in most cell culture applications.[6][11][12]

Materials:

  • 1-LG stock solution (from Protocol 1)

  • Fatty acid-free BSA powder

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile 15 mL or 50 mL conical tubes

  • 37°C water bath

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 10%.

    • Warm the solution to 37°C to aid dissolution.

    • Sterile-filter the BSA solution through a 0.22 µm filter. This solution can be stored at 4°C.

  • Complexation:

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5-10 minutes.

    • While gently vortexing the BSA solution, add the required volume of the 1-LG stock solution dropwise to achieve the desired molar ratio (e.g., 3:1 to 6:1 of 1-LG:BSA).

    • Incubate the mixture in a 37°C water bath for at least 30-60 minutes, with occasional mixing, to allow for complexation.[11] The solution should remain clear; if it becomes cloudy, the concentration may be too high.

  • Preparation of Final Working Medium:

    • Add the 1-LG:BSA complex to your final cell culture medium (e.g., DMEM + 10% FBS) to achieve the desired final concentration of 1-LG.

    • The final medium is now ready to be added to the cells.

Visualization of Cellular Mechanisms

Troubleshooting Logic for 1-LG Precipitation

This diagram provides a decision-making flowchart for troubleshooting precipitation issues during your experiment.

G start Precipitation Observed in Culture Medium check_stock Is the stock solution clear? start->check_stock remake_stock Action: Remake stock solution. Use fresh, anhydrous DMSO. Consider sonication. check_stock->remake_stock No check_solvent_conc Is final solvent conc. >0.5%? check_stock->check_solvent_conc Yes remake_stock->check_solvent_conc reduce_solvent Action: Lower final solvent conc. Increase stock concentration to use a smaller volume. check_solvent_conc->reduce_solvent Yes use_bsa Are you using a BSA complex? check_solvent_conc->use_bsa No reduce_solvent->use_bsa implement_bsa Recommendation: Use a fatty acid-free BSA complex to improve solubility. (See Protocol 2) use_bsa->implement_bsa No check_bsa_ratio Is 1-LG:BSA molar ratio too high? use_bsa->check_bsa_ratio Yes success Problem Resolved implement_bsa->success adjust_ratio Action: Lower the 1-LG:BSA ratio. Try 3:1 or 4:1. check_bsa_ratio->adjust_ratio Yes final_conc Is final 1-LG concentration too high for your medium/cell type? check_bsa_ratio->final_conc No adjust_ratio->final_conc lower_conc Action: Perform a dose-response experiment to find the maximum soluble concentration. final_conc->lower_conc Yes final_conc->success No lower_conc->success

Troubleshooting flowchart for 1-LG precipitation.
Simplified Signaling Pathway of 1-LG

This diagram illustrates the known inhibitory role of 1-LG on the Lp-PLA2 pathway, leading to anti-inflammatory effects.

G lg This compound (1-LG) lppla2 Lp-PLA2 (Lipoprotein-associated phospholipase A2) lg->lppla2 Inhibits pro_inflammatory Pro-inflammatory Lipid Mediators lppla2->pro_inflammatory Produces inflammation Inflammatory Response (e.g., IL-6 Production) pro_inflammatory->inflammation Promotes

References

Technical Support Center: Analysis of 1-Linoleoyl Glycerol by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Linoleoyl Glycerol (1-LG) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Problem: No peak or very small peak for this compound.

Possible Cause Suggested Solution
Incomplete Derivatization Ensure complete dryness of the sample before adding the silylation reagent, as moisture will deactivate it.[1] Optimize the derivatization reaction time and temperature. For silylation with reagents like BSTFA or MSTFA, a common starting point is 60°C for 60 minutes.[1] Consider using a catalyst, such as 1% TMCS, to enhance the reactivity of the silylation reagent.[1]
Thermal Degradation in the Inlet Optimize the injector temperature. High temperatures can cause thermal degradation of monoglycerides.[2] Start with a lower inlet temperature (e.g., 250°C) and gradually increase to find the optimal balance between volatilization and degradation. The use of a programmable temperature vaporizer (PTV) inlet can minimize thermal stress on the analyte.[3]
Poor Sample Extraction Review your sample preparation and extraction protocol. For biological matrices, ensure efficient extraction of lipids.[4]
Instrumental Issues Check for leaks in the GC system.[5] Verify the proper functioning of the autosampler and syringe.[6] Ensure the MS is properly tuned and the detector is functioning correctly.[6]

Problem: Peak tailing for the this compound derivative.

Possible Cause Suggested Solution
Active Sites in the GC System Use a deactivated inlet liner and a high-quality, inert GC column. Active sites in the liner or column can interact with the analyte, causing peak tailing.[5] Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum.[7]
Poor Column Installation Ensure the GC column is installed correctly in both the injector and the detector, with the proper insertion depth. An improper installation can create dead volume, leading to peak tailing.[8]
Column Contamination If the column is contaminated, it can lead to peak shape issues. Try trimming a small portion (10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.[7]
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase of the GC column. A mismatch in polarity can cause peak distortion.

Problem: Appearance of unexpected peaks (artifacts).

Possible Cause Suggested Solution
Silylation Artifacts Silylation reagents can sometimes produce by-products or react with components in the sample matrix to form unexpected derivatives.[9][10][11][12] Review the literature on common silylation artifacts to help identify these peaks. To minimize artifacts, ensure the sample is clean and free of contaminants before derivatization.
Sample Contamination Contaminants from solvents, glassware, or the sample itself can appear as extra peaks in the chromatogram. Run a solvent blank to check for contamination from the solvent and system.
Septum Bleed An old or low-quality septum can release volatile compounds at high temperatures, which appear as peaks in the chromatogram. Use a high-quality, low-bleed septum and replace it regularly.[13]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a relatively polar and non-volatile compound due to the presence of two free hydroxyl groups on the glycerol backbone. Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation. Derivatization, most commonly silylation, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[1][14]

Q2: What is the best silylation reagent for this compound?

A2: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are both commonly used and effective silylation reagents for compounds with hydroxyl groups, including monoglycerides.[1][15] MSTFA is often considered more volatile, which can be advantageous in preventing interference from the reagent peak in the chromatogram.[16] The choice between them may depend on the specific sample matrix and analytical requirements. Adding a small amount of a catalyst like trimethylchlorosilane (TMCS) (e.g., 1%) can increase the reaction rate.[1][15]

Q3: How can I quantify this compound using GC-MS?

A3: For accurate quantification, it is highly recommended to use an internal standard (IS). The ideal internal standard should be a compound with similar chemical properties to this compound but not present in the sample. A common choice for the analysis of monoglycerides is a monoglyceride with a different fatty acid that is not expected in the sample, such as monononadecanoin (1-C19:0).[17][18] A calibration curve is then constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Q4: What are the expected mass spectral fragments for the TMS derivative of this compound?

A4: The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound will exhibit several characteristic fragment ions. While a specific spectrum for 1-LG's TMS derivative is best obtained experimentally, based on the fragmentation of similar molecules like the di-TMS derivative of 1-monooleoylglycerol, you can expect to see:

  • A molecular ion (M+).

  • A prominent ion corresponding to the loss of a methyl group from a TMS group ([M-15]+).

  • Ions resulting from the cleavage of the glycerol backbone and rearrangements.

  • Characteristic ions for the linoleoyl fatty acid chain.

  • The base peak is often a fragment ion resulting from cleavage of the glycerol backbone. For example, in the di-TMS derivative of glycerol, characteristic ions are observed at m/z 73, 103, 147, and 205.[19][20]

Experimental Protocols

Detailed Methodology for Silylation of this compound

This protocol provides a general procedure for the silylation of this compound for GC-MS analysis. Optimization of reaction time and temperature may be necessary for specific sample types and concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound into a clean, dry reaction vial.

    • If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as moisture will deactivate the silylation reagent.[1]

  • Internal Standard Addition:

    • Add a known amount of an appropriate internal standard (e.g., monononadecanoin) to the dried sample.

  • Derivatization:

    • Add the silylation reagent. A common choice is a mixture of BSTFA with 1% TMCS or MSTFA with 1% TMCS.[1][21] The volume of the reagent should be sufficient to completely dissolve the sample and provide a molar excess of the reagent. A typical starting volume is 100 µL.

    • Cap the vial tightly.

    • Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[1][21]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Monoglycerides

Parameter Typical Setting Rationale/Notes
Inlet Temperature 250 - 300°CLower temperatures can minimize thermal degradation, while higher temperatures ensure complete volatilization. Optimization is critical.[3][21]
Injection Mode Splitless or SplitSplitless injection is suitable for trace analysis, while a split injection can prevent column overload and reduce matrix effects for more concentrated samples.[22][23]
GC Column Low-polarity, thermally stable column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of lipid derivatives.[17][18]
Oven Temperature Program Initial temp: ~100°C, ramp to ~320°CA temperature ramp is necessary to elute compounds with a wide range of boiling points. The final temperature should be high enough to elute the derivatized monoglycerides.[21]
Carrier Gas HeliumInert carrier gas commonly used in GC-MS.
MS Ion Source Temperature 230 - 250°CStandard temperature for EI ionization.
MS Quadrupole Temperature ~150°CStandard temperature for the quadrupole mass analyzer.
Scan Range 50 - 600 m/zA wide scan range is necessary to detect the molecular ion and important fragment ions of the derivatized 1-LG.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 1-LG Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying IS Add Internal Standard Drying->IS Silylation Add Silylation Reagent (e.g., BSTFA + 1% TMCS) IS->Silylation Heating Heat at 60-70°C Silylation->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree cluster_peak_issues Peak Shape/Size Problems cluster_extra_peaks Unexpected Peaks Start GC-MS Analysis of 1-LG: Problem Encountered PeakProblem Poor Peak Shape or Size? Start->PeakProblem ExtraPeaks Unexpected Peaks Present? Start->ExtraPeaks Tailing Peak Tailing? PeakProblem->Tailing SmallPeak Small or No Peak? PeakProblem->SmallPeak CheckActiveSites Check for Active Sites: - Deactivated liner? - Inert column? Tailing->CheckActiveSites Yes CheckDeriv Check Derivatization: - Anhydrous sample? - Reagent activity? - Optimized conditions? SmallPeak->CheckDeriv Yes Artifacts Check for Silylation Artifacts ExtraPeaks->Artifacts Yes Contamination Check for System/Sample Contamination Artifacts->Contamination CheckColumnInstall Check Column Installation: - Proper depth? - No dead volume? CheckActiveSites->CheckColumnInstall CheckContamination Check for Column Contamination: - Trim column front? CheckColumnInstall->CheckContamination CheckDegradation Check for Thermal Degradation: - Optimize inlet temperature? CheckDeriv->CheckDegradation

References

Strategies to minimize acyl migration in 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Linoleoyl Glycerol (1-LG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing acyl migration and ensuring the stability and integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in this compound (1-LG)?

A1: Acyl migration is a spontaneous, intramolecular chemical reaction where the linoleoyl acyl group on the glycerol backbone moves from the sn-1 position to the sn-2 position, converting this compound (1-LG) into its isomer, 2-Linoleoyl Glycerol (2-LG). This is a reversible process that eventually reaches a thermodynamic equilibrium. This isomerization is a well-documented phenomenon for monoacylglycerols (MAGs).[1][2]

Q2: Why is it critical to minimize acyl migration?

A2: Minimizing acyl migration is crucial because 1-LG and 2-LG are distinct molecules with different physical, chemical, and biological properties. In a research or drug development context, the presence of an unintended isomer can lead to inaccurate experimental results, altered biological activity, and issues with product stability and characterization. For instance, 1-LG is known to be an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), and its efficacy could be compromised by the presence of its isomer.[3][4]

Q3: What is the typical equilibrium ratio between 1-MAG and 2-MAG isomers?

A3: For monoglycerides, the acyl migration process leads to an equilibrium mixture. Studies on various monoglycerides have shown that the sn-1 isomer (like 1-LG) is thermodynamically more stable. At equilibrium, the ratio of 1-MAG to 2-MAG is typically around 9:1.[5][6] In an acidic medium (ethanolic hydrogen chloride) at 25°C, the equilibrium mixture for monoglycerides contains about 88% of the α-monoglyceride (1-MAG) and 12% of the β-monoglyceride (2-MAG).[6]

Q4: What are the primary factors that promote acyl migration?

A4: The main factors that accelerate acyl migration are:

  • High Temperatures: Increased temperature significantly speeds up the rate of isomerization.[5][7]

  • pH: The reaction is accelerated at or above physiological pH. Acidic conditions can also catalyze the reaction, though storage at a slightly acidic pH is sometimes used to minimize isomerization.[6][7]

  • Solvents: Polar, protic solvents can promote acyl migration. Conversely, non-polar solvents have also been shown to accelerate the process in some systems, while polar aprotic solvents may inhibit it.[1][8][9]

  • Catalytic Surfaces: Certain materials used in purification, such as silica gel or alumina, can catalyze acyl migration.[2][7]

Troubleshooting Guide

Q5: My analytical results (HPLC/GC) show a second, unexpected peak next to my 1-LG peak. What could be the cause?

A5: This is a classic sign of acyl migration. The second peak is likely the 2-LG isomer, which has formed from your original 1-LG sample.[1] This can happen during sample storage, preparation, or even during the analytical run itself if conditions are not optimized. Review your storage temperature, solvent choice, and the pH of your sample and mobile phases.

Q6: I've observed a gradual loss of biological activity in my 1-LG stock solution over time. Is this related to acyl migration?

A6: Yes, this is highly likely. As 1-LG isomerizes to 2-LG, the concentration of the active compound decreases, leading to an apparent loss of potency. To confirm this, you should re-analyze your stock solution using a validated chromatographic method (like HPLC or LC-MS) to quantify the relative amounts of the 1-LG and 2-LG isomers.[10]

Q7: After purifying 1-LG using silica gel chromatography, I found a significant amount of the 2-LG isomer. How can I prevent this?

A7: Silica gel is known to increase the rate of acyl migration.[2][7] To mitigate this, consider the following:

  • Minimize Contact Time: Perform the chromatography as quickly as possible.

  • Use a Non-Polar/Apolar Gradient: Flash chromatography with a hexane/acetone gradient has been shown to be effective for purifying 2-MAGs without causing significant acyl migration.[2]

  • Lower the Temperature: If feasible, run the column at a reduced temperature.

  • Alternative Purification: Explore other methods like liquid-liquid extraction or preparative HPLC with optimized conditions.

Data on Acyl Migration of Monoacylglycerols

The following tables summarize quantitative data from studies on monoacylglycerol stability. Note that much of the detailed kinetic data has been generated for 2-monoacylglycerols, but the principles are directly applicable to the stability of 1-LG.

Table 1: Effect of Temperature on 2-Monoacylglycerol (2-MAG) Stability

Temperature Half-life (t½) of 2-MAG Molar Fraction of 2-MAG at Equilibrium Source
23°C 3,500 hours Unchanged over 168 hours [5]
37°C < 20% isomerization after 1 hour (for 2-MO and 2-MP) Not determined [8]
80°C 22.8 hours 0.09 (i.e., 9%) [5]

Data from a study on neat 2-MAG synthesized from soybean oil.

Table 2: Influence of Solvent on 2-Monoacylglycerol (2-MG) Isomerization Rate

Solvent Isomerization Rate (% decrease of 2-MG/hour) Relative Rate Comparison Source
Water -5.12 (2-MO), -5.86 (2-MP) Fastest [8]
Hexane -0.43 (2-MO), -0.41 (2-MP) ~12x slower than water [8]
t-butanol Inhibited isomerization Slowest [2][5]
Non-polar solvents (general) Accelerated isomerization Fast [9]
Polar solvents (general) Inhibited isomerization Slow [9]

2-MO: 2-monoolein; 2-MP: 2-monopalmitin. Data compiled from studies on different MAGs.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Long-Term Storage: For maximum stability (≥ 2 years), store 1-LG at -80°C.[3] Alternatively, store in its pure, solid form at -20°C for up to 3 years.[4]

  • Working Solutions: If supplied in a solvent like acetonitrile, store at -80°C.[3] For solutions prepared in-house (e.g., in DMSO or ethanol), prepare small aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

  • Handling: When preparing to use, thaw an aliquot quickly and keep it on ice. Use aprotic, polar solvents (e.g., acetone, ethyl acetate) for dilutions where possible, as protic solvents like methanol can promote migration.[1][11] Minimize the time the sample spends at room temperature or higher.

Protocol 2: Sample Preparation for Analysis by LC-MS to Quantify Isomers

  • Extraction: If extracting from a biological matrix, use a solvent system that minimizes migration. A mixture of methanol and ethyl acetate has been shown to be effective.[1] Using less protic solvents like ethyl acetate or diethyl ether is preferable to using methanol alone.[1][11]

  • Solvent Evaporation: If a drying step is required, use a gentle stream of nitrogen at a low temperature. Avoid high temperatures which can accelerate isomerization.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your mobile phase, preferably one known to inhibit migration (e.g., a high percentage of acetonitrile or acetone). Keep the sample chilled in the autosampler if possible.

  • Chromatography: Use a high-resolution column (e.g., C18) to achieve baseline separation of the 1-LG and 2-LG isomers.[1] Optimize the mobile phase and gradient to ensure good separation without excessively long run times.

  • Detection: Use mass spectrometry with selected reaction monitoring (SRM) or MS/MS to specifically detect and quantify both isomers, as they share the same mass-to-charge ratio (m/z).[10][12]

Visual Guides

Acyl_Migration cluster_equilibrium Thermodynamic Equilibrium cluster_factors Accelerating Factors 1_LG This compound (sn-1 isomer, more stable) 2_LG 2-Linoleoyl Glycerol (sn-2 isomer, less stable) 1_LG->2_LG Migration (k1) 2_LG->1_LG Migration (k2) Temp High Temp pH Neutral/Basic pH Solvent Protic Solvents Catalyst Silica/Alumina

Caption: The reversible acyl migration between 1-LG and 2-LG, driven towards a stable equilibrium.

Workflow cluster_storage Storage & Handling cluster_exp Experiment cluster_analysis Analysis storage Store 1-LG at -80°C in small aliquots thaw Thaw aliquot on ice storage->thaw dissolve Dissolve/Dilute in aprotic solvent (e.g., Acetone) thaw->dissolve experiment Perform experiment at low temperature if possible, maintain pH < 7 dissolve->experiment Immediate Use prep Prepare sample for analysis using non-protic solvents experiment->prep hplc Analyze via LC-MS with optimized chromatography (chilled autosampler) prep->hplc quantify Quantify 1-LG and 2-LG isomers separately hplc->quantify

Caption: Recommended workflow for handling 1-LG to minimize acyl migration during experiments.

Troubleshooting start Unexpected analytical result (e.g., extra peak, low yield)? check_storage Were storage conditions optimal? (-80°C, proper solvent) start->check_storage check_handling Was sample handled correctly? (on ice, min time at RT) check_storage->check_handling Yes remediate_storage Action: Discard old stock. Use fresh aliquot stored at -80°C. check_storage->remediate_storage No check_purification Was a catalytic surface used? (e.g., silica gel) check_handling->check_purification Yes remediate_handling Action: Revise handling protocol. Minimize time at RT, use cold blocks. check_handling->remediate_handling No check_analytical Are analytical conditions optimized? (pH, temp, solvent) check_purification->check_analytical No remediate_purification Action: Use alternative purification or minimize contact time/temp. check_purification->remediate_purification Yes remediate_analytical Action: Re-optimize LC method. Use chilled autosampler. check_analytical->remediate_analytical No conclusion Problem likely due to acyl migration. check_analytical->conclusion Yes remediate_storage->conclusion remediate_handling->conclusion remediate_purification->conclusion remediate_analytical->conclusion

Caption: Decision tree for troubleshooting potential acyl migration issues in 1-LG experiments.

References

Technical Support Center: Enhancing the Resolution of 1-Linoleoyl Glycerol in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 1-Linoleoyl Glycerol (1-LG). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their separation and analysis of this monoacylglycerol.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for analyzing this compound?

A1: The primary methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) is particularly effective for separating mono-, di-, and triglycerides.[1][2][3] For resolving enantiomers of monoacylglycerols, Chiral Phase HPLC is the method of choice.[4][5][6] GC can also be used, often requiring derivatization to increase the volatility of the analyte.[7][8][9]

Q2: I am observing poor peak shape (tailing or fronting) for my 1-LG peak. What are the common causes and solutions?

A2: Poor peak shape is a common issue in chromatography. Here are some potential causes and solutions:

  • Analyte Adsorption: Residual silanol groups on silica-based columns can interact with the glycerol moiety, causing peak tailing. Using a well-end-capped column can minimize these secondary interactions.[10]

  • Column Overload: Injecting too much sample can lead to mass overload and result in peak fronting.[11][12] Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the mobile phase pH can improve peak shape.[11][13]

  • Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly fitted tubing) can cause peak broadening and tailing.[10][13] Ensure all connections are secure and use tubing with appropriate inner diameters.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample solvent has a significantly higher elution strength than the mobile phase, it can lead to distorted peaks.[10][14] Whenever possible, dissolve the sample in the initial mobile phase.

Q3: How can I improve the resolution between this compound and other structurally similar lipids?

A3: Achieving baseline resolution for structurally similar lipids can be challenging. Consider the following strategies:

  • Optimize Mobile Phase Composition: Adjusting the solvent ratio in the mobile phase can significantly impact selectivity and resolution.[15] For NARP-HPLC, optimizing the gradient of acetonitrile and acetone is crucial.[1][2][3]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different column chemistry can provide the necessary selectivity.[11][15][16] For instance, a column with a different bonded phase or particle size might be effective.

  • Adjust Column Temperature: Temperature affects solvent viscosity and mass transfer, which in turn influences resolution. Increasing the column temperature can sometimes lead to sharper peaks and better separation.[12][15][16]

  • Decrease Flow Rate: Slower flow rates allow for more interaction between the analyte and the stationary phase, which can improve resolution, although it will increase the analysis time.[10][15]

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation efficiency and resolution.[15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Resolution Inadequate separation from other glycerides or lipids.Optimize the mobile phase gradient.[1][2][3] Consider a column with a different selectivity or a longer column.[15][16] Adjusting the column temperature may also help.[12]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).[10]Use a highly end-capped column. Optimize mobile phase pH. Check for and minimize dead volume in the system.[11][13]
Peak Fronting Column overload.[11][12]Reduce the amount of sample injected. Dilute the sample.
Split Peaks Issue with the column (e.g., void, contamination) or sample injection.If all peaks are splitting, the issue is likely with the column or system. Consider backflushing or replacing the column.[11] If only the 1-LG peak is splitting, it could be a chemistry issue with the mobile or stationary phase.[11] Ensure the injection solvent is compatible with the mobile phase.
No/Low Retention Sample solvent has a much higher elution strength than the mobile phase.[14]Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce the injection volume.[14]
Irreproducible Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature.Ensure the pump is delivering a stable flow rate. Use a column thermostat to maintain a consistent temperature.[15] Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: NARP-HPLC-APPI-MS for this compound Analysis

This method is suitable for the separation and identification of mono-, di-, and triglycerides.[1][2][3]

Instrumentation:

  • HPLC system coupled with a mass spectrometer (e.g., LTQ-Orbitrap).[1]

  • Atmospheric Pressure Photoionization (APPI) source.[1][2]

Chromatographic Conditions:

Parameter Value
Column Vintage Series KR C18 (250 x 4.6 mm, 5 µm)
Column Temperature 25 °C
Mobile Phase A: Acetonitrile, B: Acetone
Gradient 0-10 min: 97% A, 3% B10-100 min: Gradient to 60% A, 40% B100-200 min: 60% A, 40% B
Flow Rate 1 mL/min
Injection Volume 20 µL

| Sample Diluent | Acetonitrile/Dichloromethane (50/50, v/v) |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive APPI

| Vaporizer Temperature | 350 °C |

Protocol 2: Chiral Phase HPLC for Enantiomeric Separation of Monoacylglycerols

This protocol is designed to separate the enantiomers of 1(3)-monoacylglycerols after derivatization.[4]

Sample Preparation:

  • Release monoacylglycerols from the sample matrix.

  • Derivatize the monoacylglycerols with 3,5-dinitrophenylurethane (3,5-DNPU).[4]

Chromatographic Conditions:

Parameter Value
Column Chiral Stationary Phase: N-(R)- -(1-naphthyl)ethylaminocarbonyl-(S)-valine or N-(S)-1 -(1-naphthyl)ethylamino-carbonyl-(R)-valine
Mobile Phase To be optimized based on the specific chiral column and derivatives. Hexane-based mobile phases are common.

| Detection | UV detector |

Visualizations

Experimental_Workflow_NARP_HPLC cluster_prep Sample Preparation cluster_hplc NARP-HPLC System cluster_detection Detection Sample Sample containing 1-LG Dilution Dilute 1:100 in Acetonitrile/Dichloromethane (50/50) Sample->Dilution Injector Inject 20 µL Dilution->Injector Column C18 Column (250x4.6mm, 5µm) @ 25°C Injector->Column APPI_MS APPI-Mass Spectrometer Column->APPI_MS Pump Gradient Pump (Acetonitrile/Acetone) Pump->Injector Data Data Acquisition and Analysis APPI_MS->Data

Caption: Workflow for the analysis of this compound using NARP-HPLC-APPI-MS.

Troubleshooting_Logic Start Poor Peak Resolution or Shape CheckOverload Is Peak Fronting Observed? Start->CheckOverload ReduceSample Reduce Injection Volume or Sample Concentration CheckOverload->ReduceSample Yes CheckTailing Is Peak Tailing Observed? CheckOverload->CheckTailing No End Improved Resolution ReduceSample->End OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH) CheckTailing->OptimizeMobilePhase Yes ChangeMethod Change Stationary Phase or Column Dimensions CheckTailing->ChangeMethod No CheckColumn Use End-capped Column Check for Dead Volume OptimizeMobilePhase->CheckColumn CheckColumn->End ChangeMethod->End

Caption: Decision tree for troubleshooting poor peak resolution and shape in 1-LG chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Linoleoyl Glycerol (1-LG) and 2-Linoleoyl Glycerol (2-LG), two structurally similar monoacylglycerols with distinct pharmacological profiles. The information presented herein is supported by experimental data to aid researchers in understanding their potential therapeutic applications.

Executive Summary

This compound (1-LG) and 2-Linoleoyl Glycerol (2-LG) are isomers that exhibit markedly different biological activities. 1-LG is recognized as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor acetylhydrolase (PAF-AH), suggesting its potential in mitigating inflammatory conditions and atherosclerosis. In contrast, 2-LG acts as a partial agonist at the cannabinoid type 1 (CB1) receptor, positioning it as a modulator of the endocannabinoid system. This guide will delve into the experimental data supporting these distinct activities, provide detailed experimental protocols, and visualize the relevant signaling pathways.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the biological activities of 1-LG and 2-LG.

CompoundTargetActivityQuantitative MetricReference
This compound (1-LG) Lipoprotein-associated phospholipase A2 (Lp-PLA2) / Platelet-Activating Factor acetylhydrolase (PAF-AH)InhibitionIC₅₀ = 45.0 µM for (R)-1-LG and 52.0 µM for (S)-1-LG[1][2]
2-Linoleoyl Glycerol (2-LG) Cannabinoid Receptor 1 (CB1)Partial AgonismStimulated a significant CB1 response to 134.3% ± 4.18% of control value at 25 µM.[3]

Detailed Experimental Protocols

This compound: Lp-PLA2/PAF-AH Inhibition Assay

This protocol is based on a colorimetric assay that measures the inhibition of Lp-PLA2/PAF-AH activity. The assay utilizes a synthetic substrate, 2-thio PAF, which releases a free thiol upon hydrolysis by the enzyme. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Human plasma PAF-AH (or recombinant Lp-PLA2)

  • This compound (inhibitor)

  • 2-thio PAF (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the different concentrations of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the PAF-AH/Lp-PLA2 enzyme solution to all wells except the negative control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the 2-thio PAF substrate solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 405-414 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the positive control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][4]

2-Linoleoyl Glycerol: CB1 Receptor Activation Assay

This protocol describes a cell-based reporter assay to determine the agonist activity of 2-Linoleoyl Glycerol at the human CB1 receptor. This assay typically employs a genetically modified cell line that expresses the CB1 receptor and a reporter gene (e.g., β-lactamase or luciferase) under the control of a response element that is activated upon receptor stimulation.

Materials:

  • Cell line expressing human CB1 receptor and a suitable reporter system (e.g., Tango™ CB1-bla U2OS cells)

  • 2-Linoleoyl Glycerol (test compound)

  • Known CB1 agonist (e.g., 2-Arachidonoylglycerol, 2-AG) as a positive control

  • Known CB1 antagonist (e.g., AM251) for validation

  • Cell culture medium and reagents

  • Reporter gene detection reagents (e.g., β-lactamase substrate)

  • Luminometer or fluorometer

Procedure:

  • Cell Culture and Plating: Culture the CB1 receptor-expressing cells under appropriate conditions. Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of 2-Linoleoyl Glycerol and the control compounds in a suitable solvent. Create serial dilutions to obtain a range of concentrations for testing.

  • Compound Addition: Add the diluted compounds to the respective wells of the cell plate. Include wells with the positive control, antagonist, and a vehicle control.

  • Incubation: Incubate the plate for a specific period (e.g., 5 hours) at 37°C in a CO₂ incubator to allow for receptor activation and reporter gene expression.

  • Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., β-lactamase substrate) to the wells and incubate as required for signal development.

  • Signal Detection: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is proportional to the level of CB1 receptor activation.

  • Data Analysis: Normalize the data to the vehicle control and plot the response as a function of the compound concentration. The potency (EC₅₀) and efficacy (Emax) of 2-Linoleoyl Glycerol can be determined from the resulting dose-response curve.[3]

Signaling Pathway Diagrams

This compound Signaling Pathway

1-LG inhibits Lp-PLA2, which is primarily associated with low-density lipoproteins (LDL). By hydrolyzing oxidized phospholipids on LDL, Lp-PLA2 generates pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the inflammatory cascade in the vascular wall, a key process in the development of atherosclerosis. Inhibition of Lp-PLA2 by 1-LG is therefore considered to have anti-inflammatory and anti-atherogenic effects.

G cluster_0 Vascular Wall cluster_1 LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidative Stress LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Binds to LysoPC Lyso-PC LpPLA2->LysoPC Hydrolyzes oxPL on oxLDL to oxFA Oxidized Fatty Acids LpPLA2->oxFA Hydrolyzes oxPL on oxLDL to Inflammation Inflammation (e.g., Monocyte recruitment, Cytokine release) LysoPC->Inflammation oxFA->Inflammation LG1 This compound LG1->LpPLA2 Inhibits

Caption: Inhibition of the Lp-PLA2 pro-inflammatory pathway by this compound.

2-Linoleoyl Glycerol Signaling Pathway

2-LG acts as a partial agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels (e.g., inhibiting Ca²⁺ channels and activating K⁺ channels). As a partial agonist, 2-LG produces a submaximal response compared to full agonists like 2-AG and can competitively inhibit the binding and activity of these full agonists.

G cluster_0 Cell Membrane cluster_1 LG2 2-Linoleoyl Glycerol CB1R CB1 Receptor LG2->CB1R Binds (Partial Agonist) G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Reduced_Neuronal_Excitability Reduced Neuronal Excitability cAMP->Reduced_Neuronal_Excitability Downstream effects Ca_channel->Reduced_Neuronal_Excitability Reduced Ca²⁺ influx K_channel->Reduced_Neuronal_Excitability Increased K⁺ efflux ATP ATP ATP->cAMP

Caption: Partial agonism of 2-Linoleoyl Glycerol at the CB1 receptor signaling pathway.

Conclusion

The distinct biological activities of this compound and 2-Linoleoyl Glycerol underscore the critical importance of isomeric structure in determining pharmacological function. 1-LG's inhibitory effect on Lp-PLA2 presents a potential avenue for the development of anti-inflammatory and anti-atherosclerotic agents. Conversely, 2-LG's role as a partial agonist of the CB1 receptor suggests its utility in modulating the endocannabinoid system, which could have implications for a variety of physiological and pathological processes. This guide provides a foundational comparison to inform further research and drug development efforts targeting these specific pathways.

References

Comparative analysis of 1-monolinolein and other monoacylglycerols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 1-Monolinolein and Other Monoacylglycerols: A Guide for Researchers

Introduction

Monoacylglycerols (MAGs), or monoglycerides, are a class of lipids composed of a glycerol molecule esterified to a single fatty acid. These amphiphilic molecules are crucial intermediates in lipid metabolism and have garnered significant attention in the food, cosmetic, and pharmaceutical industries for their diverse functionalities.[1] Their properties are largely dictated by the nature of their fatty acid chain, including its length and degree of saturation.

This guide provides a comparative analysis of 1-monolinolein , a polyunsaturated MAG, against other representative monoacylglycerols: 1-monoolein (monounsaturated), 1-monostearin (saturated), and 2-arachidonoylglycerol (2-AG) , a key endogenous signaling molecule. The comparison covers physicochemical properties, biological activities, and applications, supported by experimental data and protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Physicochemical Properties

The structure of the acyl chain is a primary determinant of a MAG's physical properties. Increased saturation and chain length generally lead to a higher melting point and a more solid-state structure at room temperature. In contrast, the presence of double bonds, as in 1-monolinolein and 1-monoolein, introduces kinks in the acyl chain, lowering the melting point and resulting in a liquid or soft solid form.

Property1-Monolinolein1-Monoolein1-Monostearin2-Arachidonoylglycerol (2-AG)
Molecular Formula C₂₁H₃₈O₄[2]C₂₁H₄₀O₄[3]C₂₁H₄₂O₄[4]C₂₃H₃₈O₄[5]
Molecular Weight ( g/mol ) 354.52[6]356.54[3]358.56[4]378.5[5]
Fatty Acid Component Linoleic Acid (18:2)Oleic Acid (18:1)Stearic Acid (18:0)Arachidonic Acid (20:4)
Saturation Type PolyunsaturatedMonounsaturatedSaturatedPolyunsaturated
Melting Point (°C) 14 - 15[7]35 - 37[8]56 - 59[9][10]N/A (Solid)[5]
Physical State (RT) Colorless to pale yellow liquid[11]Waxy solid / Clear liquid[12]White, waxy solid[9]Solid[5]
General Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[6]Soluble in organic solvents; insoluble in water[3]Soluble in hot organic solvents; dispersible in hot water[9][13]Soluble in Ethanol, DMSO

Biological Activities and Applications

Monoacylglycerols exhibit a wide spectrum of biological activities and applications, ranging from bulk physicochemical functions like emulsification to highly specific roles in cell signaling.

Emulsification and Formulation

1-monostearin is a quintessential food emulsifier, valued for its ability to stabilize oil-water interfaces in products like margarine and baked goods.[4][9] 1-monolinolein also possesses effective emulsifying properties.[11]

In pharmaceuticals, 1-monoolein is extensively used in drug delivery.[14] Its ability to self-assemble in water into lyotropic liquid crystalline phases, particularly the bicontinuous cubic phase, makes it an excellent vehicle for the sustained release of both hydrophilic and hydrophobic drugs.[3] 1-monolinolein is also explored for creating pH-responsive drug delivery systems.

Antimicrobial Activity

Certain MAGs are known to have potent antimicrobial properties, often exceeding the activity of their corresponding free fatty acids.[15] This activity is particularly pronounced for medium-chain MAGs (C8-C12). For instance, monolaurin (from C12:0 lauric acid) is a well-studied antimicrobial agent. While comprehensive data for C18 MAGs is less common, the principle of membrane disruption is shared. The table below presents representative Minimum Inhibitory Concentration (MIC) values to illustrate the potent activity of MAGs.

MonoacylglycerolTest OrganismMIC (μg/mL)Reference
Monocaprin (C10:0) Staphylococcus aureus150
Monolaurin (C12:0) Staphylococcus aureus35
Monolaurin (C12:0) Streptococcus pyogenes3.9[15]
Endocannabinoid Signaling

Unlike other MAGs that function primarily due to their physical properties, 2-arachidonoylglycerol (2-AG) is a critical endogenous signaling molecule. It is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptors, CB1 and CB2.[16][17] This contrasts with anandamide, another endocannabinoid that is only a partial agonist.[18] 2-AG's role is central to retrograde signaling, where it is released from postsynaptic neurons to modulate presynaptic neurotransmitter release, impacting processes like pain, appetite, and immune response.[19]

CompoundTarget ReceptorActivityAffinity (Ki) / Potency
2-Arachidonoylglycerol CB1, CB2Full Agonist[18]Potent activity detectable from 0.3 nM[19]
1-Monolinolein N/A (primary role is not receptor agonism)Emulsifier, Formulation AidN/A
1-Monoolein N/A (primary role is not receptor agonism)Drug Delivery VehicleN/A
1-Monostearin N/A (primary role is not receptor agonism)EmulsifierN/A

Signaling Pathways

The diverse functions of MAGs are underpinned by distinct molecular interactions. While many MAGs act physically, molecules like 2-AG participate in complex signaling cascades.

2-Arachidonoylglycerol (2-AG) Endocannabinoid Pathway

2-AG is synthesized on-demand from membrane phospholipids in postsynaptic neurons. Upon release, it travels retrogradely across the synapse to bind to and activate presynaptic CB1 receptors. This activation typically leads to the inhibition of neurotransmitter release. 2-AG's action is terminated by its uptake and hydrolysis into arachidonic acid and glycerol, primarily by the enzyme monoacylglycerol lipase (MAGL).

G 2-AG Endocannabinoid Signaling Pathway cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) TwoAG_post 2-AG DAGL->TwoAG_post PIP2 PIP2 PIP2->PLC Signal DAG->DAGL TwoAG_pre 2-AG TwoAG_post->TwoAG_pre Retrograde Signaling CB1 CB1 Receptor Release Release Inhibition CB1->Release MAGL Monoacylglycerol Lipase (MAGL) AA_Gly Arachidonic Acid + Glycerol MAGL->AA_Gly TwoAG_pre->CB1 TwoAG_pre->MAGL Vesicle Neurotransmitter Vesicle Release->Vesicle

Caption: Synthesis, retrograde signaling, and degradation of 2-AG.

Experimental Protocols & Workflows

Objective comparison requires robust and standardized experimental methods. Below are detailed protocols for key analyses relevant to monoacylglycerols.

Experimental Workflow: HPLC Analysis of Monoacylglycerols

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying different MAG species. A reversed-phase C18 column is commonly used, which separates lipids based on their hydrophobicity.

G Workflow for HPLC Analysis of Monoacylglycerols start Lipid Sample extraction 1. Lipid Extraction (e.g., Bligh-Dyer method) start->extraction purification 2. Sample Purification (Optional) (TLC or Solid Phase Extraction to isolate MAGs) extraction->purification hplc 3. HPLC Separation - Column: Reversed-phase C18 - Mobile Phase: e.g., Acetonitrile/Water - Flow Rate: 1 mL/min - Temperature: 30°C purification->hplc detection 4. Detection (Evaporative Light Scattering Detector (ELSD) or UV Detector at 205 nm) hplc->detection quant 5. Data Analysis (Peak integration and quantification against a standard curve) detection->quant end Quantified MAGs quant->end

Caption: A typical workflow for the analysis of MAGs using HPLC.

Protocol 1: HPLC Analysis of Monoacylglycerols

This protocol is adapted from established methods for separating MAGs.[20][21]

  • Sample Preparation : Extract total lipids from the sample using a suitable method (e.g., Bligh-Dyer). If necessary, purify the MAG fraction from other lipids like di- and triglycerides using Thin Layer Chromatography (TLC) or Solid Phase Extraction (SPE).[20]

  • Chromatographic Conditions :

    • Instrument : HPLC system equipped with a pump, autosampler, and detector.

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is common. For example, an isocratic elution with acetonitrile/acidified water (99:1 v/v).[20]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

  • Detection : An Evaporative Light Scattering Detector (ELSD) is ideal as it is a universal detector for non-volatile compounds like MAGs. Alternatively, a UV detector set to a low wavelength (e.g., 205 nm) can be used.[21]

  • Quantification : Prepare standard solutions of known MAGs at various concentrations to generate a calibration curve. Identify and quantify MAGs in the sample by comparing retention times and peak areas to the standards.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a MAG against a target microorganism.[22][23]

  • Preparation of Inoculum : Culture the test bacterium (e.g., Staphylococcus aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), then dilute it to the final required concentration (approx. 5 x 10⁵ CFU/mL in the well).

  • Preparation of MAG Solutions : Prepare a stock solution of the MAG in a suitable solvent (e.g., ethanol or DMSO). Perform a serial two-fold dilution of the MAG in the broth medium in the wells of a 96-well microtiter plate.

  • Inoculation : Add the prepared bacterial inoculum to each well containing the diluted MAG, as well as to a positive control well (broth + inoculum, no MAG) and a negative control well (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the MAG that completely inhibits visible growth of the bacterium.[22] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Drug Release from a Monoacylglycerol-Based Cubic Phase Gel

This protocol assesses the drug release profile from a formulation, such as one made with 1-monoolein.

  • Formulation Preparation : Prepare the cubic phase gel by hydrating a known amount of 1-monoolein with an aqueous solution containing the model drug (e.g., a water-soluble dye or active pharmaceutical ingredient). Allow the mixture to equilibrate at a controlled temperature until the viscous, transparent gel forms.

  • Release Study Setup :

    • Place a precise amount of the drug-loaded gel into a release chamber (e.g., a Franz diffusion cell).

    • The receptor compartment of the cell is filled with a release medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.

  • Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification : Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis : Calculate the cumulative amount of drug released over time and plot it as a function of time to determine the release kinetics of the formulation.

Visualization of a MAG-Based Drug Delivery System

The unique self-assembly property of certain MAGs like 1-monoolein is the basis for advanced drug delivery systems. When hydrated, these lipids form highly ordered, bicontinuous cubic mesophases that can encapsulate drugs and control their release.

G MAG-Based Drug Delivery via Lipid Cubic Phase cluster_assembly Self-Assembly Process MAG 1-Monoolein (Amphiphilic Lipid) Hydration Hydration MAG->Hydration Drug Drug Molecule Encapsulation Encapsulation Drug->Encapsulation Water Aqueous Environment Water->Hydration CubicPhase Formation of Bicontinuous Cubic Phase Hydration->CubicPhase CubicPhase->Encapsulation Release Sustained Drug Release CubicPhase->Release

Caption: Self-assembly of 1-monoolein into a drug-loaded cubic phase.

Conclusion

The family of monoacylglycerols presents a remarkable diversity of functions driven by the subtle chemistry of their fatty acid tails. 1-monostearin stands out as a robust saturated emulsifier, while the monounsaturated 1-monoolein is a cornerstone of advanced drug delivery systems due to its unique self-assembly properties. In stark contrast, 2-arachidonoylglycerol functions not as a structural component but as a potent and specific signaling molecule in the endocannabinoid system.

1-monolinolein , with its polyunsaturated chain, occupies a versatile position. It combines effective emulsifying capabilities with potential applications in creating responsive biomaterials. Its lower melting point and greater fluidity compared to its saturated and monounsaturated counterparts offer distinct formulation advantages. Understanding these comparative profiles enables researchers to select the optimal monoacylglycerol for their specific application, whether in food science, pharmacology, or fundamental biological research.

References

Validation of 1-Linoleoyl Glycerol's anti-inflammatory effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of 1-Linoleoyl Glycerol (1-LG) and its analogues with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The information presented is based on available experimental data to assist in the evaluation of 1-LG's potential as a therapeutic agent.

Comparative Efficacy in Animal Models of Inflammation

Direct in vivo comparative studies between this compound and Indomethacin are limited in the currently available literature. However, studies on N-linoleoylglycine (LINgly), a structurally similar analogue of 1-LG, provide valuable insights into its anti-inflammatory potential in established animal models.

Mouse Peritonitis Model

The mouse peritonitis model is a widely used assay to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the migration of leukocytes into the peritoneal cavity following an inflammatory stimulus.

Key Findings:

  • N-linoleoylglycine (LINgly): In a mouse peritonitis assay, oral administration of LINgly demonstrated potent anti-inflammatory activity, significantly reducing leukocyte migration at doses as low as 0.3 mg/kg. The half-maximal effective dose (ED50) was suggested to be less than 0.3 mg/kg, indicating high potency.[1]

  • Indomethacin: Indomethacin is a standard control in this model and is known to effectively inhibit leukocyte infiltration. For instance, in a similar peritonitis model, intraperitoneal administration of indomethacin has been shown to significantly reduce inflammatory responses.[2][3]

Table 1: Comparison of Anti-Inflammatory Activity in the Mouse Peritonitis Model

CompoundAnimal ModelAdministration RouteEffective DoseKey Outcome
N-linoleoylglycine (LINgly)MouseOral< 0.3 mg/kgSignificant reduction in leukocyte migration[1]
IndomethacinMouse/RabbitIntraperitoneal/OralVaries (e.g., 5-10 mg/kg)Significant reduction in leukocyte migration and inflammatory mediators[2][3]

Proposed Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound and its analogues are believed to be mediated through multiple signaling pathways.

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition

This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[4] Lp-PLA2 is an enzyme that generates pro-inflammatory mediators, such as lysophosphatidylcholine and oxidized fatty acids, from oxidized low-density lipoprotein (LDL). By inhibiting Lp-PLA2, 1-LG can reduce the production of these inflammatory molecules, thereby mitigating the inflammatory cascade. This mechanism is particularly relevant in the context of vascular inflammation and atherosclerosis.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation

Evidence from studies on N-linoleoylglycine suggests that the anti-inflammatory effects may also be mediated through the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[2][5] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ can lead to the transrepression of pro-inflammatory transcription factors such as NF-κB, AP-1, and STATs, resulting in the decreased expression of inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., iNOS, COX-2).[2][5]

The proposed signaling pathways are illustrated in the diagrams below.

Lp-PLA2 Inhibition Pathway cluster_0 Inflammatory Stimulus cluster_1 1-LG Action cluster_2 Downstream Effects Oxidized_LDL Oxidized LDL Lp-PLA2 Lp-PLA2 Oxidized_LDL->Lp-PLA2 Activates 1-LG This compound 1-LG->Lp-PLA2 Inhibits Pro-inflammatory_Mediators Lysophosphatidylcholine, Oxidized Fatty Acids Lp-PLA2->Pro-inflammatory_Mediators Produces Inflammation Inflammation Pro-inflammatory_Mediators->Inflammation Promotes

Figure 1: Proposed anti-inflammatory mechanism of this compound via Lp-PLA2 inhibition.

PPAR-gamma Activation Pathway 1-LG_Analog 1-LG Analogue (e.g., N-linoleoylglycine) PPARg PPAR-γ 1-LG_Analog->PPARg Activates NF-kB_AP-1_STATs NF-κB, AP-1, STATs PPARg->NF-kB_AP-1_STATs Transrepression Pro-inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, iNOS, COX-2) NF-kB_AP-1_STATs->Pro-inflammatory_Genes Activates Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Promotes

Figure 2: Proposed anti-inflammatory mechanism of 1-LG analogues via PPAR-γ activation.

Experimental Protocols

Mouse Peritonitis Assay

This protocol provides a general framework for the in vivo assessment of anti-inflammatory agents. Specific parameters may vary between studies.

Objective: To evaluate the ability of a test compound to inhibit inflammatory cell migration into the peritoneal cavity.

Animals: Male mice (e.g., Swiss Webster or BALB/c), typically 6-8 weeks old.

Materials:

  • Test compound (e.g., N-linoleoylglycine)

  • Vehicle control (e.g., safflower oil)

  • Positive control (e.g., Indomethacin)

  • Inflammatory stimulus (e.g., 4% thioglycollate solution, Zymosan A, or Lipopolysaccharide)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Turk's solution)

  • Hemocytometer or automated cell counter

Procedure:

  • Animal Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Compound Administration:

    • Animals are randomly divided into treatment groups (vehicle, test compound, positive control).

    • The test compound and controls are administered via the desired route (e.g., oral gavage, intraperitoneal injection) at specified doses.

  • Induction of Peritonitis:

    • Approximately 30-60 minutes after compound administration, peritonitis is induced by intraperitoneal injection of the inflammatory stimulus.

  • Peritoneal Lavage:

    • At a predetermined time point after stimulus injection (e.g., 4 hours), animals are euthanized.

    • The peritoneal cavity is washed with a known volume of cold PBS.

  • Cell Counting:

    • The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • The percentage of inhibition of leukocyte migration is calculated for each treatment group relative to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Experimental_Workflow_Mouse_Peritonitis_Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Compound_Admin Compound Administration (Vehicle, 1-LG, Indomethacin) Grouping->Compound_Admin Inflammation_Induction Induction of Peritonitis (i.p. injection) Compound_Admin->Inflammation_Induction Euthanasia Euthanasia Inflammation_Induction->Euthanasia Peritoneal_Lavage Peritoneal Lavage Euthanasia->Peritoneal_Lavage Cell_Count Leukocyte Counting Peritoneal_Lavage->Cell_Count Data_Analysis Statistical Analysis Cell_Count->Data_Analysis

Figure 3: General experimental workflow for the mouse peritonitis assay.

Conclusion

The available in vivo data, primarily from studies on its analogue N-linoleoylglycine, suggest that this compound possesses potent anti-inflammatory properties. Its mechanisms of action, potentially involving the inhibition of Lp-PLA2 and activation of PPAR-γ, offer promising avenues for the development of novel anti-inflammatory therapeutics. However, to fully elucidate its clinical potential, further research is warranted, including direct, head-to-head comparative studies with established anti-inflammatory drugs in various in vivo models of inflammation. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Comparative Efficacy Analysis of 1-Linoleoyl Glycerol and 2-Oleoyl Glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the efficacy of 1-Linoleoyl Glycerol (1-LG) and 2-Oleoyl Glycerol (2-OG), two monoacylglycerol lipids with distinct biological activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a concise overview of their mechanisms of action, supported by experimental data.

Overview of Biological Activities

This compound is primarily recognized for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2][3] In contrast, 2-Oleoyl Glycerol is a known agonist of the G protein-coupled receptor 119 (GPR119), a target for metabolic disorders due to its role in stimulating the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5][6]

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of 1-LG and 2-OG from in vitro studies.

Table 1: this compound Efficacy as an Lp-PLA2 Inhibitor

CompoundTargetAssayIC50 (µM)Reference
(R)-1-Linoleoyl GlycerolLp-PLA2Enzyme Inhibition Assay45.0[1]
(S)-1-Linoleoyl GlycerolLp-PLA2Enzyme Inhibition Assay52.0[1]

Table 2: 2-Oleoyl Glycerol Efficacy as a GPR119 Agonist

CompoundTargetAssayEC50 (µM)Reference
2-Oleoyl GlycerolGPR119cAMP Accumulation Assay2.5[4][5][6]

A direct comparison of GPR119 agonist activity from a study by Hansen et al. (2011) is presented in Table 3, which highlights the superior potency of 2-OG over 1-OG and 1-LG in activating this receptor.

Table 3: Comparative GPR119 Agonist Activity

CompoundEC50 (µM)
2-Oleoyl Glycerol (2-OG)2.5
1-Oleoyl Glycerol (1-OG)>100
This compound (1-LG)>100
2-Linoleoyl Glycerol (2-LG)4.8

Signaling Pathways

The distinct mechanisms of action of 1-LG and 2-OG are mediated through different signaling pathways.

This compound and Lp-PLA2 Inhibition

1-LG exerts its anti-inflammatory effects by inhibiting the Lp-PLA2 enzyme. Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting Lp-PLA2, 1-LG reduces the generation of these inflammatory molecules, thereby mitigating inflammation within the vasculature.[7][8]

LpPLA2_Inhibition_Pathway cluster_blood_vessel Blood Vessel Oxidized_LDL Oxidized LDL LpPLA2 Lp-PLA2 Oxidized_LDL->LpPLA2 Substrate LysoPC_OxFA Lyso-PC & Oxidized Fatty Acids LpPLA2->LysoPC_OxFA Hydrolysis 1_LG This compound 1_LG->LpPLA2 Inhibits Inflammation Vascular Inflammation LysoPC_OxFA->Inflammation Promotes

Caption: this compound inhibits Lp-PLA2, reducing pro-inflammatory mediators.

2-Oleoyl Glycerol and GPR119 Activation

2-OG acts as an agonist for GPR119, a Gs-coupled receptor. Upon binding of 2-OG, GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP in intestinal L-cells and pancreatic β-cells stimulates the secretion of GLP-1 and insulin, respectively, playing a crucial role in glucose homeostasis.[4][5][9]

GPR119_Activation_Pathway cluster_cell_membrane Intestinal L-Cell / Pancreatic β-Cell 2_OG 2-Oleoyl Glycerol GPR119 GPR119 Receptor 2_OG->GPR119 Binds Gs Gs protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC GLP1_Insulin GLP-1 / Insulin Secretion cAMP->GLP1_Insulin Stimulates

Caption: 2-Oleoyl Glycerol activates the GPR119 signaling pathway.

Anti-Inflammatory Efficacy

2-Oleoyl Glycerol: The direct anti-inflammatory effects of 2-OG are less characterized. Studies on the related endocannabinoid, 2-arachidonoylglycerol (2-AG), have shown that it can be metabolized by COX-2 into prostaglandin glycerol esters, which possess anti-inflammatory properties.[10][11][12] However, one study reported that oleoylglycerol did not affect LPS-induced IL-1β expression in macrophages, suggesting that its anti-inflammatory potential may be context-dependent or less pronounced compared to other monoacylglycerols.[3] Further research is required to fully elucidate and quantify the anti-inflammatory efficacy of 2-OG.

Experimental Protocols

Lp-PLA2 Inhibition Assay

This in vitro assay is designed to measure the inhibitory activity of a compound against the Lp-PLA2 enzyme.

Workflow:

LpPLA2_Assay_Workflow Prepare_Reaction Prepare reaction mixture: - Purified Lp-PLA2 enzyme - Assay buffer - Test compound (e.g., 1-LG) or vehicle Pre_incubate Pre-incubate at 37°C Prepare_Reaction->Pre_incubate Add_Substrate Add substrate (e.g., 2-thio-PAF) Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Activity Measure product formation (e.g., spectrophotometrically at 414 nm) Incubate->Measure_Activity Calculate_IC50 Calculate % inhibition and IC50 Measure_Activity->Calculate_IC50

Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

Methodology:

  • A reaction mixture containing purified recombinant human Lp-PLA2 in an appropriate assay buffer is prepared.

  • The test compound (this compound) at various concentrations or a vehicle control is added to the reaction mixture.

  • The mixture is pre-incubated at 37°C for a defined period.

  • The enzymatic reaction is initiated by the addition of a synthetic substrate, such as 2-thio-PAF (platelet-activating factor).

  • The reaction is incubated at 37°C, and the formation of the product is monitored over time using a spectrophotometer to measure the change in absorbance (e.g., at 414 nm for the 2-thio-PAF substrate).[7][13]

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

GPR119 Activation (cAMP) Assay

This cell-based assay measures the ability of a compound to activate the GPR119 receptor by quantifying the subsequent increase in intracellular cyclic AMP (cAMP).

Workflow:

GPR119_Assay_Workflow Cell_Culture Culture cells expressing human GPR119 (e.g., HEK293) Seed_Cells Seed cells into a multi-well plate Cell_Culture->Seed_Cells Add_Compound Add test compound (e.g., 2-OG) at various concentrations Seed_Cells->Add_Compound Incubate Incubate at room temperature Add_Compound->Incubate Lyse_Cells Lyse cells and add detection reagents (e.g., HTRF) Incubate->Lyse_Cells Measure_Signal Measure cAMP levels (e.g., FRET signal) Lyse_Cells->Measure_Signal Calculate_EC50 Calculate % activation and EC50 Measure_Signal->Calculate_EC50

Caption: Workflow for the GPR119 activation (cAMP) assay.

Methodology:

  • Cells stably or transiently expressing the human GPR119 receptor (e.g., HEK293 or COS-7 cells) are cultured under standard conditions.

  • The cells are seeded into a multi-well plate and allowed to adhere.

  • The culture medium is replaced with a stimulation buffer, and the test compound (2-Oleoyl Glycerol) at various concentrations is added to the wells.

  • The plate is incubated at room temperature for a specified period (e.g., 30 minutes).

  • The cells are lysed, and reagents for cAMP detection are added. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which involves a FRET-based immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[3][9]

  • The FRET signal is measured using a plate reader, which is inversely proportional to the amount of cAMP produced by the cells.

  • The percentage of activation at each concentration of the test compound is calculated relative to a reference agonist, and the EC50 value is determined by non-linear regression analysis.

Conclusion

This compound and 2-Oleoyl Glycerol exhibit distinct and potent biological activities through different molecular targets. 1-LG is an effective inhibitor of Lp-PLA2, suggesting its potential as a therapeutic agent in inflammatory conditions such as atherosclerosis. 2-OG is a potent agonist of GPR119, indicating its utility in the development of treatments for metabolic disorders like type 2 diabetes through the stimulation of incretin release. While both lipids have connections to inflammatory pathways, a direct quantitative comparison of their anti-inflammatory efficacy is not yet established and warrants further investigation. The choice between these two molecules for drug development would depend on the specific therapeutic target and desired physiological outcome.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of 1-Linoleoyl Glycerol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Linoleoyl Glycerol (1-LG), a naturally derived inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), with other synthetic alternatives. We present available in vitro data for 1-LG and extensive in vivo data for comparator compounds to project a potential in vitro-in vivo correlation, supported by detailed experimental methodologies and signaling pathway visualizations.

Introduction to this compound and Lp-PLA2 Inhibition

This compound (1-LG), a monoglyceride isolated from the roots of Saururus chinensis, has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2][3][4] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. By hydrolyzing oxidized phospholipids in low-density lipoproteins (LDL), Lp-PLA2 generates pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids, which contribute to the development and instability of atherosclerotic plaques.[5][6][7] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for mitigating cardiovascular disease. This guide explores the currently understood activities of 1-LG and compares its potential with established synthetic Lp-PLA2 inhibitors.

Comparative Data on Lp-PLA2 Inhibitors

While extensive in vivo data for this compound is not currently available in published literature, we can project its potential efficacy by comparing its in vitro activity with that of well-studied synthetic inhibitors like Darapladib and SB-435495.

Table 1: In Vitro Activity of Lp-PLA2 Inhibitors
CompoundTypeSourceTargetIC50 ValueReference(s)
This compound (1-LG) NaturalSaururus chinensisLp-PLA2/PAF-AH45-52 µM[1][2][3][8]
Darapladib SyntheticSmall MoleculeLp-PLA20.27 nM[7]
SB-435495 SyntheticSmall MoleculeLp-PLA20.06 nM[9][10]
Table 2: In Vivo Activity of Comparative Lp-PLA2 Inhibitors
CompoundAnimal ModelDosageRoute of AdministrationKey In Vivo EffectsReference(s)
Darapladib Diabetic, hypercholesterolemic swine10 mg/kg/dayOralReduced plasma and lesion Lp-PLA2 activity, decreased necrotic core area, reduced expression of inflammatory genes.[5][7]
ApoE-deficient mice50 mg/kg/dayOralInhibited plasma Lp-PLA2 activity by >60%, reduced serum hs-CRP and IL-6, decreased atherosclerotic plaque formation.[4][6][11]
Sprague-Dawley rats (atherosclerosis model)25-50 mg/kg/dayOralLowered serum Lp-PLA2, TC, LDL-C, and CRP levels; reduced Rho kinase activity.[12]
SB-435495 Streptozotocin-diabetic Brown Norway rats10 mg/kgIntraperitonealSuppressed blood-retinal barrier breakdown.[12][13][14]
Watanabe Heritable Hyperlipidemic (WHHL) rabbit10 mg/kgOralInhibited plasma Lp-PLA2 activity.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Lp-PLA2 Signaling Pathway in Atherosclerosis

LpPLA2_Pathway cluster_vessel Blood Vessel Lumen cluster_intima Arterial Intima LDL LDL Ox-LDL Ox-LDL LDL->Ox-LDL Oxidation Macrophage Macrophage Ox-LDL->Macrophage Uptake Lyso-PC Lyso-PC Ox-LDL->Lyso-PC Hydrolysis by Lp-PLA2 Ox-FA Ox-FA Ox-LDL->Ox-FA Lp-PLA2 Lp-PLA2 Lp-PLA2->Ox-LDL Binds to 1-LG 1-LG 1-LG->Lp-PLA2 Inhibits Foam_Cell Foam_Cell Macrophage->Foam_Cell Atherosclerotic_Plaque Atherosclerotic_Plaque Foam_Cell->Atherosclerotic_Plaque Inflammation Inflammation Lyso-PC->Inflammation Ox-FA->Inflammation Inflammation->Atherosclerotic_Plaque

Caption: Lp-PLA2 hydrolyzes Ox-LDL, producing pro-inflammatory mediators that lead to atherosclerosis.

In Vitro Lp-PLA2 Inhibition Assay Workflow

InVitro_Workflow Prepare_Reagents Prepare Assay Buffer, Lp-PLA2 enzyme, Substrate, and 1-LG solutions Add_Enzyme Add Lp-PLA2 enzyme to microplate wells Prepare_Reagents->Add_Enzyme Add_Inhibitor Add varying concentrations of 1-LG to wells Add_Enzyme->Add_Inhibitor Pre-incubate Pre-incubate enzyme and inhibitor Add_Inhibitor->Pre-incubate Add_Substrate Initiate reaction by adding substrate (e.g., 2-thio-PAF) Pre-incubate->Add_Substrate Incubate Incubate at a controlled temperature Add_Substrate->Incubate Measure_Absorbance Measure absorbance change over time using a spectrophotometer Incubate->Measure_Absorbance Calculate_IC50 Calculate the IC50 value of 1-LG Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining the in vitro inhibitory activity of 1-LG on Lp-PLA2.

In Vivo Evaluation of an Lp-PLA2 Inhibitor in an Atherosclerosis Animal Model

InVivo_Workflow Animal_Model Induce atherosclerosis in animal model (e.g., ApoE-/- mice on a high-fat diet) Grouping Divide animals into control and treatment groups Animal_Model->Grouping Treatment Administer 1-LG (orally or IP) to the treatment group daily Grouping->Treatment Monitoring Monitor animal health and body weight Treatment->Monitoring Blood_Sampling Collect blood samples periodically Treatment->Blood_Sampling Histopathology At study end, sacrifice animals and perform histopathological analysis of atherosclerotic lesions Treatment->Histopathology Biochemical_Analysis Measure plasma Lp-PLA2 activity, lipid profile, and inflammatory markers (hs-CRP, IL-6) Blood_Sampling->Biochemical_Analysis Data_Analysis Analyze and compare data between groups Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for assessing the in vivo efficacy of an Lp-PLA2 inhibitor.

Detailed Experimental Protocols

In Vitro Lp-PLA2 Activity Assay (Colorimetric)

This protocol is adapted from commercially available Lp-PLA2 activity assay kits.

Materials:

  • Purified human Lp-PLA2 enzyme

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.2)

  • Substrate: 2-thio-PAF (platelet-activating factor)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • This compound (1-LG) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405-414 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Create a dilution series of 1-LG to test a range of concentrations.

  • Enzyme and Inhibitor Addition: To each well of the microplate, add the assay buffer, followed by the Lp-PLA2 enzyme solution. Then, add the diluted 1-LG solutions or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution (containing 2-thio-PAF and DTNB) to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of 1-LG. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Assessment of Lp-PLA2 Inhibition in a Mouse Model of Atherosclerosis

This protocol is a generalized procedure based on published studies with other Lp-PLA2 inhibitors.[4][6][11]

Animal Model:

  • Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for studying atherosclerosis.

Experimental Design:

  • Induction of Atherosclerosis: At 6-8 weeks of age, place the ApoE-/- mice on a high-fat "Western" diet for a specified period (e.g., 12-16 weeks) to induce the development of atherosclerotic plaques.

  • Grouping and Treatment: Randomly divide the mice into at least two groups: a vehicle control group and a 1-LG treatment group. Based on the in vitro potency and data from related compounds, a starting dose for 1-LG could be in the range of 10-50 mg/kg/day, administered orally via gavage.

  • Monitoring: Throughout the study, monitor the body weight and general health of the animals.

  • Blood Collection and Analysis: Collect blood samples via tail vein or retro-orbital bleeding at baseline and at the end of the study. Analyze plasma for:

    • Lp-PLA2 activity using a colorimetric assay.

    • Lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

    • Inflammatory markers (e.g., hs-CRP, IL-6) using ELISA kits.

  • Histopathological Analysis: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Excise the aorta and heart.

    • Aortic Lesion Analysis: Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the lesion area using image analysis software.

    • Aortic Root Analysis: Section the aortic root and perform hematoxylin and eosin (H&E) staining to assess plaque morphology and immunohistochemistry to quantify macrophage and smooth muscle cell content within the plaques.

  • Statistical Analysis: Compare the data from the 1-LG treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed effects.

Discussion and Future Perspectives

The in vitro data clearly demonstrate that this compound is an inhibitor of Lp-PLA2, albeit with a micromolar IC50 value, which is significantly less potent than synthetic inhibitors like Darapladib and SB-435495 that exhibit nanomolar to picomolar potency.[1][2][3][7][8][9][10] This difference in potency is a critical consideration for its potential therapeutic application.

While direct in vivo studies on 1-LG are lacking, the extensive research on Darapladib provides a strong rationale for the potential in vivo effects of Lp-PLA2 inhibition. In various animal models, Darapladib has consistently shown to reduce Lp-PLA2 activity, decrease markers of inflammation, and inhibit the progression of atherosclerosis.[4][5][6][7][11][12] It is plausible that 1-LG, if it can achieve sufficient bioavailability and target engagement in vivo, could elicit similar anti-inflammatory and anti-atherogenic effects. However, due to its lower in vitro potency, higher doses of 1-LG may be required to achieve a therapeutic effect compared to synthetic alternatives.

A study on a structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has shown immunomodulatory effects in humans, including the reduction of inflammatory cytokines IL-4 and IL-6.[15] This lends some support to the potential for linoleoyl-glycerol derivatives to have anti-inflammatory activity in vivo.

Future research should focus on:

  • Conducting in vivo studies to determine the pharmacokinetic profile, bioavailability, and efficacy of this compound in relevant animal models of atherosclerosis.

  • Establishing a clear in vitro-in vivo correlation for 1-LG by measuring plasma concentrations and target engagement (Lp-PLA2 inhibition) in relation to its anti-inflammatory and anti-atherosclerotic effects.

  • Investigating the potential for synergistic effects of 1-LG with other lipid-lowering or anti-inflammatory therapies.

References

Head-to-Head Comparison: A Guide to Evaluating Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of enzyme inhibitors is crucial for drug discovery and development, providing a framework to assess their potency, selectivity, and mechanism of action. This guide offers a template for a head-to-head comparison of two hypothetical enzyme inhibitors, designated here as 1-LG and 2-LG. Due to the absence of publicly available data for compounds specifically named "1-LG" and "2-LG," this document serves as a comprehensive framework that researchers, scientists, and drug development professionals can adapt using their own experimental data.

Quantitative Comparison of Inhibitory Activity

A direct comparison of the quantitative metrics of enzyme inhibition is fundamental to understanding the relative potency of different compounds. The following table summarizes key inhibitory parameters. Researchers should populate this table with their experimental findings.

Parameter1-LG2-LGTarget Enzyme(s)Assay Conditions (e.g., pH, Temp)Reference
IC50 (nM) DataDataEnzyme ASpecify[Internal Data]
DataDataEnzyme BSpecify[Internal Data]
Ki (nM) DataDataEnzyme ASpecify[Internal Data]
Mechanism of Inhibition e.g., Competitivee.g., Non-competitiveEnzyme AN/A[Internal Data]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1][2] The inhibitor constant (Ki) provides a more absolute measure of binding affinity.[3] Different types of inhibition, such as competitive, non-competitive, and uncompetitive, describe how the inhibitor interacts with the enzyme and its substrate.[3][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below is a generalized protocol for determining the inhibitory potential of compounds like 1-LG and 2-LG against a target enzyme.

Enzyme Inhibition Assay Protocol

This protocol outlines the steps to measure the inhibitory effect of a compound on enzyme activity.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Inhibitor compounds (1-LG and 2-LG)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence

  • Requisite cofactors for the enzyme (if any)[6]

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • Inhibitor Dilution: Create a serial dilution of 1-LG and 2-LG to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a microplate. Then, add the different concentrations of the inhibitors to the respective wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the binding of the inhibitor to the enzyme.[6]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the rate of product formation or substrate depletion over time. This is often done by monitoring a change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor.[7]

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following are examples created using the DOT language, which can be adapted to specific research contexts.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling cascade that is regulated by an enzyme that could be the target of inhibitors like 1-LG and 2-LG. Inhibition of "Target Enzyme" would block the downstream signaling events.

cluster_membrane Cell Membrane Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Ligand Ligand Ligand->Receptor Target_Enzyme Target_Enzyme Signal_Transducer->Target_Enzyme Downstream_Effector Downstream_Effector Target_Enzyme->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Caption: A hypothetical signaling pathway initiated by ligand binding.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing enzyme inhibitors.

Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Hit_Compounds Hit_Compounds Primary_Screen->Hit_Compounds Dose_Response Dose_Response Hit_Compounds->Dose_Response IC50_Determination IC50_Determination Dose_Response->IC50_Determination Mechanism_Studies Mechanism_Studies IC50_Determination->Mechanism_Studies Lead_Compound Lead_Compound Mechanism_Studies->Lead_Compound

Caption: Workflow for identifying and characterizing enzyme inhibitors.

References

A Comparative Guide to the Reproducibility of Experimental Results Using 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 1-Linoleoyl Glycerol (1-LG), a monoacylglycerol lipid, against an alternative compound, detailing its performance with supporting experimental data and methodologies. This objective overview aims to assist in the selection of appropriate compounds for research and development, with a focus on experimental consistency and outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and a comparator, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).

Table 1: Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) by this compound Enantiomers

CompoundIC50 (µM)
(R)-1-Linoleoyl Glycerol45.0[1]
(S)-1-Linoleoyl Glycerol52.0[1]

Table 2: Immunomodulatory Effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) in Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokinePLAG TreatmentControl (Soybean Oil)P-value
IL-4 Production (pg/mL)98.0 ± 56.4116.5 ± 65.1<0.001[2]
IL-6 Production (pg/mL)5,017.1 ± 3,692.77,154.8 ± 5,847.6<0.001[2]
B Cell ProliferationDecreasedNo significant change<0.05[2]

Experimental Protocols

Inhibition of Lp-PLA2 Activity by this compound

A common method to assess the inhibitory activity of compounds against Lp-PLA2 involves a colorimetric activity assay.

Principle: This assay utilizes a synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which upon hydrolysis by Lp-PLA2, releases a chromogenic product that can be quantified spectrophotometrically. The rate of color development is proportional to the enzyme activity.

General Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the Lp-PLA2 enzyme, and the test compound (this compound) at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the absorbance of the reaction mixture at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.

Assessment of Immunomodulatory Effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) in a Randomized Controlled Trial

The following protocol is a summary of a randomized, double-blind, placebo-controlled trial conducted in healthy adults to evaluate the immunomodulatory effects of PLAG.[2]

Study Design:

  • Participants: Healthy adult volunteers.

  • Intervention: Oral administration of PLAG supplements or a placebo (soybean oil) for a specified duration (e.g., 4 weeks).

  • Data Collection: Blood samples were collected at baseline and at the end of the intervention period.

  • Analysis: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples to assess various immune parameters.

Key Experimental Procedures:

  • PBMC Isolation: PBMCs were isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs were cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cytokine Production Assay:

    • PBMCs were stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence of the test compound.

    • After a specific incubation period (e.g., 48 hours), the cell culture supernatant was collected.

    • The concentrations of cytokines (e.g., IL-4, IL-6) in the supernatant were measured using an enzyme-linked immunosorbent assay (ELISA).

  • B Cell Proliferation Assay:

    • PBMCs were stimulated with a B-cell mitogen (e.g., lipopolysaccharide).

    • Cell proliferation was assessed using a colorimetric assay (e.g., MTT assay) or by measuring the incorporation of a radioactive tracer (e.g., [3H]-thymidine).

Signaling Pathways and Experimental Workflows

Inhibition of Lp-PLA2 by this compound and Downstream Anti-inflammatory Effects

This compound acts as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids present in low-density lipoproteins (LDL), leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC). These mediators can, in turn, stimulate inflammatory cells to release cytokines like Interleukin-6 (IL-6), contributing to an inflammatory cascade. By inhibiting Lp-PLA2, 1-LG can reduce the production of these pro-inflammatory molecules, thereby mitigating the downstream inflammatory response, including the reduction of IL-6 levels.[1][3]

LpPLA2_Inhibition_Pathway LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 Substrate LysoPC Lyso-PC (Pro-inflammatory) LpPLA2->LysoPC Hydrolysis Receptor Receptor LysoPC->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling IL6 IL-6 (Pro-inflammatory Cytokine) Signaling->IL6 OneLG This compound OneLG->LpPLA2 Inhibits

Caption: Inhibition of Lp-PLA2 by this compound reduces pro-inflammatory mediator production.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound like this compound in vitro.

AntiInflammatory_Workflow cluster_analysis Analysis of Inflammatory Response Cells Isolate/Culture Inflammatory Cells (e.g., Macrophages, PBMCs) Stimulate Stimulate with Inflammatory Agent (e.g., LPS, Apolipoprotein CIII) Cells->Stimulate Treat Treat with This compound (Test Compound) Stimulate->Treat Cytokine Measure Cytokine Levels (e.g., IL-6, TNF-α) via ELISA Treat->Cytokine Collect Supernatant Gene Analyze Gene Expression of Inflammatory Markers via RT-qPCR Treat->Gene Extract RNA Pathway Assess Signaling Pathway Activation (e.g., Western Blot for p-STAT3, p-ERK) Treat->Pathway Extract Protein

Caption: In vitro workflow for evaluating the anti-inflammatory effects of this compound.

References

Evaluating 1-Linoleoyl Glycerol as a Drug Delivery Vehicle: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery vehicle is a critical step in the formulation of effective and safe therapeutics. This guide provides a comprehensive comparison of 1-Linoleoyl Glycerol (1-LG), a monoacylglycerol lipid, with established drug delivery carriers, including liposomes, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs). The comparison is based on key performance indicators, supported by experimental data and detailed methodologies.

Executive Summary

This compound (1-LG) is emerging as a promising excipient in drug delivery, primarily due to its biocompatibility, biodegradability, and its ability to form liquid crystalline phases that can sustain drug release. While direct comparative quantitative data for 1-LG-based systems is still emerging, this guide synthesizes available information and draws parallels from structurally similar monoacylglycerols to evaluate its potential against well-established lipid-based carriers.

Liposomes have a long-standing history in clinical use, offering versatility in encapsulating both hydrophilic and lipophilic drugs. SLNs and NLCs, as newer generations of lipid nanoparticles, provide advantages in terms of stability and controlled release for lipophilic drugs. This guide presents a side-by-side comparison of these carriers across critical parameters such as drug loading capacity, encapsulation efficiency, drug release kinetics, stability, and toxicity. Detailed experimental protocols are also provided to enable researchers to conduct their own comparative evaluations.

Overview of Drug Delivery Carriers

Lipid-based drug delivery systems are a cornerstone of modern pharmaceutics, designed to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and bioavailability, while minimizing side effects.[1][2][3]

This compound (1-LG)

This compound is a monoglyceride consisting of a glycerol backbone esterified with linoleic acid, an unsaturated omega-6 fatty acid. Its amphiphilic nature allows it to self-assemble in aqueous environments, forming various structures, including micelles and liquid crystalline phases.[4] This property is particularly interesting for controlled drug delivery applications. The liquid crystalline phases of monoacylglycerols can act as a matrix for the sustained release of both hydrophilic and lipophilic drugs.[4]

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[5] This structure allows for the encapsulation of hydrophilic drugs in the aqueous core and lipophilic drugs within the lipid bilayer.[5] Their biocompatibility and biodegradability have led to their successful use in numerous FDA-approved drug products.[6] However, challenges related to physical and chemical stability, such as drug leakage and lipid oxidation, remain.[1]

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids (at room and body temperature).[7] They combine the advantages of polymeric nanoparticles and liposomes, offering improved stability and controlled release of lipophilic drugs.[7] The solid lipid matrix can protect encapsulated drugs from degradation.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, developed to overcome some limitations of SLNs.[2] They are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure.[2] This unstructured matrix results in higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[2]

Comparative Performance Data

The following tables summarize the key performance indicators for 1-LG (based on available data for monolinolein and similar monoacylglycerols) and the established lipid-based carriers. It is important to note that the data for 1-LG is less extensive and direct comparative studies are limited.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

Carrier TypeDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
This compound (inferred) Moderate to HighDrug-dependent, potentially high for lipophilic drugsThe liquid crystalline structure can accommodate a significant amount of drug.
Liposomes Low to Moderate (typically <10%)Highly variable (1-99%), dependent on drug and loading method.[8]Higher for active loading methods.
Solid Lipid Nanoparticles (SLNs) Low to Moderate (typically 1-5%)Generally high (>70%)Limited by the crystalline structure of the solid lipid.[9]
Nanostructured Lipid Carriers (NLCs) Moderate to High (typically 5-15%)Generally very high (>80%)The imperfect lipid matrix allows for higher drug accommodation.[10][11]

Table 2: Drug Release Kinetics and Stability

Carrier TypeTypical Drug Release ProfilePhysical StabilityChemical Stability
This compound (inferred) Sustained release, following square-root of time kinetics.[4]Forms stable liquid crystalline phases.The unsaturated linoleic acid chain is susceptible to oxidation.[1]
Liposomes Variable (burst release followed by sustained release)Prone to aggregation, fusion, and drug leakage.[1]Lipid hydrolysis and oxidation can occur.
Solid Lipid Nanoparticles (SLNs) Biphasic (initial burst followed by prolonged release)Good physical stability due to solid matrix.[3]More stable than liposomes against hydrolysis and oxidation.
Nanostructured Lipid Carriers (NLCs) Sustained release with reduced burst effect compared to SLNs.Excellent physical stability, with reduced drug expulsion.[2][3]Similar to SLNs, offering good protection against degradation.

Table 3: Biocompatibility and Toxicity

Carrier TypeIn Vitro CytotoxicityIn Vivo Toxicity
This compound (inferred) Low cytotoxicity reported for long-chain monoglycerides on normal cells.[12]Generally considered biocompatible and biodegradable.
Liposomes Generally low, but can be dependent on lipid composition and surface charge.Well-tolerated, with some potential for immune responses.
Solid Lipid Nanoparticles (SLNs) Generally low, but can be influenced by surfactants used.Biocompatible and biodegradable.
Nanostructured Lipid Carriers (NLCs) Generally low, similar to SLNs.Biocompatible and biodegradable.

Experimental Protocols

To facilitate comparative studies, this section provides detailed methodologies for key experiments.

Preparation of Lipid-Based Nanoparticles

Protocol 1: Preparation of this compound-based Nanoparticles (Hypothetical Method based on similar lipids)

This protocol describes a high-pressure homogenization method, which is commonly used for producing lipid nanoparticles.

  • Lipid Phase Preparation: Melt this compound at a temperature above its melting point. Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form nanoparticles.

Determination of Drug Loading Capacity and Encapsulation Efficiency

Protocol 2: Quantification of Drug Loading and Encapsulation Efficiency

This protocol utilizes ultra-centrifugation to separate the encapsulated drug from the free drug.

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes at 4°C). The nanoparticles will form a pellet, leaving the free, unencapsulated drug in the supernatant.

  • Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of the free drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Quantification of Total Drug: Disrupt a known amount of the original nanoparticle dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug. Determine the total drug concentration.

  • Calculations:

    • Encapsulation Efficiency (EE %):

    • Drug Loading Capacity (LC %):

In Vitro Drug Release Study

Protocol 3: Dialysis Bag Method for In Vitro Drug Release

This method is commonly used to assess the release of a drug from a nanoparticle formulation over time.

  • Preparation: Place a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium: Suspend the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. The volume of the release medium should be sufficient to ensure sink conditions.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.

In Vitro Cytotoxicity Assay

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the nanoparticle formulations and a control (untreated cells) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and relationships.

Experimental Workflows

Drug_Delivery_Carriers cluster_1LG This compound (1-LG) cluster_Liposomes Liposomes cluster_SLN Solid Lipid Nanoparticles (SLNs) cluster_NLC Nanostructured Lipid Carriers (NLCs) lg Monoacylglycerol Structure lcp Forms Liquid Crystalline Phases lg->lcp Self-assembles lipo Vesicular Structure (Lipid Bilayer + Aqueous Core) sln Solid Lipid Core nlc Solid + Liquid Lipid Core (Imperfect Matrix) Experimental_Workflow_Loading start Start: Drug-Loaded Nanoparticle Dispersion separate Separate Free Drug (e.g., Ultracentrifugation) start->separate quantify_total Quantify Total Drug in Original Dispersion (B) start->quantify_total quantify_free Quantify Free Drug in Supernatant (A) separate->quantify_free calculate_ee Calculate Encapsulation Efficiency EE% = [(B-A)/B] * 100 quantify_free->calculate_ee calculate_lc Calculate Drug Loading Capacity LC% = [(B-A)/Weight of NPs] * 100 quantify_free->calculate_lc quantify_total->calculate_ee quantify_total->calculate_lc end End calculate_ee->end calculate_lc->end In_Vitro_Release_Workflow start Start: Drug-Loaded Nanoparticles in Dialysis Bag incubate Incubate in Release Medium (37°C, with stirring) start->incubate sample Collect Aliquots at Time Intervals incubate->sample sample->incubate Replace with fresh medium quantify Quantify Drug Concentration in Aliquots sample->quantify plot Plot Cumulative Drug Release vs. Time quantify->plot end End: Drug Release Profile plot->end MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat Cells with Nanoparticle Formulations start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability (%) read->calculate end End: Cytotoxicity Profile calculate->end

References

Safety Operating Guide

Navigating the Disposal of 1-Linoleoyl Glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of laboratory chemicals, such as 1-Linoleoyl Glycerol, is a critical component of a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound, as commonly supplied for research purposes, is often dissolved in a solvent such as acetonitrile.[1][2] The disposal procedure, therefore, must account for the hazards associated with both the solute and the solvent. The Safety Data Sheet (SDS) for this compound in acetonitrile classifies it as a highly flammable liquid that is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, use a respirator with an appropriate cartridge for organic vapors.[1]

Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Keep the container tightly closed when not in use and away from heat, sparks, open flames, and hot surfaces.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound solution is through a licensed hazardous waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste."[4]

    • Segregate the this compound waste from other waste streams. It should be collected in a dedicated, properly labeled waste container.[3][4]

  • Container Selection and Labeling:

    • Use a container that is compatible with acetonitrile and is in good condition with no leaks or cracks.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound in Acetonitrile."[4] Avoid using abbreviations or chemical formulas.[4]

    • Include the approximate concentration of the this compound and acetonitrile.

    • Indicate the associated hazards with appropriate pictograms (e.g., flammable, toxic).[1]

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed except when adding waste.[4]

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[1][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3][5]

    • Follow all institutional and local regulations for waste manifest and pickup procedures.

Decontamination of Empty Containers

Empty containers that held this compound in acetonitrile must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., a small amount of clean acetonitrile or another appropriate solvent).

    • The rinsate must be collected and disposed of as hazardous waste along with the this compound solution.[4]

  • Final Disposal of Rinsed Container:

    • After triple rinsing, the container may be disposed of in the regular trash, provided all labels are defaced or removed.[4][6] Always confirm this procedure with your institution's EHS guidelines.

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor.[1]
Acute Toxicity - OralH302Harmful if swallowed.[1]
Acute Toxicity - DermalH312Harmful in contact with skin.[1]
Acute Toxicity - InhalationH332Harmful if inhaled.[1]
Eye IrritationH319Causes serious eye irritation.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: this compound Waste B Is the container empty? A->B C Collect in a labeled hazardous waste container B->C No D Triple rinse with appropriate solvent B->D Yes G Store waste container in a secure, designated area C->G E Collect rinsate as hazardous waste D->E F Dispose of rinsed container in regular trash (defaced) D->F E->G H Arrange for pickup by licensed waste disposal service G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Linoleoyl Glycerol

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The required equipment, based on safety data sheet recommendations, is summarized below.[1][2][3][4]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.Protects against splashes and aerosols that can cause serious eye irritation.[1][3][4]
Skin Protection Chemical-resistant gloves (inspect before use) and appropriate protective clothing (e.g., lab coat).Prevents skin contact, as the substance can be harmful.[1][2][3][4] Wash hands thoroughly after handling.[1]
Respiratory Protection Use in a well-ventilated area. For brief or low-level exposure, a respiratory filter device is recommended. For intensive or prolonged exposure, or if aerosols are generated, use a full-face respirator with appropriate cartridges (e.g., N100 or P3) or a self-contained breathing apparatus (SCBA).[1][3][5]Protects against inhalation, which can be harmful.[1]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated location, away from heat and ignition sources.[1][4] The recommended storage temperature is often -20°C.[3]

    • Keep the container tightly closed to prevent contamination and evaporation of any solvent.[1][3]

  • Preparation :

    • Work in a designated area, preferably within a chemical fume hood, to ensure good ventilation.[1][2]

    • Ensure all necessary PPE is donned correctly before handling the substance.

    • Have spill control materials (e.g., absorbent pads, sand, diatomite) readily available.[5]

  • Handling and Use :

    • Ground and bond containers and receiving equipment to prevent static discharge, especially since this compound is often supplied in a highly flammable solvent.[1]

    • Avoid the formation of aerosols or mists.[1][2][4]

    • Use non-sparking tools to handle the container.[2][4]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling :

    • After use, securely seal the container.

    • Decontaminate the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Management :

    • Use a suitable, closed container for waste collection to prevent leaks or spills.[2][4][6]

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Spill Response :

    • In case of a spill, evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite, universal binders).[5]

    • Collect the absorbed material using spark-proof tools and place it in the hazardous waste container.[2][4]

    • Do not allow the product to enter drains, sewers, or watercourses, as it can be toxic to aquatic life.[5]

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed waste disposal contractor.

    • Follow all local, regional, national, and international regulations for hazardous waste disposal.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store at -20°C in Ventilated Area inspect->store No Damage cleanup Contain & Clean Spill with Absorbent Material inspect->cleanup Damaged/Leaking prep_area Prepare Handling Area (Fume Hood) store->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle Chemical (Grounding, No Spark Tools) don_ppe->handle spill Spill Occurs? handle->spill spill->cleanup Yes use_complete Use Complete spill->use_complete No dispose_waste Dispose of Chemical Waste per Regulations cleanup->dispose_waste decontaminate Decontaminate Work Area & Equipment use_complete->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Linoleoyl Glycerol
Reactant of Route 2
Reactant of Route 2
1-Linoleoyl Glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.